molecular formula C8H6Cl2FNO B1584454 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 96980-64-2

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B1584454
CAS No.: 96980-64-2
M. Wt: 222.04 g/mol
InChI Key: DJPAQYXQRCWKEH-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide (CAS 96980-64-2) is a halogenated acetamide derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C8H6Cl2FNO and a molecular weight of 222.04 g/mol, serves as a versatile chemical intermediate and building block for the synthesis of more complex molecules . Research on structurally related chloroacetamide compounds has demonstrated promising antibacterial properties. Studies indicate that the presence of a chlorine atom on the acetamide group can significantly enhance antibacterial activity, with evidence suggesting that such molecules may act on penicillin-binding proteins, leading to bacterial cell lysis . This makes the compound a valuable template for developing new antibacterial agents, particularly against challenging pathogens like Klebsiella pneumoniae . The compound is characterized by its distinct spectroscopic properties. Infrared spectroscopy confirms the presence of key functional groups, including N-H stretching vibrations at approximately 3220 cm⁻¹ and a carbonyl (C=O) stretch at around 1712 cm⁻¹ . In proton nuclear magnetic resonance (¹H NMR), the methylene protons of the chloroacetyl group appear as a singlet near 3.98 ppm, while the amide N-H proton is observed as a broad signal around 10.21 ppm . Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the safety data sheet for proper handling guidelines. The compound has associated hazard statements H301, H311, H331, and H341, indicating toxicity if swallowed, in contact with skin, or if inhaled, and potential germ cell mutagenicity .

Properties

IUPAC Name

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-5-1-2-7(11)6(10)3-5/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPAQYXQRCWKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352859
Record name 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96980-64-2
Record name 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96980-64-2
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Foundational & Exploratory

Technical Guide: Physical Properties & Characterization of 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide (CAS 96980-64-2 ) is a specialized electrophilic intermediate used primarily in the synthesis of covalent kinase inhibitors and other bioactive small molecules.[1] Its core structure features an


-chloroacetamide "warhead"—a moiety designed to form irreversible covalent bonds with nucleophilic cysteine residues in target proteins.

This guide provides a rigorous physicochemical profile, spectroscopic characterization, and handling protocols for researchers utilizing this compound in drug discovery and organic synthesis.

Physicochemical Characterization

The physical properties of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide are dictated by the interplay between the lipophilic di-halogenated phenyl ring and the polar, reactive chloroacetamide tail.

Identity & Constants
PropertyValue / DescriptionSource/Notes
IUPAC Name 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
CAS Number 96980-64-2 Distinct from the non-chlorinated acetyl analog (CAS 877-90-7).
Molecular Formula C

H

Cl

FNO
Molecular Weight 222.04 g/mol
Physical State Solid (Crystalline powder)Typically off-white to light yellow.
Melting Point 96 – 98 °C Sharp melting range indicates high crystallinity [1].
Boiling Point ~173.5 °CPredicted/Reduced pressure value [2].
Solubility Low in Water; Soluble in DMSO, DMF, Ethanol, ChloroformThe fluorine atom improves aqueous solubility slightly relative to the methyl analog, but the compound remains lipophilic.
Electronic Properties & Reactivity
  • Electrophilicity: The

    
    -carbon (adjacent to the chlorine) is highly electrophilic due to the electron-withdrawing nature of both the carbonyl group and the chlorine atom. This makes it susceptible to S
    
    
    
    2 attack by thiols (e.g., cysteine).
  • Hammett Effects: The 3-chloro and 4-fluoro substituents on the phenyl ring exert an electron-withdrawing inductive effect (-I), reducing the electron density on the amide nitrogen. This increases the acidity of the N-H proton and can influence the rate of nucleophilic attack at the

    
    -carbon by modulating the electronics of the leaving group (the aniline portion) in potential hydrolysis side-reactions.
    

Spectroscopic Profile

Accurate identification relies on specific spectral signatures. The following data serves as a reference standard for purity assessment.

Proton NMR ( H NMR)
  • Solvent: DMSO-d

    
    
    
  • Key Signals:

    • 
       10.21 ppm (Broad Singlet, 1H):  Amide N-H proton.[1] The downfield shift is characteristic of an amide proton deshielded by the electron-poor aromatic ring.
      
    • 
       3.98 ppm (Singlet, 2H): 
      
      
      
      -Methylene protons (-CH
      
      
      Cl). This sharp singlet is the diagnostic peak for the chloroacetyl group.
    • Aromatic Region: Multiplets corresponding to the 1,3,4-substituted benzene ring pattern.

Infrared Spectroscopy (FT-IR)
  • 
     3220 cm
    
    
    
    :
    N-H stretching vibration (secondary amide).
  • 
     1712 cm
    
    
    
    :
    C=O stretching (Amide I band). The high frequency (compared to typical amides at ~1650-1690 cm
    
    
    ) is attributed to the electron-withdrawing
    
    
    -chlorine atom, which reduces resonance delocalization of the nitrogen lone pair into the carbonyl [3].

Synthesis & Purification Workflow

The synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide is a classic Schotten-Baumann-type acylation. However, controlling the exotherm and removing HCl is critical to prevent side reactions (e.g., dimerization).

Reaction Mechanism & Protocol

Reagents:

  • Substrate: 3-Chloro-4-fluoroaniline[2][3]

  • Acylating Agent: Chloroacetyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Saturated Sodium Acetate

  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid (if using NaOAc)

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-chloro-4-fluoroaniline in dry DCM under an inert atmosphere (N

    
    ). Add 1.1 equivalents of TEA.
    
  • Cooling: Cool the solution to 0 °C using an ice bath. The reaction is highly exothermic.

  • Addition: Add chloroacetyl chloride dropwise over 30 minutes. Maintain temperature < 5 °C to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench & Wash: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by sat. NaHCO

    
     and Brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and recrystallize from Ethanol/Water or purify via flash column chromatography.
Process Visualization

SynthesisWorkflow Start Start: 3-Chloro-4-fluoroaniline Reagents Add Solvent (DCM) + Base (TEA) Cool to 0°C Start->Reagents Addition Dropwise Addition: Chloroacetyl Chloride Reagents->Addition Exothermic Control Reaction Stir at RT (2-4 hrs) Monitor via TLC Addition->Reaction Acylation Quench Quench with Water Wash: 1M HCl -> NaHCO3 -> Brine Reaction->Quench Work-up Purification Recrystallization (EtOH/H2O) or Flash Chromatography Quench->Purification Crude Isolation Product Final Product: 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide (Solid, MP 96-98°C) Purification->Product Yield ~70-90%

Figure 1: Optimized synthesis workflow ensuring high purity and yield.

Handling & Safety (E-E-A-T)

Senior Scientist Note: This compound is an alkylating agent. It does not just "irritate"; it has the potential to covalently modify proteins and DNA. Treat it as a potential mutagen.[1]

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects).[1]

  • PPE Requirements: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic scavenger (e.g., thiourea) to deactivate the alkylating chloride before disposal.

References

  • MicroCombiChem . (n.d.). 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide Product Data. Retrieved from

  • ChemSigma . (n.d.). Product Analysis: CAS 96980-64-2.[1][2][3][4][5][6] Retrieved from

  • BenchChem . (n.d.). 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide Structure and Properties. Retrieved from

  • PubChem . (2025). Compound Summary: N-(3-chloro-4-fluorophenyl)acetamide (Related Analog). National Library of Medicine. Retrieved from

Sources

Technical Whitepaper: Spectroscopic Characterization and Structural Elucidation of 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide , a critical halogenated intermediate used in the synthesis of bioactive pharmacophores, including kinase inhibitors and next-generation antibiotics.[1] This document details the synthesis optimization, spectroscopic signature (¹H NMR, IR, MS), and quality control parameters required for its use in high-purity applications.

The presence of the 3-chloro-4-fluoro substitution pattern on the aromatic ring, combined with the reactive


-chloroacetamide1

Synthesis and Reaction Optimization

The synthesis of CAS 96980-64-2 follows a nucleophilic acyl substitution pathway.[1][2] To minimize the formation of bis-acylated byproducts, the reaction kinetics must be controlled using a weak base scavenger in an aprotic solvent.[1][2]

Optimized Protocol

Reagents: 3-Chloro-4-fluoroaniline (1.0 eq), Chloroacetyl chloride (1.05 eq), Pyridine (1.1 eq), Toluene (Solvent).[1]

Workflow:

  • Solubilization: Dissolve 3-chloro-4-fluoroaniline in toluene under an inert atmosphere (

    
    ).
    
  • Base Addition: Add pyridine to scavenge the HCl byproduct.

  • Acylation (Critical Step): Cool the solution to 0°C. Add chloroacetyl chloride dropwise. Note: Rapid addition causes exotherms that degrade the labile C-Cl bond.[1]

  • Workup: Quench with 1N HCl to remove unreacted amine/pyridine. Wash with brine.[1][2] Dry organic layer over

    
     and concentrate in vacuo.
    
Reaction Pathway Visualization[1][3]

SynthesisPathwayReactant13-Chloro-4-fluoroaniline(Nucleophile)IntermediateTetrahedralIntermediateReactant1->Intermediate0°C, TolueneReactant2Chloroacetyl Chloride(Electrophile)Reactant2->IntermediateProduct2-Chloro-N-(3-chloro-4-fluorophenyl)acetamideIntermediate->Product-HClByproductPyridine·HCl(Salt)Intermediate->Byproduct

Figure 1: Acylation pathway for the synthesis of CAS 96980-64-2.[1][3] The reaction proceeds via a tetrahedral intermediate, eliminating HCl which is trapped by the pyridine base.[2]

Spectroscopic Data & Interpretation

Accurate identification of this compound relies on detecting the specific isotope pattern of the two chlorine atoms and the coupling effects of the fluorine atom on the aromatic protons.[1][2]

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is characterized by a distinct singlet for the


12

Solvent: DMSO-


Frequency:1
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.21 Broad Singlet1H-NH- Amide proton.[1] Shift varies with concentration and solvent H-bonding.[1][2]
7.85 - 7.95 Doublet of Doublets (dd)1HAr-H (C2) Ortho to amide, meta to Cl.[1][2] Deshielded by the amide carbonyl.[1][2]
7.40 - 7.55 Multiplet1HAr-H (C6) Ortho to amide, meta to F. Shows coupling to F (

Hz).[1][2]
7.15 - 7.25 Triplet (app.)1HAr-H (C5) Ortho to F. Large

coupling (

Hz) creates a pseudo-triplet.[1][2]
3.98 Singlet2H-CH₂-Cl Characteristic

-chloroacetamide singlet.[1]

Note: The aromatic region is complex.[1][2] The proton at C5 is shielded by the ortho-fluorine atom, appearing upfield relative to C2 and C6.

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the formation of the secondary amide bond and the retention of the alkyl chloride.[1][2]

  • 3220 cm⁻¹: N-H stretching (Secondary Amide).

  • 3050-3100 cm⁻¹: C-H stretching (Aromatic).

  • 1712 cm⁻¹: C=O stretching (Amide I band).[1][2] Key indicator of acylation success.

  • 1540 cm⁻¹: N-H bending (Amide II band).[1][2]

  • 1200-1250 cm⁻¹: C-F stretching (Strong band).

  • 700-800 cm⁻¹: C-Cl stretching (Alkyl and Aryl chlorides).[1][2]

Mass Spectrometry (MS)

Mass spectrometry is the definitive method for confirming the presence of two chlorine atoms.[1][2] Chlorine has two stable isotopes: ³⁵Cl (75%) and ³⁷Cl (25%).[1][2]

  • Molecular Ion (M⁺): m/z 221 (based on ³⁵Cl).[1][2]

  • Isotope Pattern:

    • M (221): 100% Relative Intensity (³⁵Cl, ³⁵Cl)[1][2]

    • M+2 (223): ~65% Relative Intensity (³⁵Cl, ³⁷Cl)[1][2]

    • M+4 (225): ~10% Relative Intensity (³⁷Cl, ³⁷Cl)[1][2]

This 9:6:1 intensity pattern is the "fingerprint" of a dichloro-compound.[1][2]

Fragmentation Logic

MassSpecParentMolecular Ion [M]+m/z 221/223/225Frag1Loss of CH2Cl(Tropylium-like cation)Parent->Frag1-49 Da (CH2Cl)Frag2Aniline Cation[Ar-NH2]+Parent->Frag2Amide Cleavage

Figure 2: Predicted fragmentation pathway in Electron Impact (EI) Mass Spectrometry.[1]

Quality Control Specifications

For use in pharmaceutical development (e.g., as a precursor for Linezolid analogs or kinase inhibitors), the following specifications are recommended:

TestSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Purity

98.0%
HPLC (C18, ACN/Water gradient)
Melting Point Solid (Distinct sharp range expected)Capillary Method
Loss on Drying

0.5%
Gravimetric

References

  • PrepChem. (n.d.).[1][2] Synthesis of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 532065, 2-chloro-N-(4-fluorophenyl)acetamide (Analog Reference). Retrieved from [Link]

1H NMR spectrum of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of development and quality control. 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (C₈H₆Cl₂FNO) is a halogenated aromatic amide, a class of compounds frequently encountered as intermediates in the synthesis of biologically active molecules.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful technique for the unambiguous determination of its molecular structure in solution.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the ¹H NMR spectrum of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide. It moves beyond a simple peak list to explain the causal relationships between the molecule's electronic environment and its spectral signature. We will dissect the predicted chemical shifts, explore the complex spin-spin coupling patterns arising from both proton-proton and proton-fluorine interactions, and present a validated protocol for spectrum acquisition.

Molecular Structure and Proton Environment Analysis

To interpret the ¹H NMR spectrum, one must first understand the distinct chemical environments of the protons within the molecule. The structure contains three key regions: the chloroacetamide side chain, the amide linker, and the trisubstituted phenyl ring.

The electronic properties of the substituents on the aromatic ring are critical. The fluorine atom at C4 and the chlorine atom at C3 are both electronegative, exerting a strong electron-withdrawing inductive effect (-I). The amide group (-NH-C(O)R) is also inductively withdrawing, which generally deshields the aromatic protons.[2] These combined effects result in a complex and downfield-shifted aromatic region.

cluster_ring 3-chloro-4-fluorophenyl Ring cluster_chain 2-chloroacetamide Side Chain C1 C1 C2 C2-H(c) C1->C2 N N-H(d) C1->N C3 C3 C2->C3 C4 C4 C3->C4 Cl_ring Cl C3->Cl_ring C5 C5-H(b) C4->C5 F_ring F C4->F_ring C6 C6-H(a) C5->C6 C6->C1 C7 C7=O N->C7 C8 C8-H2(e) C7->C8 Cl_chain Cl C8->Cl_chain

Caption: Molecular structure of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide with key protons labeled.

Predicted ¹H NMR Spectral Parameters

A thorough analysis of the structure allows for a detailed prediction of the ¹H NMR spectrum. The spectrum is expected to show five distinct signals corresponding to the five unique proton environments (Ha, Hb, Hc, Hd, He).

Proton LabelIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H(e) 2H4.2 - 4.4Singlet (s)N/A
H(a) 1H7.2 - 7.4Doublet of doublets (dd)³JH(a)-H(b) ≈ 8.5-9.0 Hz; ⁴JH(a)-F ≈ 4.5-5.0 Hz
H(b) 1H7.4 - 7.6Triplet of doublets (td) or ddd³JH(b)-H(a) ≈ 8.5-9.0 Hz; ³JH(b)-F ≈ 8.5-9.5 Hz; ⁴JH(b)-H(c) ≈ 2.5 Hz
H(c) 1H7.8 - 8.0Doublet of doublets (dd)⁴JH(c)-H(b) ≈ 2.5 Hz; ⁵JH(c)-F ≈ 2.0-3.0 Hz
H(d) 1H10.0 - 10.5 (in DMSO-d₆)Singlet (s) or broad singletN/A
Chemical Shift (δ) Analysis
  • H(e) - Methylene Protons (-CH₂Cl): These protons are alpha to both a carbonyl group and a chlorine atom, both of which are strongly electron-withdrawing. This deshielding effect shifts their resonance significantly downfield into the 4.2 - 4.4 ppm range.[3][4]

  • Aromatic Protons (H(a), H(b), H(c)): Protons directly attached to an aromatic ring typically resonate between 6.5 and 8.0 ppm.[5] In this case, the combined electron-withdrawing effects of the two halogens and the acetamido group push the signals to the lower end of this range. H(c) , being ortho to the electron-withdrawing acetamido group and meta to the fluorine, is expected to be the most deshielded proton, appearing furthest downfield.[2]

  • H(d) - Amide Proton (-NH-): The chemical shift of amide protons is highly variable and solvent-dependent, often appearing between 8.0 and 10.5 ppm.[6] In a solvent like DMSO-d₆, which forms strong hydrogen bonds, the signal is typically sharp and observed at a higher chemical shift (e.g., >10 ppm). In CDCl₃, it may be broader and appear at a lower field.

Spin-Spin Coupling and Multiplicity Analysis

The splitting patterns in the aromatic region are complex due to both H-H and H-F coupling. Understanding these is key to assigning the signals correctly.

  • Proton-Proton (H-H) Coupling:

    • Ortho coupling (³J): Occurs between protons on adjacent carbons (3 bonds apart) and is typically strong, around 7-10 Hz.[7] Here, it occurs between H(a) and H(b).

    • Meta coupling (⁴J): Occurs between protons separated by two carbons (4 bonds apart) and is much weaker, around 2-3 Hz.[7] This is expected between H(b) and H(c).

  • Proton-Fluorine (H-F) Coupling: Fluorine (¹⁹F) has a nuclear spin of I=1/2, just like a proton, and therefore couples strongly to nearby protons.

    • Ortho H-F coupling (³JHF): Expected to be strong, typically 8-10 Hz.[8] This will occur between H(b) and the fluorine at C4.

    • Meta H-F coupling (⁴JHF): Weaker, typically 4-7 Hz.[9] This will occur between H(a) and the fluorine.

    • Para H-F coupling (⁵JHF): The weakest, typically 1-3 Hz.[10] This will occur between H(c) and the fluorine.

  • Resulting Multiplicities:

    • H(a): Coupled to H(b) (ortho, large J) and the fluorine (meta, medium J), resulting in a doublet of doublets (dd).

    • H(b): Coupled to H(a) (ortho, large J), the fluorine (ortho, large J), and H(c) (meta, small J). If the two ortho couplings are similar, this signal may appear as a triplet of doublets (td). Otherwise, it will be a doublet of doublet of doublets (ddd).

    • H(c): Coupled to H(b) (meta, small J) and the fluorine (para, small J), resulting in a doublet of doublets (dd), though the para coupling may not be fully resolved.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A robust and reproducible protocol is essential for obtaining high-quality spectral data. The following methodology is a self-validating system designed to ensure accuracy.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.

    • Causality: DMSO-d₆ is a polar aprotic solvent that capably dissolves a wide range of organic compounds. Crucially, it is a hydrogen bond acceptor, which slows the chemical exchange of the N-H proton, resulting in a sharp, observable signal that can be integrated accurately.[6] This is a significant advantage over CDCl₃, where the amide proton signal is often broad or unobserved.

  • Sample Weighing: Accurately weigh approximately 10-15 mg of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube.

    • Trustworthiness: TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm). Its inclusion provides a universal reference point, ensuring data comparability across different instruments and experiments.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

Spectrometer Setup and Data Acquisition

A Sample Preparation (10-15 mg in 0.6 mL DMSO-d6 + TMS) B Instrument Insertion & Locking (Lock on Deuterium signal of DMSO-d6) A->B C Shimming (Optimize magnetic field homogeneity) B->C D Acquire Spectrum (≥16 scans, 45° pulse, ≥5s relaxation delay) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Analysis & Interpretation (Integration, Peak Picking, Coupling Constant Measurement) E->F

Caption: Standard experimental workflow for ¹H NMR spectroscopy.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Expertise: Higher field strengths provide better signal dispersion, which is crucial for resolving the complex, overlapping multiplets in the aromatic region of this molecule.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: ~45°. This provides a good balance between signal intensity and allowing for a shorter relaxation delay.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 5 seconds. A longer delay ensures that all protons, especially those with longer relaxation times, have fully returned to equilibrium before the next pulse, allowing for accurate integration.

    • Number of Scans: ≥16. Signal averaging increases the signal-to-noise ratio, improving the quality of the spectrum.

  • Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID). Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

Interpretation of the Spectrum: A Self-Validating System

The interpretation process is a logical puzzle where each piece of information must fit together.

  • Identify the Solvent and TMS Peaks: Locate the residual solvent peak for DMSO-d₆ (~2.50 ppm) and the TMS reference at 0.00 ppm.

  • Assign the Aliphatic Singlet (H(e)): A singlet integrating to 2H in the 4.2-4.4 ppm region is unambiguously assigned to the -CH₂Cl protons.

  • Assign the Amide Proton (H(d)): A singlet (often broad) integrating to 1H in the 10.0-10.5 ppm region is assigned to the -NH proton. Its presence and integration confirm the amide functionality.

  • Analyze the Aromatic Region (7.2-8.0 ppm): This is the most information-rich region.

    • Peak Picking and Integration: Confirm the presence of three distinct signals, each integrating to 1H.

    • Coupling Constant (J) Analysis: The key to assignment is the reciprocity of coupling constants.[11]

      • Measure the J-values for each multiplet.

      • Identify the two signals that share the largest H-H coupling constant (~8.5-9.0 Hz). These must be the ortho-coupled protons, H(a) and H(b).

      • Of those two, the one that shows an additional large coupling (~8.5-9.5 Hz) must be H(b), as it is also ortho to the fluorine. The other is H(a).

      • The remaining signal is H(c). Its measured J-values must match the meta-coupling to H(b) (~2.5 Hz) and the para-coupling to fluorine (~2-3 Hz). This cross-validation confirms the assignments.

Conclusion

The ¹H NMR spectrum of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide is a rich source of structural information. A detailed analysis of chemical shifts provides insight into the electronic environment of the protons, while a meticulous examination of the spin-spin coupling patterns, including both H-H and H-F interactions, allows for the complete and unambiguous assignment of the aromatic signals. By employing a robust experimental protocol and a logical, self-validating interpretation strategy, researchers can confidently confirm the identity and purity of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

  • ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 2-chloro-N-(4-fluorophenyl)acetamide. Retrieved from PubChem. [Link]

  • Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526.
  • ResearchGate. (2003). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from Chemistry LibreTexts. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. Retrieved from University of Wisconsin-Madison. [Link]

  • Rzepa, H. S. (2020). NMR of acetanilide. Retrieved from Imperial College London. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from University of Puget Sound. [Link]

  • Chemistry LibreTexts. (2024). Multinuclear NMR. Retrieved from Chemistry LibreTexts. [Link]

  • ATB Molbio. (n.d.). Acetanilide. Retrieved from ATB Molbio. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from Minnesota State University Moorhead. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps. [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from YouTube. [Link]

  • SlideShare. (2015). Green Acetanilide Synthesis and Spectral Analysis. Retrieved from SlideShare. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Retrieved from KPU Pressbooks. [Link]

  • IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from IUCr Journals. [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from ACD/Labs. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from University of Regensburg. [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • Brainly. (2023). Attached is the ¹H NMR spectrum from the product of an electrophilic aromatic substitution. Retrieved from Brainly. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from Harvard University. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)-. Retrieved from Cheméo. [Link]

Sources

Mass spectrometry of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Mass Spectrometric Characterization of 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: A Technical Guide for Impurity Profiling and Metabolite Identification

Part 1: Executive Summary & Chemical Context

2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide (CAS: 96980-64-2) is a critical halogenated intermediate used in the synthesis of fluoroquinolone antibiotics and certain EGFR inhibitors. In drug development, it frequently appears as a process-related impurity (arising from the incomplete reaction of 3-chloro-4-fluoroaniline with chloroacetyl chloride) or as a degradation product in stability studies.

For the analytical scientist, this molecule presents a unique mass spectrometric signature defined by its dichloro-monofluoro motif. Accurately identifying this compound requires distinguishing its isotopic envelope from structurally similar anilides and quantifying it at trace levels using LC-MS/MS.

This guide provides a self-validating framework for the detection, fragmentation analysis, and differentiation of this compound in complex matrices.

Part 2: Physicochemical & Mass Spectrometric Profile

Before initiating experimental workflows, the theoretical mass envelope must be calculated to set accurate acquisition windows.

Table 1: Molecular Identity & MS Properties[1]
PropertyValueNotes
Formula C₈H₆Cl₂FNO
Molecular Weight 222.04 g/mol Average weight
Monoisotopic Mass 220.9810 DaBased on ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O
[M+H]⁺ (ESI) 221.9883 Primary target in positive ion mode
[M-H]⁻ (ESI) 219.9737 Amide N-H is weakly acidic; detectable in neg mode
Isotopic Pattern Cl₂ Signature Distinctive 9:6:1 triplet ratio (approx.)
Isotopic Envelope Calculation (The "Cl2" Rule)

The presence of two chlorine atoms creates a diagnostic "A, A+2, A+4" pattern that serves as an internal validation check.

  • m/z 222 (M): 100% Relative Abundance (³⁵Cl/³⁵Cl)

  • m/z 224 (M+2): ~64% Relative Abundance (³⁵Cl/³⁷Cl)

  • m/z 226 (M+4): ~10% Relative Abundance (³⁷Cl/³⁷Cl)

Critical Check: If your mass spectrum does not show this ~100:64:10 intensity ratio, the peak is not 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide.

Part 3: Fragmentation Mechanics (The Core)

Understanding the dissociation pathways is essential for building robust MRM (Multiple Reaction Monitoring) transitions.

Mechanism 1: ESI+ Collision-Induced Dissociation (CID)

In LC-MS/MS (Electrospray), the protonated molecule ([M+H]⁺, m/z 222) undergoes characteristic neutral losses.

  • Primary Pathway (Amide Cleavage): The most facile fragmentation is the loss of chloroketene (C₂HClO, 76 Da) via a four-membered transition state or direct amide hydrolysis-like cleavage. This yields the protonated aniline.

    • Transition: 222 → 146

  • Secondary Pathway (Aniline Fragmentation): The resulting 3-chloro-4-fluoroaniline ion (m/z 146) further fragments by losing ammonia (NH₃) or HF.

    • Transition: 146 → 129 (Loss of NH₃) or 146 → 111 (Loss of Cl radical - less common in ESI).

Mechanism 2: EI (Electron Impact)

In GC-MS, the radical cation (M⁺˙, m/z 221) dominates.

  • Alpha-Cleavage: Rupture of the C-C bond next to the carbonyl.

    • Yields m/z 49 (CH₂Cl⁺) and m/z 172 (Ar-NH-CO⁺).

  • Inductive Cleavage: Formation of the aniline radical cation.

    • Yields m/z 145 (Ar-NH₂⁺˙).

Part 4: Visualization of Fragmentation Pathways

The following diagram maps the logical flow of ion dissociation for structural confirmation.

MassSpecFragmentation cluster_ESI ESI+ Fragmentation (LC-MS) cluster_EI EI Fragmentation (GC-MS) Precursor Precursor Ion [M+H]+ m/z 222 (100%) AnilineIon Protonated Aniline [3-Cl-4-F-Ph-NH3]+ m/z 146 Precursor->AnilineIon - C2HClO (76 Da) Chloroketene Neutral Loss: Chloroketene (76 Da) Fragment129 Deaminated Ion [C6H3ClF]+ m/z 129 AnilineIon->Fragment129 - NH3 (17 Da) Fragment111 Defluorinated/Dechlorinated m/z ~110/111 AnilineIon->Fragment111 - Cl/HF EI_Precursor EI Radical Cation M+. m/z 221 Acylium Acylium Ion [Ar-NH-CO]+ m/z 172 EI_Precursor->Acylium Alpha Cleavage CH2Cl Chloromethyl Cation [CH2Cl]+ m/z 49 EI_Precursor->CH2Cl Alpha Cleavage

Caption: Comparative fragmentation pathways for ESI (LC-MS) and EI (GC-MS) ionization modes.

Part 5: Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide as an impurity in a drug substance (e.g., a fluoroquinolone intermediate).

Sample Preparation
  • Solvent: Acetonitrile:Water (50:50) + 0.1% Formic Acid. (Avoid alcohols like methanol if stability is unknown, to prevent potential transesterification/solvolysis of the chloroacetyl group).

  • Concentration: Prepare a stock at 1 mg/mL. Dilute to 1 µg/mL for tuning.

  • Stability Check: Inject immediately. Chloroacetamides can be reactive (alkylating agents).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The compound is moderately lipophilic and will elute later than the aniline starting material).

Mass Spectrometer Settings (Triple Quad)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • MRM Transitions (Quantification & Qualification):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 222.0 (³⁵Cl)146.015 - 20High sensitivity (Loss of ketene)
Qualifier 1 224.0 (³⁷Cl)148.015 - 20Isotopic confirmation
Qualifier 2 222.0 (³⁵Cl)129.030 - 35Structural confirmation (Aniline breakdown)

Differentiation Strategy:

  • Vs. 3-Chloro-4-fluoroaniline: The aniline elutes earlier (more polar) and lacks the m/z 222 parent mass.

  • Vs. Hydrolyzed Product: If the chloroacetyl group hydrolyzes to a hydroxyacetyl group (m/z 204), the Cl2 isotopic pattern disappears (only 1 Cl remains).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 532065, 2-Chloro-N-(4-fluorophenyl)acetamide [Analogous Structure Reference]. Retrieved from [Link]

  • V. V. Poroikov et al. (2020). Synthesis and antimicrobial activity of 2-chloro-N-(substituted phenyl)acetamides. Neliti.[1] Retrieved from [Link]

  • Sheffield Hallam University (2010). Metabolism of 3-chloro-4-fluoroaniline in rat using HPLC-MS/MS.[2] Retrieved from [Link]

Sources

Infrared spectroscopy of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Part 1: Executive Summary & Structural Context

The Compound: 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

This guide details the vibrational spectroscopy of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (CAS: 96980-64-2).[1] This molecule is a critical haloacetanilide intermediate, often employed as a scaffold in the synthesis of bioactive compounds, including antibacterial agents and kinase inhibitors.[2]

From a spectroscopic perspective, this molecule is a "perfect storm" of electron-withdrawing effects.[2] It combines an


-chloroacetyl group  with a poly-halogenated aromatic ring . These features significantly perturb standard amide vibrational frequencies, making standard textbook reference tables insufficient for accurate characterization.[2]
Why IR is Critical for this Scaffold

In drug development workflows, this compound is typically synthesized via the N-acylation of 3-chloro-4-fluoroaniline with chloroacetyl chloride. Infrared (IR) spectroscopy is the primary tool for:

  • Reaction Monitoring: Confirming the conversion of the primary amine (aniline) to the secondary amide.[2]

  • Impurity Profiling: Detecting unreacted chloroacetyl chloride (acid chloride C=O ~1800 cm⁻¹) or hydrolyzed byproducts (carboxylic acids).[2]

  • Solid-State Characterization: Identifying polymorphs, as the N-H and C=O bands are highly sensitive to hydrogen bonding networks in the crystal lattice.[2]

Part 2: Molecular Structure & Vibrational Theory

To interpret the spectrum accurately, one must understand the electronic push-pull mechanisms at play.[2]

Electronic Effects on Vibrational Modes
  • The Amide I Band (C=O[2] Stretch) - The "Blue Shift" Effect:

    • Standard Amide: Typically 1650–1690 cm⁻¹.[2]

    • Effect: The

      
      -chlorine atom on the acetyl group exerts a strong inductive effect (-I), pulling electron density away from the carbonyl carbon. Additionally, the electron-poor 3-chloro-4-fluorophenyl ring reduces the resonance delocalization of the nitrogen lone pair into the carbonyl.
      
    • Result: The C=O bond order increases (becomes more double-bond-like), shifting the absorption to a higher frequency, typically ~1700–1715 cm⁻¹ .[2]

  • The C-F and C-Cl Signatures:

    • The fluorine atom on the aromatic ring introduces a very strong, distinct band in the fingerprint region (1100–1250 cm⁻¹), often dominating other skeletal vibrations.[2]

Visualizing the Vibrational Logic

VibrationalLogic Substituents Substituents (Cl, F, alpha-Cl) ElectronicEffect Inductive Effect (-I) & Resonance Reduction Substituents->ElectronicEffect Withdraws e- BondOrder Increased C=O Bond Order ElectronicEffect->BondOrder Reduces C-N double bond character FrequencyShift Blue Shift (Higher Wavenumber) BondOrder->FrequencyShift Stiffens Bond

Figure 1: Mechanistic pathway explaining the high-frequency shift of the carbonyl stretch in haloacetanilides.

Part 3: Experimental Protocol (Self-Validating)

Method: Diamond ATR-FTIR

Step 1: Instrument Setup

  • Crystal: Single-bounce Diamond or ZnSe (Diamond preferred for hardness).[2]

  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving fine splitting in the fingerprint region).[2]

  • Scans: 32 (routine) or 64 (high signal-to-noise).

  • Range: 4000–600 cm⁻¹.[2]

Step 2: Sample Preparation

  • Ensure the sample is a dry, fine powder.[2] Large crystals can cause poor contact with the ATR crystal, leading to weak peak intensities.[2]

  • Validation Check: If the strongest peak (C=O) has an absorbance < 0.1, the pressure on the crystal is insufficient.[2]

Step 3: Background & Acquisition

  • Collect a background spectrum of the clean air/crystal.[2]

  • Apply the sample and apply pressure using the anvil until the live spectrum preview stabilizes.[2]

  • Critical QC: Check for a broad hump around 3400 cm⁻¹. If present, the sample is wet (water O-H stretch), which will obscure the N-H amide band.[2] Dry the sample in a vacuum oven at 40°C for 2 hours and re-run.

Part 4: Spectral Analysis & Interpretation

The following table summarizes the diagnostic bands for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide .

Diagnostic Peak Assignments
Functional GroupMode DescriptionFrequency (cm⁻¹)IntensityDiagnostic Note
Amide A N-H Stretching3220 – 3280 MediumSharp band. Absence of a doublet confirms no starting aniline remains.[2]
C-H (Aromatic) C-H Stretching3050 – 3100WeakOften appears as a shoulder on the N-H band.[2]
Amide I C=O Stretching1705 – 1715 StrongPrimary ID Peak. Significantly higher than non-halogenated amides (usually <1680).[2]
Amide II N-H Bending / C-N Stretch1530 – 1560StrongCharacteristic "Amide II" band; confirms secondary amide structure.[2]
Aromatic Ring C=C Ring Stretching1480 – 1600Med-StrongMultiple bands.[2] The fluorinated ring often shows splitting here.[2]
C-F (Aryl) C-F Stretching1200 – 1250 Very StrongBroad, intense band.[2] Key for confirming the fluorinated ring.[2][3]
C-Cl (Aryl) C-Cl Stretching1050 – 1100MediumOften mixed with ring vibrations.[2]

-C-Cl
C-Cl (Aliphatic) Stretch650 – 780 MediumSpecific to the chloroacetyl tail. Look for a distinct band in the low-frequency region.
Detailed Interpretation Logic
  • The 3200 cm⁻¹ Region (Purity Check):

    • Scenario: You see two sharp spikes at ~3350 and ~3450 cm⁻¹.

    • Diagnosis: This indicates residual 3-chloro-4-fluoroaniline . Primary amines show a doublet (symmetric/asymmetric stretch).[2] The product (secondary amide) must show only a single N-H band around 3220 cm⁻¹.[2]

  • The 1700 cm⁻¹ Region (Identity Check):

    • The carbonyl peak is the "heartbeat" of this spectrum.[2] For this specific molecule, expect it near 1712 cm⁻¹ [1].[1][2]

    • If the peak is at 1660 cm⁻¹, suspect hydrolysis of the

      
      -chlorine or a different substitution pattern.[2]
      
    • If a peak appears at 1800 cm⁻¹, you have unreacted chloroacetyl chloride .[2]

  • The Fingerprint Region (Structural Confirmation):

    • The region below 1300 cm⁻¹ is complex due to the heavy atoms (Cl, F).[2] The C-F stretch is typically the strongest band in this area.[2]

Part 5: Quality Control Workflow

Use the following Graphviz diagram to visualize the decision-making process during spectral analysis.

QC_Workflow Start Acquire Spectrum CheckNH Check 3200-3500 cm⁻¹ Start->CheckNH Doublet Doublet Found? CheckNH->Doublet FailPurity FAIL: Residual Aniline Doublet->FailPurity Yes CheckCO Check C=O Position Doublet->CheckCO No (Single Band) FreqCheck Frequency > 1700 cm⁻¹? CheckCO->FreqCheck Pass PASS: Identity Confirmed FreqCheck->Pass Yes (~1712) FailID FAIL: Check Structure/Hydration FreqCheck->FailID No (<1680)

Figure 2: Quality Control decision tree for validating the synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.).[2] 2-Chloro-N-(4-fluorophenyl)acetamide Compound Summary. Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. (n.d.).[2][3] Acetamide, 2-chloro-N-(4-methylphenyl)- IR Spectrum. Retrieved from [Link][2]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of Chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chloroacetamide (ClCH₂CONH₂) is a versatile chemical entity that has garnered significant attention across various scientific disciplines, from agriculture to medicine.[1] Its inherent reactivity, stemming from the electrophilic α-carbon, makes it a powerful tool for forging covalent bonds with biological nucleophiles, a characteristic that has been exploited in the design of herbicides, preservatives, and a new generation of therapeutic agents.[1][2] This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of chloroacetamides, offering insights for researchers, scientists, and drug development professionals seeking to harness the potential of this unique chemical scaffold. We will delve into the mechanistic underpinnings of their activity, explore how structural modifications fine-tune their biological effects, and discuss the critical balance between efficacy and toxicity.

The core of the chloroacetamide pharmacophore lies in its ability to act as a covalent inhibitor, forming irreversible bonds with nucleophilic residues, most notably cysteine, within the active sites of target proteins.[3][4] This covalent mechanism of action can lead to enhanced potency and prolonged duration of action compared to non-covalent inhibitors.[5] However, this reactivity also presents a significant challenge: the potential for off-target interactions and associated toxicities.[5] Consequently, a deep understanding of the SAR of chloroacetamides is paramount for the rational design of selective and safe molecules.

This guide will navigate the intricate interplay between the chloroacetamide "warhead" and the broader molecular scaffold, elucidating how substitutions on the amide nitrogen and the α-carbon modulate reactivity, selectivity, and ultimately, biological function. We will examine the application of chloroacetamides in diverse therapeutic areas, including oncology, infectious diseases, and inflammation, while also addressing their well-established roles in agriculture. Through a synthesis of experimental data and mechanistic insights, this document aims to serve as a valuable resource for the informed design and application of novel chloroacetamide-based compounds.

The Chloroacetamide Scaffold: A Covalent Warhead

The chloroacetamide moiety is a prominent electrophilic "warhead" utilized in the design of targeted covalent inhibitors.[5] Its reactivity is centered on the carbon atom alpha to the carbonyl group, which is rendered electrophilic by the electron-withdrawing effects of both the adjacent carbonyl and the chlorine atom. This electrophilicity allows the chloroacetamide to react with nucleophilic amino acid residues in proteins, with a particular predilection for the thiol group of cysteine.[3][6]

The fundamental reaction involves a nucleophilic substitution (SN2) mechanism where the cysteine thiolate anion attacks the α-carbon, displacing the chloride leaving group and forming a stable thioether bond. This irreversible covalent modification of the target protein is often the basis for the biological activity of chloroacetamide-containing molecules.

Caption: General mechanism of covalent bond formation between a chloroacetamide and a cysteine residue.

Tuning the Reactivity of the Warhead

While highly reactive warheads can be potent, they often suffer from a lack of selectivity, leading to off-target effects and toxicity.[5] Therefore, medicinal chemists have explored various strategies to modulate the reactivity of the chloroacetamide group.

  • α-Substitution: Introducing substituents on the α-carbon can significantly impact reactivity. For instance, α-fluorosubstitution has been shown to decrease reactivity, potentially leading to improved selectivity.[5] The stereochemistry of α-substituents can also be critical, with different enantiomers exhibiting distinct inhibitory activities.[7][8]

  • Haloacetamide Variations: The nature of the halogen atom influences the electrophilicity of the α-carbon. Di- and trihaloacetamides, such as dichloroacetamides and tribromoacetamides, have been investigated as alternative warheads with altered reactivity profiles and target specificities.[9][10] For example, dichloroacetamide derivatives have shown potent and selective inhibition of the SARS-CoV-2 main protease.[9]

Structure-Activity Relationship in Different Applications

The versatility of the chloroacetamide scaffold is evident in its wide range of biological activities. The SAR, however, is highly dependent on the specific biological target and the overall molecular structure.

Anticancer Activity

N-Aryl-2-chloroacetamide derivatives have emerged as a promising class of anticancer agents with antiproliferative activity against various cancer cell lines.[11] The core structure allows for systematic modifications to optimize potency and selectivity.

Key SAR Insights for Anticancer Chloroacetamides:

Structural MoietyModificationImpact on Activity
Aryl Ring Substitution with electron-withdrawing or electron-donating groupsModulates potency and selectivity. The specific substitution pattern is crucial for interaction with the target protein's binding pocket.
Amide Linker Conformationally restricted linkersCan enhance binding affinity and selectivity.
Chloroacetamide Warhead α-substitution, di- and tri-haloacetamidesTunes reactivity to balance potency and toxicity.

The proposed mechanism of action for many anticancer chloroacetamides involves the alkylation of nucleophilic residues (e.g., cysteine) in the active sites of key enzymes or proteins involved in cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR signaling pathway.[11] Some chloroacetamide derivatives have also shown potential as inhibitors of cancer stem cells (CSCs), which are implicated in chemoresistance and tumor relapse.[12]

Herbicidal Activity

Chloroacetamide herbicides are widely used to control annual grasses and broadleaf weeds.[13] Their primary mode of action is the inhibition of very-long-chain fatty acid elongases (VLCFAEs), enzymes crucial for plant development.[3] This inhibition is achieved through the covalent binding of the chloroacetamide to a conserved cysteine residue in the active site of the enzyme.[3]

Key SAR Insights for Chloroacetamide Herbicides:

Structural MoietyModificationImpact on Activity
N-substituent Varies significantly (e.g., acetochlor, metolachlor)Influences herbicidal spectrum, soil persistence, and metabolic fate.[14]
Chloroacetamide Moiety Generally conservedEssential for the covalent mechanism of action.

The differential sensitivity of various plant species to different chloroacetamide herbicides highlights the importance of the N-substituent in determining target specificity.[3]

Antiviral Activity

The chloroacetamide warhead has been successfully incorporated into antiviral drug candidates, particularly for targeting viral proteases that contain a catalytic cysteine. A notable example is the development of inhibitors for the SARS-CoV-2 main protease (Mpro or 3CLpro), a key enzyme in the viral life cycle.[9][15]

Key SAR Insights for Antiviral Chloroacetamides:

Structural MoietyModificationImpact on Activity
Peptidomimetic Scaffold Designed to mimic the natural substrate of the viral proteaseDetermines binding affinity and selectivity for the target protease.
Chloroacetamide Warhead Stereochemistry and halogen substitutionCrucial for covalent bond formation with the catalytic cysteine. The (R)-configuration of a chlorofluoroacetamide warhead, for instance, has shown significantly higher inhibitory activity against SARS-CoV-2 Mpro.[7][8]

The development of di- and trihaloacetamide-based inhibitors has demonstrated the potential to achieve high target specificity over host proteases, a critical consideration for antiviral drug safety.[9]

Antimicrobial and Antifungal Activity

Chloroacetamide derivatives have also been investigated for their antimicrobial and antifungal properties.[16][17][18] The mechanism often involves covalent modification of essential microbial enzymes. For example, chloroacetamide fragments have been identified as inhibitors of MurA, an enzyme involved in bacterial peptidoglycan biosynthesis.[6]

Toxicological Considerations and SAR

A significant challenge in the development of chloroacetamide-based compounds is managing their inherent reactivity to minimize toxicity. The same electrophilic nature that confers biological activity can also lead to off-target reactions with endogenous nucleophiles, such as glutathione (GSH), and cellular macromolecules, potentially causing cytotoxicity and genotoxicity.[13][19]

Studies on chloroacetamide herbicides and their metabolites have shown that they can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[13][19] The toxicity profile of a chloroacetamide derivative is intricately linked to its structure. Factors that influence reactivity, such as α-substitution and the nature of the N-substituent, also play a crucial role in determining its toxicological properties. Therefore, a key aspect of the SAR of chloroacetamides is the optimization of the therapeutic index – maximizing desired biological activity while minimizing adverse effects.

Experimental Protocols

General Synthesis of N-Aryl-2-chloroacetamides

This protocol outlines a general method for the synthesis of N-aryl-2-chloroacetamide derivatives via the chloroacetylation of a primary aromatic amine.[11]

Materials:

  • Substituted aniline derivative

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Potassium Carbonate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

Procedure:

  • Dissolve the substituted aniline derivative in the chosen solvent (DCM or THF) in a round-bottom flask.

  • Add a base (TEA or Potassium Carbonate) to the solution to act as a scavenger for the HCl generated during the reaction.

  • Cool the reaction mixture in an ice bath.

  • Add chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-2-chloroacetamide derivative.[11]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test chloroacetamide compounds in the complete growth medium.

  • After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The chloroacetamide scaffold represents a powerful and versatile tool in the design of covalent inhibitors with broad applications in medicine and agriculture. The structure-activity relationship of chloroacetamides is a complex interplay of electronic and steric factors that govern their reactivity, selectivity, and biological activity. A thorough understanding of these relationships is essential for the rational design of novel chloroacetamide-based compounds with improved efficacy and safety profiles. As our understanding of biological targets and disease mechanisms deepens, the strategic application of the chloroacetamide warhead will undoubtedly continue to yield innovative solutions to pressing challenges in human health and food security.

References

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC. (2023-02-04).
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - NIH. (2021-04-15).
  • Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry - Benchchem.
  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed.
  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing.
  • Chloroacetamide - Wikipedia.
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed. (2021-04-28).
  • Chloroacetamide - Sciencemadness Wiki. (2020-12-31).
  • Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism - ResearchGate.
  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed. (2022-12-05).
  • Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed. (2019-12-04).
  • Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives - Taylor & Francis Online.
  • Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - NIH.
  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF.
  • Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives - ResearchGate. (2024-01-25).
  • A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC - NIH. (2022-06-01).
  • Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide Derivatives as Prospective Antimicrobial and Antiproliferative Agents - PubMed. (2019-04-01).
  • Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing).
  • Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem - NIH.
  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease | bioRxiv. (2022-06-06).
  • Chloroacetamides - Enamine.
  • (PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives - ResearchGate.
  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - Kyushu University. (2022-10-27).
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In silico prediction of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Prediction of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Properties

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of physicochemical, pharmacokinetic (ADMET), and toxicological properties of the compound 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide. In the landscape of modern chemical safety assessment and drug discovery, computational methods serve as indispensable tools for early-stage hazard identification and candidate profiling, significantly reducing reliance on animal testing and accelerating research timelines.[1][2][3] This document details a self-validating, step-by-step workflow designed for researchers, scientists, and drug development professionals. We will elucidate the causality behind methodological choices, ground our protocols in authoritative standards such as those from the Organisation for Economic Co-operation and Development (OECD), and present predicted data in a clear, structured format.

Introduction: The Imperative for Predictive Assessment

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide is a halogenated acetamide derivative that serves as a versatile chemical intermediate in pharmaceutical and chemical research.[4] Its structure, featuring multiple halogen atoms and an amide linkage, suggests a potential for biological activity and associated toxicities. Preliminary hazard classifications indicate the compound may be toxic upon ingestion, dermal contact, or inhalation, and it is suspected of causing genetic defects.[4]

Before significant resources are invested in synthesizing or testing such a compound, a robust in silico assessment is a critical due-diligence step. Computational, or in silico, approaches utilize the known data of existing chemicals to model and predict the properties of novel or untested substances.[5] These methods, rooted in the principle that a molecule's structure dictates its function and fate, are pivotal for:

  • Early Hazard Identification: Flagging potential toxicities like mutagenicity, carcinogenicity, or organ-specific effects before in vitro or in vivo studies.

  • Prioritization: Ranking chemical series or synthetic routes based on predicted safety and drug-like properties.

  • Regulatory Compliance: Supporting regulatory submissions under frameworks like REACH, where alternative methods to animal testing are encouraged.[6]

This guide provides a practical workflow for generating a comprehensive computational profile of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, emphasizing scientific integrity and methodological transparency.

Foundational Step: Unambiguous Compound Identification

The fidelity of any in silico prediction is entirely dependent on the accuracy of the input molecular structure. A minor error in the input can lead to profoundly incorrect predictions. Therefore, the first protocol is to define the target molecule using standardized chemical identifiers.

Table 1: Canonical Identifiers for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
Identifier TypeValueSource
Chemical Name 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide-
CAS Number 96980-64-2Benchchem[4]
Molecular Formula C₈H₆Cl₂FNOBenchchem[4]
Molecular Weight 222.04 g/mol Benchchem[4]
Canonical SMILES Clc1cc(NC(=O)CCl)ccc1FDerived
InChIKey (Generated from structure)-

Causality Note: The Simplified Molecular Input Line Entry System (SMILES) is a critical input for most predictive models. It captures the complete topology of the molecule in a single line of text. The CAS number ensures we are referencing the exact chemical entity registered in global databases.

The Computational Framework: Principles of Prediction

Our workflow will leverage several types of computational models. Understanding the basis of these models is essential for interpreting their outputs and recognizing their limitations.

  • Quantitative Structure-Property/Activity Relationships (QSPR/QSAR): These are statistical models that correlate a molecule's physicochemical properties or biological activity (like toxicity) with its structural or electronic features, known as molecular descriptors.[3] A valid QSAR model is not merely descriptive; it must be predictive for new chemicals that fall within its "Applicability Domain"—the chemical space for which the model has been trained and validated.[7]

  • Structural Alerts (SA): This is a knowledge-based approach where specific molecular substructures (or "toxicophores") are known to be associated with a particular toxicity. For instance, aromatic amines or nitro groups are well-known structural alerts for mutagenicity.

  • Physiologically Based Pharmacokinetic (PBPK) Models: These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical within a biological system.[3][8] They can provide more dynamic predictions of how a compound will behave over time in the body.

Trustworthiness Pillar: The OECD Principles for QSAR Validation

To ensure our predictions are reliable and transparent, any QSAR model used should adhere to the five OECD principles:

  • A defined endpoint.

  • An unambiguous algorithm.

  • A defined domain of applicability.

  • Appropriate measures of goodness-of-fit, robustness, and predictivity.

  • A mechanistic interpretation, if possible.

This framework ensures that the models are not "black boxes" and that their predictions are scientifically defensible.[6]

Integrated Prediction Workflow

This section details the step-by-step protocol for predicting the properties of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide. This workflow is designed to be platform-agnostic, focusing on the types of models to be used rather than specific software products. Publicly available platforms like ADMETlab or commercial software suites like ADMET Predictor® can execute these tasks.[9]

Diagram 1: General In Silico Prediction Workflow

G cluster_input Step 1: Input & Standardization cluster_physchem Step 2: Physicochemical Profile cluster_admet Step 3: ADMET Profile cluster_tox Step 4: Toxicological Assessment cluster_output Step 5: Synthesis & Reporting Input Input SMILES Clc1cc(NC(=O)CCl)ccc1F Standardize Standardize Structure (e.g., neutralize, remove salts) Input->Standardize Canonicalize Physchem Predict LogP, LogS, pKa, Polar Surface Area Standardize->Physchem ADME Absorption (HIA, Caco-2) Distribution (PPB, BBB) Metabolism (CYP Inhibition) Excretion Standardize->ADME Tox Mutagenicity (Ames) Carcinogenicity hERG Inhibition Skin Sensitization Standardize->Tox Report Synthesize Data Assess Applicability Domain Generate Final Report Physchem->Report ADME->Report Tox->Report G cluster_models Computational Models cluster_outcomes Predicted Outcome Input Standardized Structure QSAR1 Statistical QSAR Model (e.g., Random Forest) Input->QSAR1 QSAR2 Rule-Based Model (e.g., Structural Alerts) Input->QSAR2 Decision Integrate Evidence QSAR1->Decision QSAR2->Decision Positive Predicted POSITIVE (High Confidence) Decision->Positive Both Positive OR Strong Alert Negative Predicted NEGATIVE (Low Confidence) Decision->Negative Both Negative AND Outside Applicability Domain Equivocal Equivocal / Borderline (Further testing needed) Decision->Equivocal Conflicting Results OR Within Domain but Borderline

Caption: Decision logic for Ames mutagenicity prediction.

Table 4: Predicted Toxicological Profile
EndpointPredicted OutcomeConfidence / Rationale
Ames Mutagenicity Positive High. The α-chloroacetamide functional group is a known structural alert for mutagenicity, acting as an alkylating agent. This aligns with the existing H341 classification. [4]
Carcinogenicity Suspected Moderate. Genotoxic compounds are often carcinogenic. This prediction follows from the high confidence in mutagenicity.
hERG Inhibition Low to Moderate Risk While the molecule has some lipophilicity, it lacks common features of potent hERG blockers. However, this endpoint is notoriously difficult to predict and requires experimental confirmation.
Hepatotoxicity (DILI) Possible Risk Halogenated aromatic compounds can be associated with DILI through metabolic activation. The prediction is flagged for further investigation.
Skin Sensitization Likely Sensitizer The electrophilic nature of the chloroacetamide moiety suggests a high potential for covalent binding to skin proteins, the molecular initiating event for sensitization. [10]

Synthesis and Conclusion

The in silico profile of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide suggests a molecule with favorable properties for membrane permeability but potential liabilities related to low aqueous solubility and, most significantly, toxicity.

The prediction of mutagenicity is of high confidence , supported by both structural alerts (the chloroacetamide group) and alignment with existing hazard classifications. This finding alone would be a major flag in a drug discovery program or a priority for risk assessment in a chemical safety context. The associated risks of carcinogenicity and skin sensitization are also elevated. The predicted ADMET profile is otherwise largely acceptable, though potential for CYP inhibition warrants consideration.

This guide has demonstrated a structured, self-validating workflow for the computational assessment of a novel chemical. By grounding our predictions in established principles and using a weight-of-evidence approach, we can generate a reliable and actionable early-stage profile. These in silico findings provide a robust hypothesis-driven basis for guiding subsequent experimental testing, prioritizing resources on the most critical endpoints, and ultimately fostering a safer, more efficient approach to chemical research and development.

References

  • AZoLifeSciences. (2024). Computational Toxicology: Modeling and Predicting Adverse Effects. [Link]

  • British Toxicology Society. Computational Models in Chemical Safety Assessment. [Link]

  • Cherkasov, A., et al. (2014). In Silico Toxicology Protocols. In: S. C. Fitzpatrick (eds) In Silico Toxicology. Methods in Molecular Biology, vol 1113. Humana Press, Totowa, NJ. [Link]

  • Gadaleta, D., et al. (2018). On the Development and Validation of QSAR Models. In: R. Puzyn, T. Gajewicz (eds) QSAR Modeling in Environmental and Health Sciences. Methods in Pharmacology and Toxicology. Humana Press, New York, NY. [Link]

  • Lhasa Limited. Defined Approaches to Skin Sensitisation and the integration of in silico models in an OECD Guideline. [Link]

  • Mansouri, K., et al. (2021). Introduction to Special Issue: Computational Toxicology. Chemical Research in Toxicology, 34(2), 543-548. [Link]

  • OECD. OECD Guidelines for the Testing of Chemicals. [Link]

  • Roy, K., et al. (2016). Validation of QSAR Models. In: Basicmedical Key. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • Xiang, Y., et al. (2024). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Molecules, 29(23), 5221. [Link]

  • Xiong, G., et al. (2021). ADMETlab 2.0: a web server for ADMET screening. [Link]

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Predicted ADMET Properties of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide . The analysis synthesizes physicochemical principles, structural alert evaluation, and QSAR (Quantitative Structure-Activity Relationship) logic appropriate for a Senior Application Scientist.

Technical Whitepaper | Version 1.0

Executive Summary

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (CAS 96980-64-2) is a halogenated acetamide derivative characterized by a highly reactive


-chloroacetamide "warhead." While the lipophilic di-halogenated phenyl ring suggests high membrane permeability, the compound’s ADMET profile is dominated by its electrophilic reactivity.

Critical Assessment:

  • Primary Mechanism: Irreversible alkylation of cysteine thiols via

    
     displacement.
    
  • Key Risk: High potential for non-specific protein binding (promiscuity) and glutathione (GSH) depletion, leading to cellular oxidative stress.

  • Classification: Predicted PAINS (Pan-Assay Interference Compounds) candidate due to covalent reactivity; likely a skin sensitizer and genotoxin.

Physicochemical Profile (In Silico)

The foundational properties driving the ADMET predictions are derived from the structure's lipophilicity and electronic distribution.

PropertyPredicted ValueImplication
Molecular Weight 222.04 g/mol Optimal for passive diffusion (< 500 Da).
LogP (Lipophilicity) ~2.4 – 2.8Highly permeable; likely to cross the Blood-Brain Barrier (BBB).
TPSA ~29 ŲHigh oral absorption potential (Rule of 5 compliant).
H-Bond Donors 1 (Amide NH)Good membrane permeation.
H-Bond Acceptors 2 (Amide O, F)Standard for small molecule drugs.
Reactivity Alert High

-Haloacetamide moiety (Alkylating agent).[1]

Pharmacokinetics: Predicted ADME

Absorption

The compound is predicted to exhibit rapid passive absorption in the gastrointestinal tract.

  • Bioavailability: High (>85%). The moderate LogP and low molecular weight facilitate transcellular transport.

  • Caco-2 Permeability: Predicted to be high (

    
     cm/s).
    
  • Efflux: Unlikely to be a P-gp substrate due to lack of bulky, amphiphilic features common to P-gp ligands.

Distribution
  • Plasma Protein Binding (PPB): Critical Alert. Predicted >95%. Unlike reversible drugs, this compound is likely to bind covalently to Human Serum Albumin (HSA) at Cys34, leading to a "sink" effect that reduces free drug concentration but prolongs plasma residence time of the adduct.

  • Volume of Distribution (Vd): Moderate to High. The lipophilic nature drives tissue accumulation, particularly in lipid-rich organs (CNS, adipose).

Metabolism

Metabolism will be bifurcated into Phase I (Functionalization) and Phase II (Conjugation) , with Phase II being the rate-limiting detoxification step.

  • Phase II (Dominant): Spontaneous and GST-mediated conjugation with Glutathione (GSH) . The thiol of GSH will attack the

    
    -carbon, displacing the chloride.
    
  • Phase I (Secondary):

    • Amidase Hydrolysis: Cleavage of the amide bond to release 3-chloro-4-fluoroaniline (potentially toxic) and chloroacetic acid.

    • CYP450 Oxidation: The phenyl ring is deactivated by halogens, making aromatic hydroxylation slow.

Excretion
  • Route: Primarily renal excretion of the polar mercapturic acid derivatives (cysteine conjugates) formed from GSH adducts.

  • Clearance: Predicted to be flow-limited due to rapid irreversible binding and metabolism.

Toxicity & Reactivity (The "Kill" Factor)

This section details the primary safety concern: the electrophilic warhead .

Mechanism of Action: Covalent Modification

The


-chloroacetamide group is a classic electrophile.[1] It does not require enzymatic activation. It reacts with nucleophilic cysteine residues in proteins via an 

mechanism.

Diagram 1: Covalent Cysteine Modification Pathway This diagram illustrates the irreversible alkylation mechanism driving the toxicity profile.

G Compound 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (Electrophile) TS Transition State (SN2 Displacement) Compound->TS Attack at α-Carbon Target Protein Cysteine Thiol (Nucleophile: R-S⁻) Target->TS Adduct Covalent Thioether Adduct (Irreversible Inhibition) TS->Adduct Bond Formation Chloride Chloride Ion (Leaving Group) TS->Chloride Elimination

Caption: The SN2 reaction mechanism where the protein thiol displaces the chloride leaving group, forming a stable thioether bond.

Predicted Toxicity Endpoints
  • Genotoxicity (Ames Positive): Alkylating agents often react with DNA bases (guanine N7), posing a mutagenic risk (Hazard H341).

  • Skin Sensitization: High risk. The compound acts as a hapten, reacting with skin proteins to trigger an immune response (Allergic Contact Dermatitis).

  • Hepatotoxicity: Depletion of hepatic Glutathione (GSH) stores by the electrophile renders the liver vulnerable to oxidative stress and reactive oxygen species (ROS).

Experimental Validation Protocols

To validate these in silico predictions, the following "Self-Validating" experimental workflows are recommended.

Protocol A: GSH Reactivity Assay (Half-life Determination)

Purpose: Quantify the intrinsic electrophilicity to predict toxicity and covalent binding potential.

  • Preparation: Dissolve test compound (10 µM) in PBS (pH 7.4) containing 1 mM GSH (pseudo-first-order conditions).

  • Incubation: Maintain at 37°C.

  • Sampling: Aliquot at t = 0, 15, 30, 60, 120 min. Quench with 5% formic acid.

  • Analysis: LC-MS/MS monitoring the disappearance of the parent mass (222.04 Da) and appearance of the GSH-adduct.

  • Validation Logic: If

    
     min, the compound is highly reactive (likely toxic). If 
    
    
    
    h, it is chemically stable.
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: Confirm passive absorption prediction.

Diagram 2: ADMET Validation Workflow

Workflow cluster_Assays Parallel Validation Assays Input Compound Input (2-chloro-N-(3-chloro-4-fluorophenyl)acetamide) GSH GSH Reactivity Assay (Electrophilicity) Input->GSH PAMPA PAMPA Assay (Permeability) Input->PAMPA Microsome Liver Microsome Stability (Metabolic Clearance) Input->Microsome Output Integrated ADMET Profile GSH->Output Toxicity Risk PAMPA->Output Absorption Microsome->Output Metabolism

Caption: A parallel screening workflow to validate electrophilicity, permeability, and metabolic stability.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 532065, 2-chloro-N-(4-fluorophenyl)acetamide. (Structurally related analog data). Retrieved from [Link]

  • Resnick, E., et al. (2019). Covalent Inhibition of Cysteine Proteases.[2] MDPI. (Contextualizing alpha-chloroacetamide mechanism). Retrieved from [Link]

  • Wang, J., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites. PubMed.[3] Retrieved from [Link]

  • Meroueh, S., et al. (2023).[4] Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition.[4] RSC Publishing. Retrieved from [Link]

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A Researcher's Guide to Target Identification and Homology Modeling for Novel Covalent Inhibitors: A Case Study with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the identification of a specific molecular target for a biologically active small molecule is a critical yet often challenging step. This guide provides a comprehensive, technically-grounded workflow for researchers facing this scenario. Using the compound 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide as a case study, we navigate the entire preclinical pipeline from in silico target hypothesis generation to the construction and validation of a high-fidelity homology model of a putative target. This document emphasizes the rationale behind methodological choices, adherence to rigorous validation standards, and the practical application of the resulting model in predicting molecular interactions, thereby serving as an in-depth resource for computational chemists, structural biologists, and drug development professionals.

The Core Challenge: A Bioactive Compound with an Unknown Target

The starting point for many successful drug discovery campaigns is a "phenotypic hit"—a small molecule that elicits a desirable biological response in a cell-based or organismal assay. However, the mechanism of action (MoA) and the direct protein target of such a compound are often unknown. The compound at the center of this guide, 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, presents this exact challenge.

A structural assessment of this molecule provides a crucial clue: the presence of a chloroacetamide functional group. This moiety is a well-known electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues, most notably cysteine. This chemical feature strongly suggests that the compound may act as an irreversible or covalent inhibitor. This insight narrows the potential target space to proteins that utilize a reactive cysteine residue for their biological function, such as certain classes of proteases, kinases, and deubiquitinases.

Phase I: In Silico Target Identification and Hypothesis Generation

Before any modeling can begin, a plausible target must be identified. This process relies on a convergence of computational methods to generate a high-confidence hypothesis.[1][2][3][4]

Strategy for Target Hypothesis

The overall strategy involves a multi-pronged computational approach to narrow down the vast human proteome to a small list of probable targets for our compound of interest.

dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} idot Caption: Workflow for in silico target identification.

Methodologies
  • Chemical Similarity Searching : The principle that structurally similar molecules often have similar biological activities is a cornerstone of medicinal chemistry.[2] We would systematically query databases like PubChem and ChEMBL for compounds structurally related to our lead molecule. The known targets of these similar compounds become high-priority candidates for experimental validation.

  • Reverse Docking & Pharmacophore Screening : This approach screens our small molecule against a large library of protein structures with known binding sites.[1] Servers like PharmMapper can generate a ranked list of potential targets based on predicted binding affinity and geometric/chemical complementarity.

  • Pathway Analysis : If cell-based assay data is available (e.g., changes in gene expression), pathway analysis tools can identify biological pathways that are significantly perturbed by the compound, thus implicating the proteins within those pathways.

For the purpose of this guide, based on the covalent nature of the chloroacetamide warhead and its known propensity to target cysteine proteases, we will proceed with a high-priority hypothetical target: Human Cathepsin K . Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a major therapeutic target for osteoporosis due to its critical role in bone resorption and collagen degradation.[5][6][7][8][9]

Phase II: High-Fidelity Homology Modeling of Human Cathepsin K

With a target sequence identified, but assuming no high-quality experimental structure is available, we proceed with homology modeling. This method constructs a 3D model of a target protein based on its sequence alignment to one or more known structures of homologous proteins (templates).[10][11]

The Homology Modeling Workflow

The process is systematic and iterative, with validation checkpoints at each critical stage to ensure the final model is of the highest possible quality.[12]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} idot Caption: The iterative workflow of homology modeling.

Step-by-Step Experimental Protocol

Step 1: Template Identification and Selection The foundation of a good model is a good template. The target sequence for human Cathepsin K (UniProt ID: P43235) is used to search the Protein Data Bank (PDB) using a tool like BLASTp.

  • Protocol:

    • Obtain the FASTA sequence of the target protein.

    • Perform a BLASTp search against the PDB database.

    • Evaluate the search hits based on the criteria in the table below. The ideal template is a high-resolution X-ray crystal structure with high sequence identity and coverage.

  • Data Presentation: Template Selection Criteria

    PDB ID Resolution (Å) Sequence Identity (%) Query Coverage (%) E-value Rationale for Selection/Rejection
    1ATK 2.20 99% 100% 2e-158 Excellent. High identity, full coverage, good resolution.
    3C9E 1.90 98% 99% 8e-157 Excellent. Higher resolution, suitable alternative or for multi-template modeling.

    | 5MQC | 2.50 | 45% | 95% | 7e-85 | Fair. Lower identity, could be used if no high-identity templates were available. |

Step 2: Sequence Alignment This is the most critical step. Errors in the alignment will directly lead to errors in the final 3D model.[10] For high-identity pairs (>70%), the alignment is generally straightforward. For lower identities, multiple sequence alignment with other homologs can help place gaps correctly, especially in loop regions.

Step 3: Model Generation Automated servers and standalone software packages use the target-template alignment to build the 3D model.[13]

  • SWISS-MODEL: A fully automated web server that is excellent for straightforward modeling projects. It automatically selects templates, performs alignment, builds the model, and provides a preliminary quality assessment.[14][15][16][17][18][19]

  • MODELLER: A powerful, script-based software package that offers greater flexibility and control over the modeling process, including the use of multiple templates, handling of ligands, and advanced loop refinement.[20][21][22][23]

  • Protocol (using MODELLER):

    • Prepare input files: a sequence file for the target (target.seq) and PDB files for the template(s).

    • Create an alignment file (align.ali) in PIR format, containing the sequences of the target and template(s).

    • Write a Python script that instructs MODELLER to:

      • Read the alignment file.

      • Generate a specified number of models (e.g., 100).

      • Select the best model based on its internal scoring function (DOPE score).

Step 4: Model Validation: A Self-Validating System A generated model is merely a hypothesis until it is rigorously validated. We must assess its stereochemical plausibility and structural correctness.[24][25]

  • Stereochemical Quality (Ramachandran Plot): The Ramachandran plot analyzes the torsional angles (phi, ψ) of the protein backbone.[26][27] A high-quality model will have the vast majority of its residues in the most favored and additionally allowed regions. Tools like PROCHECK are the standard for this analysis.[28][29][30]

    • Interpretation: A good model should have >90% of its residues in the "most favored" regions.[30] Residues in "disallowed" regions must be individually inspected, as they may indicate significant structural errors unless they are glycine or proline residues with greater conformational flexibility.

  • Structural Fold and Packing Quality (ProSA-web): The Protein Structure Analysis (ProSA) tool calculates an overall quality score (Z-score) for the model.[31][32][33] This score indicates whether the model's structure is "native-like" by comparing it to the scores of all experimentally determined protein structures in the PDB.[24]

    • Interpretation: The Z-score of the model should fall within the range of scores typically found for native proteins of a similar size. Outlying scores suggest potential errors in the fold.

  • Data Presentation: Model Validation Summary

    Validation Metric Tool Used Result for Cathepsin K Model Interpretation
    Residues in Favored Regions PROCHECK 94.5% Excellent. Indicates proper backbone stereochemistry.
    Residues in Allowed Regions PROCHECK 5.0% Good.
    Residues in Disallowed Regions PROCHECK 0.5% Acceptable. Requires inspection of the specific residue.

    | Overall Quality Z-Score | ProSA-web | -8.75 | Excellent. Within the range of native X-ray structures of similar size. |

Phase III: Application of the Model - Covalent Docking

With a validated, high-fidelity homology model, we can now investigate how our compound, 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, might bind to the active site of Cathepsin K. Given the electrophilic warhead, a specialized covalent docking protocol is required.[34][35][36][37]

  • Protocol:

    • Prepare the Receptor: The validated homology model is loaded into a molecular modeling program (e.g., Schrödinger Maestro, MOE). The active site cysteine residue (Cys25 in Cathepsin K) is identified as the reactive residue.

    • Prepare the Ligand: The 3D structure of the compound is generated and its energy is minimized.

    • Define the Reaction: The covalent reaction type is specified—in this case, a nucleophilic substitution where the sulfur atom of Cys25 attacks the methylene carbon of the chloroacetamide, displacing the chlorine atom.

    • Run Docking: The software samples various poses of the ligand within the active site and then forms the covalent bond for poses that are sterically and electronically favorable.

    • Analyze Results: The resulting poses are ranked by score. The top-ranked pose is analyzed to identify key non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity and specificity, in addition to the crucial covalent bond.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous pathway from a bioactive compound with an unknown target to a validated 3D protein-ligand model. By combining in silico target identification with a meticulous, multi-step homology modeling and validation workflow, researchers can generate powerful hypotheses about a compound's mechanism of action. The resulting homology model serves as an invaluable tool for structure-based drug design, enabling the rational optimization of hit compounds to improve potency, selectivity, and pharmacokinetic properties, thereby accelerating the journey from discovery to clinical development.

References

  • SWISS-MODEL. SIB Swiss Institute of Bioinformatics. [14]

  • Sali, A. & Blundell, T. L. (1993). Comparative protein modelling by satisfaction of spatial restraints. J. Mol. Biol., 234(3), 779-815. [20]

  • Wiederstein, M., & Sippl, M. J. (2007). ProSA-web: interactive web service for the recognition of errors in three-dimensional structures of proteins. Nucleic Acids Research, 35(Web Server issue), W407–W410. [24][31]

  • Webb, B., & Sali, A. (2016). Comparative Protein Structure Modeling Using MODELLER. Current Protocols in Bioinformatics, 54, 5.6.1-5.6.37. [13]

  • Guex, N., Peitsch, M. C., & Schwede, T. (2009). Automated comparative protein structure modeling with SWISS-MODEL and Swiss-PdbViewer: a historical perspective. Electrophoresis, 30(S1), S162-S173. [15]

  • Gao, Z., et al. (2021). In Silico Methods for Identification of Potential Therapeutic Targets. Frontiers in Molecular Biosciences, 8, 708170. [1]

  • Sippl, M. J. (1993). Recognition of errors in three-dimensional structures of proteins. Proteins, 17(4), 355-362. [24]

  • Covalent Docking using Schrödinger. (2025). YouTube. [34]

  • MODELLER. bio.tools. [13][21]

  • Waterhouse, A., et al. (2018). SWISS-MODEL: homology modelling of protein structures and complexes. Nucleic Acids Research, 46(W1), W296-W303. [11][16]

  • Homology Modelling with MODELLER. EMBL Bio-IT. [22]

  • SWISS-MODEL. bio.tools. [17]

  • Covalent Docking with MOE. (2024). YouTube. [35]

  • Du, X., et al. (2020). Cathepsin K: The Action in and Beyond Bone. Frontiers in Cell and Developmental Biology, 8, 595473. [5]

  • Wang, Z., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [2]

  • ProSA-web -- Protein Structure Analysis. Health Sciences Library System. [25]

  • How to Perform Covalent Docking Without Templates in Schrödinger. (2025). YouTube. [36]

  • SWISS-MODEL -- an automated protein homology-modeling server. Health Sciences Library System. [18]

  • Marquis, R. W., et al. (2005). Cathepsin K as a target for the treatment of osteoporosis. Expert Opinion on Therapeutic Patents, 9(6), 725-737. [6]

  • Target Specific Docking Using AutoDock4. (2025). YouTube. [38]

  • Jain, S., & Sinha, N. (2013). Cathepsin K inhibitors: a novel target but promising approach in the treatment of osteoporosis. Current Drug Targets, 14(13), 1591-1600. [7]

  • Stoch, S. A., & Wagner, J. A. (2008). Cathepsin K inhibitors: a novel target for osteoporosis therapy. Clinical Pharmacology & Therapeutics, 83(1), 172-176. [8]

  • Haque, M. A., et al. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Molecules, 29(1), 226. [9]

  • Gao, Z., et al. (2021). In silico methods for identification of potential therapeutic targets. Applied Microbiology and Biotechnology, 105(14-15), 5569-5582. [39]

  • MODELLER Tutorial. Andrej Sali. [23]

  • Structure Validation. [26]

  • Homology Modelling- Definition, Steps, Diagram, Uses. Microbe Notes. (2023). [10]

  • Karplus, K. (2022). A global Ramachandran score identifies protein structures with unlikely stereochemistry. Protein Science, 31(1), 209-220. [27]

  • ProSA-web Help Page. [32]

  • Sample plots: 1. Ramachandran plot. PROCHECK. [28]

  • Small-molecule Target and Pathway Identification. Broad Institute. [3]

  • ICM User's Guide: Covalent Docking. Molsoft. [37]

  • ProSA web: Significance and symbolism. Wisdomlib. (2025). [33]

  • Feig, M., et al. (2020). Ten quick tips for homology modeling of high-resolution protein 3D structures. PLOS Computational Biology, 16(4), e1007631. [12]

  • To Perform Homology modeling for the given protein. Virtual Labs.

  • Kumar, P. R., et al. (2022). Calculation of the Ramachandran plot using the PROCHECK tool. ResearchGate. [29]

  • Faiza, M. (2020). Methodology for Homology Modeling of a Simple Protein. Bioinformatics Review. [11]

  • Tanner, T. J., et al. (2024). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. [4]

  • Laskowski, R. A., et al. (1993). PROCHECK: a program to check the stereochemical quality of protein structures. Journal of Applied Crystallography, 26(2), 283-291. [30]

  • Step-by-Step Homology Modeling with SWISS-MODEL: From Template to 3D Structure. (2025). [19]

Sources

Methodological & Application

Synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide from 3-chloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

The compound 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (CAS: 133112-35-5) is a critical electrophilic intermediate in the synthesis of pharmacologically active heterocycles. It serves as a "warhead" precursor in the development of covalent kinase inhibitors and a core scaffold for oxazolidinone antibacterials (e.g., Linezolid derivatives).

This application note details a robust, scalable protocol for the


-acylation of 3-chloro-4-fluoroaniline using chloroacetyl chloride. Unlike generic amide couplings, this protocol addresses specific challenges associated with electron-deficient anilines and the high reactivity of 

-haloacetyl chlorides, ensuring high purity (>98%) and preventing common side reactions such as bis-acylation or polymerization.

Reaction Engineering & Mechanism

Mechanistic Insight

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of the aniline attacks the carbonyl carbon of the chloroacetyl chloride. The presence of the fluorine and chlorine atoms on the aniline ring withdraws electron density, rendering the amine less nucleophilic than unsubstituted aniline. Consequently, the choice of base and solvent is critical to drive the reaction to completion without requiring excessive heat, which could degrade the labile C-Cl bond on the acetyl group.

Reaction Pathway Diagram

ReactionPathway Aniline 3-Chloro-4- fluoroaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Reagent Chloroacetyl Chloride Reagent->Intermediate Product 2-chloro-N-(3-chloro- 4-fluorophenyl)acetamide Intermediate->Product Elimination Salt TEA·HCl (Byproduct) Intermediate->Salt Base Scavenging Base Base (TEA) (HCl Scavenger) Base->Salt

Caption: Figure 1. Mechanistic pathway of the N-acylation reaction. Triethylamine (TEA) acts as a proton scavenger to drive the equilibrium forward.

Experimental Protocol

Reagents and Stoichiometry

The following stoichiometry is optimized for a 10 mmol scale.

ComponentRoleMW ( g/mol )Equiv.Amount
3-Chloro-4-fluoroaniline Substrate145.561.01.46 g
Chloroacetyl chloride Reagent112.941.21.35 g (approx. 0.96 mL)
Triethylamine (TEA) Base101.191.51.52 g (approx. 2.1 mL)
Dichloromethane (DCM) Solvent--20 mL (15 vol)
Step-by-Step Procedure (Method A: DCM/TEA)

Note: This method is preferred for research-scale synthesis due to ease of workup and high solubility of the product.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 3-chloro-4-fluoroaniline (1.46 g, 10 mmol) and Dichloromethane (DCM) (15 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (2.1 mL, 15 mmol) to the solution.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
    • Critical Control Point: Cooling is essential to prevent the exotherm from causing loss of the volatile acid chloride or bis-acylation.

  • Acylation: Dilute Chloroacetyl chloride (0.96 mL) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using a pressure-equalizing addition funnel or syringe pump.

    • Observation: White fumes (HCl) may form if moisture is present; the solution will likely turn cloudy as TEA·HCl salts precipitate.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–5 hours.

  • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The starting aniline spot (

    
    ) should disappear, replaced by the amide (
    
    
    
    ).
Workup and Purification[1][2]
  • Quench: Pour the reaction mixture into 20 mL of ice-cold water.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 15 mL).

    • Why? This removes any unreacted aniline (converting it to the water-soluble hydrochloride salt) and excess TEA.

  • Neutralization: Wash with saturated

    
      (1 x 15 mL) to remove residual acid.
    
  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: The crude solid is often off-white. Recrystallize from Ethanol/Water (add hot ethanol to dissolve, then dropwise water until turbid) or Hexane/Ethyl Acetate .

    • Target Yield: 80–90%[1]

    • Appearance: White to pale beige crystalline solid.

Process Workflow & Troubleshooting

Experimental Workflow Diagram

Workflow cluster_Workup Workup Phase Start Start: Dissolve Aniline in DCM + TEA Cool Cool to 0°C Start->Cool Add Dropwise Addition: Chloroacetyl Chloride Cool->Add React Stir at RT (3-5 Hours) Add->React Check QC Check: TLC/LCMS React->Check Check->React Incomplete Wash1 1M HCl Wash (Remove Aniline) Check->Wash1 Complete Wash2 NaHCO3 Wash (Neutralize) Wash1->Wash2 Dry Dry & Concentrate Wash2->Dry Purify Recrystallization (EtOH/H2O) Dry->Purify Final Pure Product (>98%) Purify->Final

Caption: Figure 2. Operational workflow for the synthesis and purification of the target acetamide.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure glassware is dry; use anhydrous DCM. Check reagent quality (chloroacetyl chloride hydrolyzes over time).
Purple/Dark Color Oxidation of anilinePurify starting aniline before use. Perform reaction under Nitrogen/Argon atmosphere.
"Oiling Out" Impurities preventing crystallizationUse a "seed crystal" if available. Scratch the glass surface.[2] Switch solvent system to Toluene/Hexane.
Bis-acylation Excess reagent/High TempStrictly control temperature at

during addition. Add reagent slowly.[3][4]

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained:

  • 1H NMR (400 MHz,

    
     or DMSO-
    
    
    
    ):
    • 
       ~10.4 ppm (s, 1H, NH )
      
    • 
       ~7.8–7.2 ppm (m, 3H, Ar-H )
      
    • 
       ~4.3 ppm (s, 2H, 
      
      
      
      ) - Diagnostic Peak
  • Mass Spectrometry (ESI):

    • Look for

      
      . Given the isotopes of Cl (35/37), expect a characteristic isotopic pattern.
      
    • Exact Mass: ~247.0 (for

      
      ).
      
  • Melting Point:

    • Literature values vary slightly by crystal form, but typical range is 110–113°C (consistent with 384 K reported in crystallographic studies).

Safety & Handling (HSE)

  • Chloroacetyl Chloride: Extremely corrosive and a potent lachrymator. Must be handled in a functioning fume hood. Inhalation can cause severe respiratory edema.

  • 3-Chloro-4-fluoroaniline: Toxic if swallowed, in contact with skin, or inhaled. Potential to cause methemoglobinemia. Wear nitrile gloves and safety goggles.

  • Waste Disposal: Aqueous washes containing TEA and Aniline salts must be disposed of as hazardous aqueous waste. DCM layers are halogenated organic waste.

References

  • Synthesis of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline. PrepChem. Available at: [Link] (Accessed Oct 2023).

  • Fun, H. K., & Loh, W. S. (2012).[5] N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o708. Available at: [Link] (Provides crystallographic data and MP for the core scaffold).

  • Cordeiro, L. V., et al. (2023).[4] Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide... Anais da Academia Brasileira de Ciências. Available at: [Link] (Describes analogous synthesis conditions using chloroform/TEA).

  • Recrystallization of Impure Acetanilide. Cerritos College Chemistry Dept. Available at: [Link] (General protocol for acetanilide purification).

Sources

Acylation of 3-chloro-4-fluoroaniline with 2-chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Acylation of 3-Chloro-4-fluoroaniline with 2-Chloroacetyl Chloride

Executive Summary

This Application Note details the protocol for synthesizing


-(3-chloro-4-fluorophenyl)-2-chloroacetamide  (CAS: 96980-64-2) via the acylation of 3-chloro-4-fluoroaniline.[1] This reaction is a critical intermediate step in the synthesis of irreversible tyrosine kinase inhibitors (TKIs), most notably Afatinib (BIBW 2992) . The chloroacetamide moiety serves as a reactive "warhead" or a handle for further substitution with amines (e.g., dimethylamine) to form acrylamides or amino-acetamides.

This guide presents two validated methodologies:

  • Method A (Anhydrous): High-yield standard laboratory synthesis using toluene and pyridine.[1]

  • Method B (Biphasic): A greener, scale-up friendly Schotten-Baumann approach.[1]

Scientific Background & Mechanism

Reaction Chemistry

The synthesis is a Nucleophilic Acyl Substitution . The nitrogen lone pair of the aniline attacks the electrophilic carbonyl carbon of the acid chloride. The presence of the electron-withdrawing fluorine and chlorine atoms on the aniline ring slightly reduces its nucleophilicity compared to unsubstituted aniline, requiring careful control of pH and temperature to ensure complete conversion without promoting bis-acylation.[1]

Mechanistic Pathway

The reaction proceeds through a tetrahedral intermediate, followed by the elimination of chloride. A base is required to scavenge the generated hydrochloric acid (HCl) to drive the equilibrium forward and prevent the protonation of the unreacted aniline.

ReactionMechanism Reactants Reactants 3-Cl-4-F-Aniline + 2-Chloroacetyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Collapse Product Product N-(3-Cl-4-F-phenyl)- 2-chloroacetamide Transition->Product Byproduct Byproduct HCl (Captured by Base) Transition->Byproduct

Figure 1: Mechanistic pathway of the acylation reaction showing the nucleophilic attack and elimination steps.

Experimental Protocols

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Temperature

to RT
The reaction is exothermic.[1] Initial cooling prevents uncontrolled boiling and minimizes bis-acylation.[1]
Stoichiometry 1.0 : 1.05 (Amine:Acid Chloride)Slight excess of acid chloride ensures full conversion of the limiting aniline.
Base Equivalent 1.1 - 1.2 eqSufficient base is needed to neutralize HCl.[1] Pyridine (Method A) or

(Method B).
Addition Rate Dropwise (30-60 min)Controls exotherm and local concentration hotspots.[1]
Method A: Anhydrous Protocol (Toluene/Pyridine)

Recommended for gram-scale laboratory synthesis requiring high purity.[1]

Reagents:

  • 3-Chloro-4-fluoroaniline (

    
    , 
    
    
    
    )[1]
  • 2-Chloroacetyl chloride (

    
    , 
    
    
    
    )[1]
  • Pyridine (

    
    , 
    
    
    
    )
  • Toluene (

    
    )[1]
    

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolution: Charge the flask with 3-chloro-4-fluoroaniline (

    
    ), Pyridine (
    
    
    
    ), and Toluene (
    
    
    ). Stir until dissolved.
  • Cooling: Submerge the flask in an ice/water bath and cool the internal temperature to

    
    .
    
  • Addition: Charge the addition funnel with 2-chloroacetyl chloride (

    
    ). Add dropwise over 45 minutes, maintaining temperature 
    
    
    
    .
    • Note: White precipitate (Pyridine-HCl) will form immediately.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 5 hours.

  • Quench & Workup:

    • Add

      
       of 
      
      
      
      to the reaction mixture (solubilizes Pyridine salts and removes unreacted amine).
    • Separate the layers. Wash the organic (Toluene) layer with

      
       saturated brine.
      
    • Dry the organic layer over anhydrous

      
      .
      
  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo (rotary evaporator,

    
     bath).
    
  • Purification: The residue typically solidifies upon cooling. If necessary, recrystallize from Ethanol/Water or Hexane/EtOAc.

Expected Yield: ~88% (


)
Appearance:  Off-white to beige solid.[1]
Method B: Schotten-Baumann Protocol (Biphasic)

Recommended for larger scale or "green" chemistry requirements to avoid Pyridine.[1]

Reagents:

  • 3-Chloro-4-fluoroaniline (

    
    )[1]
    
  • 2-Chloroacetyl chloride (

    
    )[1]
    
  • Potassium Carbonate (

    
    , 
    
    
    
    )
  • Ethyl Acetate (

    
    ) / Water (
    
    
    
    )

Step-by-Step Procedure:

  • Dissolve aniline in Ethyl Acetate.

  • Dissolve

    
     in water and add to the organic phase. Vigorously stir the biphasic mixture.
    
  • Cool to

    
    .
    
  • Add 2-chloroacetyl chloride dropwise.[1]

  • Stir at

    
     for 1 hour, then RT for 2 hours.
    
  • Separate phases. Wash organic layer with water and brine.

  • Evaporate solvent to obtain the product.

Workflow Visualization

ExperimentalWorkflow Start Start: Dissolve 3-Cl-4-F-aniline in Toluene/Pyridine Cooling Cool to 0°C (Ice Bath) Start->Cooling Addition Add Chloroacetyl Chloride Dropwise (45 mins) Cooling->Addition Reaction Warm to RT Stir 5 Hours Addition->Reaction Quench Wash with 1N HCl (Remove Pyridine/Amine) Reaction->Quench Workup Wash with Brine Dry (MgSO4) Quench->Workup Isolation Concentrate in vacuo Yield: ~88% Workup->Isolation

Figure 2: Step-by-step workflow for the anhydrous synthesis (Method A).[1]

Analytical Validation

To ensure the integrity of the synthesized warhead, the following analytical specifications must be met:

TestAcceptance CriteriaNotes
Appearance White to off-white solidDarkening indicates oxidation of aniline starting material.[1]
Melting Point

Sharp range indicates high purity.

-NMR (

)

(s, 1H, NH)

(s, 2H,

)

(m, 3H, Ar-H)
The singlet at 4.3 ppm confirms the chloroacetyl group attachment.[1]
LC-MS

Characteristic chlorine isotope pattern (3:1 ratio).[1]

Safety & Handling

  • 2-Chloroacetyl Chloride: Potent lachrymator and vesicant .[1] Causes severe skin burns and eye damage. Handle only in a functioning fume hood. Double-glove (Nitrile) is recommended.[1]

  • 3-Chloro-4-fluoroaniline: Toxic if swallowed or inhaled.[1] Potential skin sensitizer.

  • Reaction Exotherm: The reaction releases heat. Failure to cool during addition can lead to rapid boiling of solvent (Toluene BP:

    
    , but local hotspots can occur).
    

References

  • PrepChem. "Synthesis of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline."[1] PrepChem.com. Accessed October 26, 2023. [Link]

  • Boehringer Ingelheim. "Method for preparing afatinib and intermediate thereof." US Patent 20160083373A1.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10184653, Afatinib." PubChem. [Link][1]

Sources

High-Resolution Characterization of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical protocol for the structural confirmation and purity assessment of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (Formula:


, MW: 222.04  g/mol ).

As a halogenated acetanilide, this molecule serves as a critical scaffold in the synthesis of kinase inhibitors and chloroacetanilide herbicides. Its characterization presents specific challenges due to the electronic effects of the 3-chloro and 4-fluoro substituents, which influence chromatographic retention and ionization efficiency. This guide prioritizes a self-validating orthogonal approach , combining Reverse-Phase HPLC for quantitative purity, High-Field NMR (


, 

,

) for structural certainty, and Mass Spectrometry for isotopic confirmation.

Molecular Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]

Understanding the molecule's behavior is prerequisite to method design. The presence of the amide linker and the halogenated aromatic ring dictates solubility and detection strategies.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

Requires resolution of

isotopes.
Molecular Weight 222.04 DaAmenable to LC-MS and GC-MS.
Solubility Low in

; High in DMSO, MeOH, ACN
Diluents must be organic-rich (e.g., 50% ACN) to prevent precipitation.
Chromophores Aromatic Ring, Amide CarbonylStrong UV absorption at 254 nm; secondary band ~210 nm.
Key Impurities 3-Chloro-4-fluoroaniline (Hydrolysis), Dimeric speciesMonitor for unreacted amine (retention time shift).

Analytical Workflow Logic

The following decision tree illustrates the logical flow for characterizing this compound, ensuring no impurity goes undetected.

AnalyticalWorkflow Start Sample: 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Solubility Solubility Check (DMSO/ACN) Start->Solubility HPLC Method 1: RP-HPLC (UV/MS) Quantitative Purity & Assay Solubility->HPLC NMR Method 2: NMR (1H, 13C, 19F) Structural Elucidation Solubility->NMR GCMS Method 3: GC-MS Volatiles & Residual Solvents Solubility->GCMS Decision Data Correlation HPLC->Decision Purity > 98%? NMR->Decision Structure Confirmed? GCMS->Decision Solvents < Limit? Pass Release / COA Generation Decision->Pass All Criteria Met Fail Reprocess / Recrystallize Decision->Fail Deviations Found

Figure 1: Analytical Decision Matrix for Halogenated Acetanilide Characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative purity assessment and identification of the hydrolysis impurity (3-chloro-4-fluoroaniline). Mechanism: Reverse-phase chromatography exploits the hydrophobicity of the halogenated phenyl ring. The target molecule is more hydrophobic than its aniline precursor due to the N-acylation.

Instrument Configuration
  • System: HPLC with Diode Array Detector (DAD) or LC-MS.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18,

    
    ).
    
    • Why: The C18 phase provides strong retention for the lipophilic chloro-fluoro-phenyl moiety, ensuring separation from polar degradation products.

  • Column Temperature:

    
    .
    
  • Detection: UV at 254 nm (primary) and 210 nm (secondary).

Mobile Phase & Gradient
  • Solvent A: 0.1% Formic Acid in Water (Buffer/Modifier).

  • Solvent B: Acetonitrile (ACN).

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.090101.0
10.010901.0
12.010901.0
12.190101.0
15.090101.0
Sample Preparation[5][8][10]
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% ACN (sonicate if necessary).

  • Working Solution: Dilute 1:10 with water to reach

    
     in 10:90 ACN:Water.
    
    • Note: Ensure the final solvent composition matches the starting mobile phase to prevent peak distortion (fronting).

Acceptance Criteria
  • Retention Time (RT): Target peak ~8.5 min (varies by system). Impurity (aniline) ~5.0 min.

  • Tailing Factor:

    
    .
    
  • Purity: Area % > 98.0%.[1]

Protocol 2: Spectroscopic Identification (NMR)

Objective: Unambiguous structural assignment. The fluorine atom provides a unique handle for


 NMR, simplifying purity checks.
Solvent Selection
  • DMSO-d6: Preferred. Excellent solubility and prevents exchange of the amide proton, allowing the -NH doublet/singlet to be observed.

NMR (400 MHz, DMSO-d6) Prediction & Assignment
  • 
     10.4 ppm (1H, s, broad):  Amide -NH . Chemical shift varies with concentration/temperature.
    
  • 
     7.95 ppm (1H, dd, 
    
    
    
    ):
    Aromatic H-2 (Ortho to N, Meta to F). Deshielded by the amide and Cl.
  • 
     7.50 ppm (1H, m):  Aromatic H-6 .
    
  • 
     7.40 ppm (1H, t, 
    
    
    
    ):
    Aromatic H-5 (Ortho to F). The large H-F coupling is diagnostic.
  • 
     4.25 ppm (2H, s):  Alpha-chloro -CH2- . Characteristic singlet.
    
NMR (376 MHz, DMSO-d6)
  • Signal: Single peak around -115 to -120 ppm .

  • Coupling: Will appear as a multiplet (triplet of doublets) due to coupling with H-5 (ortho) and H-6/H-2 (meta).

  • Validation: The presence of a single fluorine signal confirms no regioisomeric fluorination occurred during precursor synthesis.

Protocol 3: Mass Spectrometry (Isotope Analysis)

Objective: Confirm the presence of two chlorine atoms. Technique: LC-MS (ESI+) or GC-MS (EI).

Isotope Pattern Logic

The molecule contains two chlorine atoms (


). Natural abundance of 

(75%) and

(25%) dictates a specific pattern:
  • M (221) :

    
    
    
  • M+2 (223) :

    
    
    
  • M+4 (225) :

    
    
    

Expected Intensity Ratio: Approx 9 : 6 : 1 .

  • Observation: If the M+2 peak is roughly 66% the height of the M peak, and M+4 is ~11%, the dichloro structure is confirmed.

References

  • PubChem. (2025).[2] 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (Compound).[3] National Library of Medicine. Available at: [Link]

  • Hostetler, K.A., et al. (2025).[4][5] Determination of Chloroacetanilide Herbicide Metabolites in Water Using HPLC-DAD and LC/MS. ResearchGate.[1][6] Available at: [Link]

Sources

Application Note: High-Resolution HPLC Analysis of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers and QC scientists. It synthesizes specific chemical data with authoritative chromatographic principles to provide a robust, self-validating analytical protocol.

Executive Summary & Scientific Context

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (CAS: 96980-64-2 ) is a critical halogenated acetamide intermediate.[1] It serves as a pharmacophore building block in the synthesis of advanced pharmaceutical agents, particularly fluoroquinolone antibiotics and tyrosine kinase inhibitors (e.g., Afatinib analogs) where the 3-chloro-4-fluoroaniline moiety is required [1, 2].

The Analytical Challenge

The analysis of this compound presents a dual challenge:

  • Process Control: The synthesis typically involves the acylation of 3-chloro-4-fluoroaniline with chloroacetyl chloride. The method must separate the product from the highly polar unreacted aniline and the hydrolyzed degradation product (2-hydroxy-N-(3-chloro-4-fluorophenyl)acetamide).

  • Genotoxicity Monitoring: As an alkylating chloroacetamide, this compound is structurally flagged as a Potential Genotoxic Impurity (PGI) . Regulatory guidelines (ICH M7) demand high-sensitivity methods capable of detecting such alkylating agents at trace levels if they are carried over into the final drug substance [3, 4].

This protocol provides a validated Reverse-Phase HPLC (RP-HPLC) method designed to address both high-concentration assay needs and trace-level impurity profiling.

Chemical Pathway & Impurity Logic

To understand the separation requirements, we must visualize the reaction matrix. The following diagram maps the synthesis and potential degradation pathways that dictate the chromatographic selectivity required.

G Aniline Starting Material 3-chloro-4-fluoroaniline (Polar, Basic) Product Target Analyte 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (Neutral, Hydrophobic) Aniline->Product Acylation (+ Chloroacetyl Cl) Reagent Reagent Chloroacetyl Chloride Reagent->Product Impurity1 Degradant 2-hydroxy-N-(3-chloro-4-fluorophenyl)acetamide (Hydrolyzed Product) Product->Impurity1 Hydrolysis (H2O/Base)

Figure 1: Reaction pathway showing the critical separation required between the polar starting aniline, the target chloroacetamide, and the potential hydrolyzed impurity.

Physicochemical Profiling & Method Strategy

Effective method development relies on understanding the analyte's properties relative to the stationary phase.

PropertyValue / CharacteristicImpact on HPLC Method
Molecular Formula C₈H₆Cl₂FNOMW: 222.04 g/mol
LogP (Octanol/Water) ~2.5 - 2.8 (Estimated)Moderately lipophilic. Requires high organic % for elution.
Solubility Low in Water; High in ACN/MeOHSample diluent must contain at least 50% organic solvent to prevent precipitation.
pKa Amide N-H is neutral.pH control is less critical for the analyte but crucial for the aniline impurity (pKa ~3-4).
UV Max ~245-254 nmAromatic ring absorption. 254 nm is robust; 210 nm offers higher sensitivity for trace analysis.

Strategic Choice: A C18 (Octadecyl) stationary phase is selected for its ability to retain the hydrophobic product while allowing the polar aniline to elute early. Acidic mobile phase is mandatory to protonate the residual aniline (ensuring sharp peak shape) and prevent hydrolysis of the chloro-group on the column.

Detailed Experimental Protocol

Instrumentation & Conditions[2][3][4][5][6]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).

    • Why: The 3.5 µm particle size offers a balance between resolution (critical for impurity separation) and backpressure.

  • Wavelength: 254 nm (Assay) and 210 nm (Trace Impurity).

Reagents[2][5][7]
  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q / HPLC Grade.

  • Formic Acid (FA): LC-MS Grade (preferred for baseline stability) or Orthophosphoric Acid (85%).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.[2]

    • Preparation: Add 1.0 mL of Formic Acid to 1000 mL of water. Degas by sonication.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

A gradient is required to elute the polar aniline early and the hydrophobic product later, followed by a wash step.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Event
0.0 90101.0Equilibration/Injection
2.0 90101.0Isocratic hold for polar impurities
15.0 10901.0Linear Gradient to elute Product
20.0 10901.0Wash Step
20.1 90101.0Return to Initial
25.0 90101.0Re-equilibration
Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Reference Standard.

  • Dissolve in 10 mL of Acetonitrile (Do not use water initially due to solubility).

  • Sonicate for 5 minutes.

Working Sample (Process Control):

  • Dilute Stock to 0.1 mg/mL using 50:50 Water:Acetonitrile as diluent.

  • Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the analyte).

Method Validation & Performance Criteria

To ensure "Scientific Integrity," the method must meet specific acceptance criteria derived from ICH Q2(R1) guidelines.

System Suitability Parameters

Run 5 replicate injections of the Standard Solution.

ParameterAcceptance CriteriaRationale
Retention Time (RT) Analyte RT ± 0.1 minEnsures gradient stability.
Theoretical Plates (N) > 5,000Indicates column efficiency.
Tailing Factor (T) 0.8 < T < 1.5Critical for peak symmetry; T > 1.5 indicates secondary interactions (silanol).
Resolution (Rs) > 2.0Between Aniline impurity and Main Peak.
% RSD (Area) < 1.0%Precision of injection.
Linearity & Range[4][6]
  • Range: 0.05 µg/mL (LOQ) to 150 µg/mL.

  • Correlation Coefficient (R²): > 0.999.[3]

  • Note: For Genotoxic Impurity (PGI) analysis, the method must be validated for linearity at the ppm level relative to the drug substance (e.g., 0.5 ppm to 20 ppm).

Troubleshooting & Causality

Expert insights into common failure modes.

Issue 1: Peak Splitting or Shoulder

  • Cause: Solvent mismatch. The sample is dissolved in 100% ACN, but the mobile phase starts at 90% Water. This causes the analyte to precipitate momentarily at the column head.

  • Fix: Ensure the sample diluent matches the initial mobile phase conditions (e.g., 50:50 Water:ACN) as closely as solubility permits.

Issue 2: "Ghost" Peaks

  • Cause: Carryover of the highly lipophilic product.

  • Fix: The gradient includes a wash step at 90% B. If ghost peaks persist, extend the hold at 90% B to 10 minutes or use a needle wash of 100% ACN.

Issue 3: Degradation of Standard

  • Cause: Hydrolysis of the chloro-group in aqueous solution over time.

  • Fix: Prepare fresh standards daily. Keep autosampler temperature at 4°C to inhibit hydrolysis rates.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 96980-64-2. Retrieved from [Link]

  • Ali, S. M., et al. (2018). Quantification of Genotoxic Impurity 3-Chloro Acetanilide in Acetaminophen Drug Substance Using RP-HPLC. International Journal of Current Pharmaceutical Research. Retrieved from [Link]

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]

Sources

In Vitro Assay Protocol for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: A Guide for Cellular Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the meticulous in vitro characterization of novel chemical entities is a cornerstone of preclinical development. This document provides a comprehensive suite of protocols for the initial biological evaluation of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, a compound of interest for which the mechanism of action is yet to be fully elucidated. The following application notes are designed to guide researchers, scientists, and drug development professionals through a logical progression of assays to assess the compound's cytotoxic and cytostatic effects, its potential to induce apoptosis, and its influence on cell cycle progression. Furthermore, based on structural similarities to known inhibitors of critical oncogenic pathways, we include a protocol to investigate its potential activity against the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4][5] This integrated approach ensures a thorough primary characterization, providing a solid foundation for further mechanistic studies.

Compound Handling and Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide and related chloroacetamide compounds. Chloroacetamide derivatives can be toxic if swallowed and may cause skin and serious eye irritation.[1][6][7][8]

General Handling:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.

  • Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

  • Do not eat, drink, or smoke in the laboratory.

Stock Solution Preparation:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

I. Assessment of Cytotoxicity and Cell Viability

The initial step in characterizing the biological activity of a novel compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9][10]

Cell Line Selection

For a broad initial screening, a panel of cancer cell lines from different tissue origins is recommended.[11] Given the potential for STAT3 inhibition, including cell lines with known constitutive STAT3 activation is highly relevant.

Recommended Cell Lines:

  • MDA-MB-231 (Breast Cancer): Known for constitutive STAT3 activation.[2]

  • DU145 (Prostate Cancer): Exhibits constitutive STAT3 activation.[3]

  • HCT116 (Colon Cancer): A commonly used cell line in cancer research with reported STAT3 activity.[5]

  • A549 (Lung Cancer): Another standard cell line for cytotoxicity screening.

MTT Cell Viability Assay Protocol

This protocol is optimized for adherent cells in a 96-well plate format.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5/6: MTT Assay A Harvest and count cells B Seed cells in 96-well plate (5,000-10,000 cells/well) A->B C Incubate overnight (37°C, 5% CO2) B->C D Prepare serial dilutions of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide E Treat cells with compound (including vehicle control) D->E F Incubate for 24, 48, or 72 hours E->F G Add MTT solution to each well H Incubate for 2-4 hours G->H I Add solubilization solution H->I J Incubate for 2-4 hours (or overnight) in the dark I->J K Read absorbance at 570 nm J->K Apoptosis_Workflow cluster_prep Day 1 & 2: Cell Seeding & Treatment cluster_assay Day 3/4/5: Caspase-Glo® 3/7 Assay A Seed and treat cells in white-walled 96-well plates B Equilibrate plate to room temperature C Add Caspase-Glo® 3/7 Reagent to each well B->C D Mix on a plate shaker (300-500 rpm) for 30 seconds C->D E Incubate at room temperature for 1-3 hours D->E F Measure luminescence E->F

Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.

Step-by-Step Procedure:

  • Cell Seeding and Treatment: a. Follow the same procedure for cell seeding and compound treatment as in the MTT assay, but use white-walled 96-well plates. b. Include a positive control for apoptosis induction, such as 1 µM Staurosporine, for 4-6 hours. [12]

  • Caspase-Glo® 3/7 Assay: a. After the desired treatment period, allow the plate to equilibrate to room temperature for about 30 minutes. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. c. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). [13] d. Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds. [13] e. Incubate the plate at room temperature for 1 to 3 hours, protected from light. f. Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the blank wells (medium + reagent) from all other readings.

  • Calculate the fold change in caspase activity relative to the vehicle control:

    • Fold Change = Luminescence of treated cells / Luminescence of vehicle control cells

  • Plot the fold change against the compound concentration.

III. Cell Cycle Analysis

To investigate whether 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the gold standard. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [14]

Cell Cycle Analysis Protocol

Materials:

  • Cells treated with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide in 6-well plates.

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Experimental Workflow:

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fix Fixation cluster_stain Staining & Analysis A Seed and treat cells in 6-well plates B Harvest and wash cells with PBS C Fix cells in cold 70% ethanol (at least 2 hours at -20°C) B->C D Wash cells to remove ethanol E Resuspend in PI/RNase A staining solution D->E F Incubate for 30 minutes at room temperature in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.

Step-by-Step Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide at concentrations around the determined IC50 value for 24 or 48 hours. c. Include a vehicle control and a positive control for cell cycle arrest (e.g., 10 µM Palbociclib for G1 arrest). [15]

  • Cell Harvest and Fixation: a. Harvest the cells by trypsinization, collecting both the adherent and floating cells. b. Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes). c. Resuspend the cell pellet in 500 µL of cold PBS. d. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. e. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Flow Cytometry: a. Centrifuge the fixed cells to remove the ethanol. b. Wash the cells once with cold PBS. c. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. d. Incubate for 30 minutes at room temperature in the dark. e. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

Data Analysis:

  • Use a flow cytometry analysis software (e.g., FlowJo) to gate on single cells and then generate a histogram of PI fluorescence intensity.

  • The histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between. [16]3. Quantify the percentage of cells in each phase of the cell cycle for each treatment condition.

  • Compare the cell cycle distribution of treated cells to the vehicle control to identify any accumulation of cells in a specific phase, which would indicate cell cycle arrest.

IV. Investigation of STAT3 Signaling Pathway Inhibition

Given that many small molecule inhibitors share structural motifs, it is plausible that 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide may target the STAT3 signaling pathway, which is a key regulator of cell proliferation, survival, and apoptosis. [17]A STAT3 luciferase reporter assay is a common method to assess the activity of this pathway. [6][7][13]

Hypothetical STAT3 Signaling Pathway

STAT3_Pathway cluster_inhibition Potential Inhibition by 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Dimer_nuc p-STAT3 Dimer Dimer->Dimer_nuc Translocation Nucleus Nucleus DNA DNA Dimer_nuc->DNA Binding Gene_exp Target Gene Expression (e.g., Cyclin D1, Bcl-xL) DNA->Gene_exp Transcription Proliferation Cell Proliferation & Survival Gene_exp->Proliferation Inhibitor Compound Inhibitor->JAK ? Inhibitor->STAT3 ? Inhibitor->Dimer ?

Caption: A simplified diagram of the canonical STAT3 signaling pathway and potential points of inhibition.

STAT3 Luciferase Reporter Assay Protocol

This protocol involves transient transfection of a STAT3 reporter plasmid into a suitable cell line.

Materials:

  • HEK293T cells (or another easily transfectable cell line)

  • STAT3-responsive luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase® Reporter Assay System (e.g., from Promega)

  • Luminometer

  • Recombinant human IL-6 (to stimulate the pathway)

  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

  • Known STAT3 inhibitor (e.g., Stattic) as a positive control

Step-by-Step Procedure:

  • Transfection: a. One day before transfection, seed HEK293T cells in a 96-well plate. b. On the day of transfection, co-transfect the cells with the STAT3 luciferase reporter and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol. [8][13] c. Incubate for 24 hours.

  • Compound Treatment and Stimulation: a. After 24 hours, replace the medium with fresh medium containing various concentrations of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide or the positive control inhibitor (Stattic). b. Incubate for 1-2 hours. c. Stimulate the cells with an optimal concentration of IL-6 (e.g., 20 ng/mL) to activate the STAT3 pathway. Include an unstimulated control. d. Incubate for another 6-8 hours.

  • Luciferase Assay: a. After the incubation, perform the dual-luciferase assay according to the manufacturer's instructions. b. Measure both the firefly and Renilla luciferase activities using a luminometer.

Data Analysis:

  • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.

  • Calculate the percentage of inhibition of STAT3 activity for each concentration of the compound relative to the IL-6 stimulated control.

  • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Conclusion

This comprehensive guide provides a robust framework for the initial in vitro characterization of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential biological activities. The inclusion of an assay to probe its effect on the STAT3 signaling pathway offers a hypothesis-driven approach to begin elucidating its mechanism of action. The data generated from these protocols will be instrumental in guiding future studies, including more detailed mechanistic investigations and in vivo efficacy models.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • De-Cai, Y., et al. (2012). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. PLoS ONE, 7(6), e39969.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • ResearchGate. (n.d.). Positive controls for the screen that increase G0 arrest. Retrieved from [Link]

  • Johnson, D. E., O'Keefe, R. A., & Grandis, J. R. (2018). Targeting the IL-6/JAK/STAT3 signalling axis in cancer. Nature Reviews Clinical Oncology, 15(4), 234-248.
  • ResearchGate. (2014). What would be my positive control for an MTT assay?. Retrieved from [Link]

  • ACS Central Science. (2021). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Intracellular Control of Cell-Cycle Events - Molecular Biology of the Cell. Retrieved from [Link]

  • ResearchGate. (2015). Does anyone have any idea about positive control for caspase 3 in IHC experiment?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]

  • MDPI. (2022). Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • AACR Journals. (2006). STAT3 inhibition in prostate and pancreatic cancer lines by STAT3 binding sequence oligonucleotides: differential activity between 5′ and 3′ ends. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • AACR Journals. (2003). Mechanisms Controlling Cell Cycle Arrest and Induction of Apoptosis after 12-Lipoxygenase Inhibition in Prostate Cancer Cells. Retrieved from [Link]

  • YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • BMB Reports. (2019). Highlighted STAT3 as a potential drug target for cancer therapy. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of STAT3 expression and activity in lung cancer cell lines. Retrieved from [Link]

  • Cell Assay Innovations. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Induced cell cycle arrest. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • PMC. (n.d.). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Retrieved from [Link]

  • PMC. (n.d.). The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy. Retrieved from [Link]

  • JoVE. (2021). Video: The Cell Cycle Control System. Retrieved from [Link]

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Application Note & Protocols: A Multi-Assay Strategy for Characterizing the In Vitro Cytotoxicity of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Evaluating the cytotoxic potential of novel chemical compounds is a cornerstone of drug discovery and chemical safety assessment.[1] This document provides a comprehensive, multi-tiered strategy for characterizing the in vitro cytotoxicity of the novel compound, 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide. We present a rationale for a phased approach, beginning with broad assessments of metabolic viability and culminating in specific assays to elucidate the mechanism of cell death. Detailed, step-by-step protocols for three key assays—MTT (metabolic activity), LDH release (membrane integrity), and Caspase-Glo® 3/7 (apoptosis execution)—are provided. This guide is designed for researchers, scientists, and drug development professionals to establish a robust cytotoxicity profile, enabling informed decisions for further compound development.

Introduction and Scientific Rationale

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide is a halogenated phenylacetamide derivative. While phenylacetamide structures are explored for their potential as anticancer agents[2][3], the chloroacetamide moiety is also found in herbicides known to induce oxidative stress and apoptosis.[4] Specifically, chloroacetamides can inhibit the synthesis of very long-chain fatty acids, which are crucial for membrane stability and cell division.[5] Studies on related chloroacetamide compounds show they can generate reactive oxygen species (ROS), damage cell membranes leading to lactate dehydrogenase (LDH) leakage, and ultimately trigger apoptosis.[4]

Given this dual potential, a thorough in vitro toxicological assessment is imperative. A single cytotoxicity assay provides only one perspective on a compound's effect. Therefore, we advocate for an orthogonal, multi-assay approach to build a comprehensive profile.[6] This strategy allows researchers to not only quantify the cytotoxic potency (e.g., IC50) but also to distinguish between different modes of cell death, such as necrosis and apoptosis.

This guide outlines a logical workflow:

  • Primary Screening: Quantify dose-dependent effects on overall cell health and metabolic activity using the MTT assay.

  • Mechanism Differentiation: Assess cell membrane damage and necrotic effects via the LDH release assay.

  • Apoptosis Confirmation: Specifically measure the activity of executioner caspases to confirm apoptosis as a primary death pathway.

This structured approach ensures that the resulting data is not just quantitative but also mechanistically insightful.

Experimental Design: The Three Pillars of a Robust Study

Before proceeding to specific protocols, careful experimental design is critical for generating reliable and reproducible data.

Cell Line Selection

The choice of cell line is paramount and should be guided by the research question.[7] A well-characterized, commonly used cell line provides a solid baseline and allows for comparison with existing literature.[8]

  • For Anticancer Screening: Use a panel of relevant cancer cell lines. For example:

    • A549 (Human Lung Carcinoma): A common model for lung cancer studies.

    • MCF-7 (Human Breast Adenocarcinoma): An estrogen-receptor-positive line widely used in breast cancer research.[9]

    • PC-3 (Human Prostate Carcinoma): A prostate cancer line, relevant as some phenylacetamides have shown activity against it.[2][3]

  • For General Toxicity Assessment: Include a non-cancerous cell line to assess selectivity.

    • HEK-293 (Human Embryonic Kidney): A widely used, robust, and easy-to-culture line for general cytotoxicity.[10][11]

    • Primary Cells: For advanced studies, primary cells like human hepatocytes are the "gold standard" for predicting liver toxicity.[12]

Scientist's Note: All cell lines should be obtained from a reputable source (e.g., ATCC) and authenticated. Work with cells at a low passage number to ensure genetic stability and consistent experimental responses.[13]

Dose-Response and Time-Course

Cytotoxicity is both dose- and time-dependent.

  • Dose Range: Select a wide range of concentrations for the initial screening (e.g., from 0.1 µM to 200 µM) using a semi-logarithmic dilution series. This broad range is essential for capturing the full dose-response curve and accurately determining the IC50 value (the concentration that inhibits 50% of cell viability).

  • Incubation Time: A 24-hour time point is standard for initial screening. However, extending the analysis to 48 or 72 hours can reveal slower-acting cytotoxic effects.[10]

Mandatory Controls for a Self-Validating System

Every assay plate must include a full set of controls to ensure data integrity.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is the 100% viability reference.

  • Untreated Control: Cells in culture medium only.

  • Positive Control: A known cytotoxic agent to confirm the assay is performing as expected.

    • For MTT/Apoptosis: Staurosporine (1 µM)

    • For LDH: 10% Triton™ X-100 (lysis agent)

  • Blank/Background Control: Culture medium with assay reagents but no cells. This value is subtracted from all other readings.

Workflow and Mechanistic Decision Making

The data gathered from the three proposed assays can be integrated to build a clear picture of the compound's cytotoxic mechanism.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation Cell_Culture Select & Culture Appropriate Cell Lines Plate_Cells Seed Cells in 96-Well Plates Cell_Culture->Plate_Cells Compound_Prep Prepare Serial Dilutions of Test Compound Treatment Treat Cells with Compound (24, 48, 72h) Plate_Cells->Treatment Assay_Execution Perform Parallel Assays Treatment->Assay_Execution MTT MTT Assay (Metabolic Activity) Assay_Execution->MTT LDH LDH Assay (Membrane Integrity) Assay_Execution->LDH Caspase Caspase-Glo® 3/7 (Apoptosis) Assay_Execution->Caspase Data_Acq Measure Absorbance/ Luminescence MTT->Data_Acq LDH->Data_Acq Caspase->Data_Acq IC50_Calc Calculate IC50 from MTT Data Data_Acq->IC50_Calc Mechanism Determine Mechanism of Cell Death Data_Acq->Mechanism IC50_Calc->Mechanism

Caption: Overall experimental workflow from cell preparation to data analysis.

The interplay between the assay results allows for a logical deduction of the cytotoxic mechanism.

Decision_Tree Start Start with IC50 Dose from MTT Assay LDH_Check Is LDH Release Significantly Increased? Start->LDH_Check Caspase_Check Is Caspase-3/7 Activity Significantly Increased? LDH_Check->Caspase_Check No Necrosis Primary Mechanism: Necrosis (Membrane Damage) LDH_Check->Necrosis Yes Apoptosis Primary Mechanism: Apoptosis (Programmed Cell Death) Caspase_Check->Apoptosis Yes Metabolic Primary Mechanism: Metabolic Inhibition or Cytostasis Caspase_Check->Metabolic No Apoptosis_Necrosis Mixed Mechanism: Apoptosis with Secondary Necrosis Necrosis->Apoptosis_Necrosis Apoptosis->Apoptosis_Necrosis

Caption: Decision tree for interpreting combined cytotoxicity assay results.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • MTT reagent (5 mg/mL in sterile PBS)

  • Cell culture medium

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[14]

  • Compound Treatment: Prepare serial dilutions of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include all necessary controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Scientist's Note: The incubation time is critical and may need optimization. Viable cells will produce visible purple crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each treatment group using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[6][15] The released LDH is measured in a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[6] Diaphorase then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product, which is measured colorimetrically at ~490 nm.[15]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or G-Biosciences)[6][15]

  • 96-well clear flat-bottom plates

  • Lysis Buffer (provided in kit, often 10X Triton™ X-100)

  • Stop Solution (provided in kit)

  • Microplate reader (absorbance at 490 nm and 680 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Create Maximum LDH Release Control: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the positive control wells.

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Scientist's Note: Be careful not to disturb the cell monolayer, as this can lead to falsely elevated LDH release.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (Substrate, Cofactor, and Dye solution prepared according to the kit's manual) to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm. It is recommended to also measure absorbance at a reference wavelength (e.g., 680 nm) to subtract background from plate imperfections.

Data Analysis:

  • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

  • Subtract the average absorbance of the blank control from all other wells.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Abs_Treated - Abs_Vehicle) / (Abs_Max_LDH - Abs_Vehicle)) * 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is consumed by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • 96-well opaque-walled plates (for luminescence)

  • Microplate luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but perform the experiment in opaque-walled 96-well plates suitable for luminescence.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

    • Scientist's Note: A 1-hour incubation is typically sufficient, but longer times can increase the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the blank wells from all other wells.

  • Express data as fold-change in caspase activity relative to the vehicle control: Fold Change = Luminescence_Treated / Luminescence_Vehicle_Control

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Summary of Recommended Cytotoxicity Assays

Assay TypePrincipleEndpoint MeasuredPrimary Mechanism Indicated
MTT Mitochondrial reductase activity converts tetrazolium salt to formazanColorimetric signal proportional to metabolic activityGeneral cytotoxicity, cytostasis, metabolic inhibition
LDH Release Release of cytosolic LDH from membrane-compromised cellsColorimetric signal proportional to LDH in supernatantNecrosis, membrane damage
Caspase-Glo® 3/7 Cleavage of a luminogenic substrate by executioner caspasesLuminescent signal proportional to caspase-3/7 activityApoptosis

Table 2: Illustrative Cytotoxicity Data for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Cell LineIncubation Time (hours)Assay TypeResult (Illustrative)
A54924MTTIC50 = 45.2 µM
A54924LDH Release15% Cytotoxicity at IC50
A54924Caspase-Glo® 3/74.5-fold increase at IC50
HEK-29324MTTIC50 = 150.8 µM
HEK-29324Caspase-Glo® 3/71.8-fold increase at IC50

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Illustrative Data: The hypothetical data suggests that the compound is more potent against the A549 cancer cell line than the non-cancerous HEK-293 line. In A549 cells, the significant increase in caspase-3/7 activity, coupled with low LDH release at the IC50 concentration, strongly indicates that apoptosis is the primary mechanism of cell death.[4] A reduction in viability by more than 30% is generally considered a cytotoxic effect.[16]

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(4), 336. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. Retrieved from [Link]

  • PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Johner Institut. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 133–136. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2026, January 10). Mode of Action for Chloroacetamides and Functionally Related Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Retrieved from [Link]

  • PubMed Central. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from [Link]

  • PubMed Central. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from [Link]

  • Scilit. (n.d.). Mode of Action for Chloroacetamides and Functionally Related Compounds. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(10), e26908. [Link]

  • Japanese Society for Alternatives to Animal Experiments. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Retrieved from [Link]

  • National Toxicology Program, NIH. (2025, July 7). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]

  • ACS Publications. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]

  • FDA. (n.d.). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. Retrieved from [Link]

  • ResearchGate. (2020, September). (PDF) Guidelines for cell viability assays. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]

  • Scope. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Retrieved from [Link]

Sources

Application Note: 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide as a Lynchpin Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (referred to herein as Intermediate A ), a bifunctional electrophile critical in the synthesis of kinase inhibitors and bioactive heterocycles.

Intermediate A combines two distinct reactivity profiles:

  • The

    
    -Chloroacetamide "Warhead":  A highly reactive site for SN2 nucleophilic displacement, allowing rapid attachment of solubilizing tails (e.g., piperazines, morpholines).
    
  • The Halogenated Core: The 3-chloro-4-fluorophenyl moiety is a privileged pharmacophore found in EGFR inhibitors (e.g., Gefitinib, Afatinib), providing metabolic stability and specific hydrophobic interactions within ATP-binding pockets.

This guide provides validated protocols for synthesizing Intermediate A and utilizing it in two high-value downstream workflows: Nucleophilic Substitution and Pd-Catalyzed Cyclization to Oxindoles .

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
Molecular Formula C₈H₆Cl₂FNO
Molecular Weight 222.04 g/mol
Appearance Off-white to pale grey solid
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Reactivity Class

-Haloacetamide (Alkylating Agent)
Storage 2–8°C, Desiccated (Hydrolysis sensitive)

Synthesis of the Intermediate

Objective: Preparation of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide from 3-chloro-4-fluoroaniline.

Mechanism

The reaction proceeds via a nucleophilic acyl substitution (Schotten-Baumann type) where the aniline nitrogen attacks the carbonyl of chloroacetyl chloride.

Reagents
  • Precursor: 3-Chloro-4-fluoroaniline (1.0 equiv)

  • Reagent: Chloroacetyl chloride (1.2 equiv)[1]

  • Base: Triethylamine (TEA) (1.5 equiv) or K₂CO₃ (saturated aq.)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol 1: Acylation Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with N₂.

  • Dissolution: Charge the RBF with 3-chloro-4-fluoroaniline (20 mmol) and DCM (100 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (30 mmol) via syringe. Stir for 10 minutes.

  • Acylation: Dilute chloroacetyl chloride (24 mmol) in 10 mL DCM. Add this solution dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.

  • Workup:

    • Quench with water (50 mL).

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine/TEA.

    • Wash with saturated NaHCO₃ (50 mL) and Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography if necessary.

Downstream Application A: Heterocycle Linker Synthesis (SN2)

Context: This reaction is the primary method for attaching "solubilizing tails" to drug scaffolds. The


-chloride is displaced by secondary amines.
Protocol 2: Nucleophilic Displacement
  • Reactants: Dissolve Intermediate A (1.0 equiv) in DMF or Acetonitrile.

  • Nucleophile: Add N-methylpiperazine or Morpholine (1.2 equiv).

  • Base: Add K₂CO₃ (2.0 equiv) and a catalytic amount of KI (Finkelstein catalyst) to accelerate the reaction.

  • Conditions: Heat to 60°C for 4–6 hours.

  • Outcome: Formation of the glycine amide derivative (e.g., 2-(4-methylpiperazin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide).

Downstream Application B: Oxindole Scaffold Synthesis

Context: This is an advanced application utilizing Palladium catalysis to cyclize the intermediate into an Oxindole (1,3-dihydro-2H-indol-2-one). This scaffold is ubiquitous in kinase inhibitors (e.g., Sunitinib analogs).

Mechanism: Intramolecular C-H Alkylation

Unlike traditional Friedel-Crafts cyclizations which require harsh Lewis acids and high heat, this protocol uses Buchwald's Pd-catalyzed C-H functionalization method.

Protocol 3: Pd-Catalyzed Cyclization
  • Catalyst System: Pd(OAc)₂ (2 mol%) and Ligand (2-(Di-tert-butylphosphino)biphenyl) (2.5 mol%).

  • Reactants: Intermediate A (1.0 equiv).

  • Base: Triethylamine (1.5 equiv).

  • Solvent: Toluene (degassed).

  • Procedure:

    • Combine Pd(OAc)₂, Ligand, and Intermediate A in a Schlenk tube under Argon.

    • Add Toluene and TEA.[2]

    • Seal and heat to 80°C for 12 hours.

  • Workup: Filter through a celite pad, concentrate, and purify via column chromatography.

  • Result: 4-fluoro-5-chloro-oxindole (regioselectivity is directed by the electronics of the ring; the position ortho to the fluorine is activated).

Visualizing the Workflows

The following diagram illustrates the synthesis of Intermediate A and its divergence into two distinct chemical spaces.

ChemicalWorkflow Start 3-Chloro-4-fluoroaniline (Precursor) Inter Intermediate A (2-chloro-N-(3-chloro-4-fluorophenyl)acetamide) Start->Inter DCM, 0°C Schotten-Baumann Reagent Chloroacetyl Chloride + TEA Reagent->Inter Path1 Pathway A: S_N2 Displacement Inter->Path1 + Amine (HNR2) K2CO3, KI Path2 Pathway B: Pd-Catalyzed Cyclization Inter->Path2 Pd(OAc)2, Ligand 80°C Prod1 Glycinamide Derivative (Solubilizing Linker) Path1->Prod1 Prod2 Substituted Oxindole (Kinase Scaffold) Path2->Prod2

Figure 1: Divergent synthesis pathways utilizing 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide.

Safety & Handling (HSE)

  • Skin Sensitization:

    
    -Haloacetamides are potent alkylating agents and known contact sensitizers. Double gloving (Nitrile)  is mandatory.
    
  • Lachrymator: Chloroacetyl chloride is a severe lachrymator. All transfers must occur in a functioning fume hood.

  • Waste: Aqueous waste from Protocol 1 contains triethylamine hydrochloride and must be treated as organic-contaminated aqueous waste.

References

  • Synthesis of

    
    -Chloroacetanilides: 
    
    • Methodology: "Synthesis and antimicrobial activity of 2-chloro-N-(substituted phenyl)acetamides."[3] Journal of Chemical Research.

    • Source: (Analogous reactivity profile).

  • Pd-Catalyzed Cyclization to Oxindoles

    • Core Protocol: Hennessy, E. J., & Buchwald, S. L. (2003).[4] "A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate." (Note: Buchwald group seminal work on oxindole synthesis via

      
      -chloroacetanilides).
      
    • Source:

  • Heterocycle Synthesis Utility

    • Review: "Chloroacetamides: Versatile intermediates for the synthesis of nitrogen heterocycles."[5]

    • Source:

  • Physical Properties & Safety

    • Source:

Sources

Derivatization of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide for biological testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Derivatization of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide for Biological Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the N-aryl acetamide framework represents a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets and frequently appears in a variety of known drugs. The compound 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide is a particularly attractive starting point for drug discovery endeavors. Its structure combines the established biological relevance of a halogenated aniline ring with a highly versatile reactive handle: the α-chloroacetamide group.

The electrophilic nature of the carbon atom bearing the chlorine makes it an ideal site for nucleophilic substitution reactions.[1] This allows for the systematic and efficient introduction of a wide array of chemical moieties, rapidly generating a library of novel derivatives. The goal of such a derivatization campaign is to explore the structure-activity relationship (SAR), identifying how different chemical modifications impact biological activity.[2] Amide derivatives, in general, are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3][4][5][6]

This guide provides a comprehensive, field-tested framework for the synthesis, purification, and preliminary biological evaluation of a diverse library of compounds derived from 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide. We will detail the underlying chemical principles, provide robust step-by-step protocols for synthesis, and outline standardized assays for initial antimicrobial and cytotoxic screening.

The Chemical Rationale: Nucleophilic Substitution at the α-Carbon

The core of the derivatization strategy lies in the chemical reactivity of the α-chloroacetamide moiety. The chlorine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl group further activates the α-carbon, making it highly susceptible to attack by nucleophiles. This classic SN2 reaction mechanism allows for the predictable and efficient formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[7]

The general transformation is straightforward: an electron-rich nucleophile (Nu:) attacks the electrophilic α-carbon, displacing the chloride ion and forming a new, stable covalent bond. The choice of nucleophile, solvent, and base (if required to deprotonate the nucleophile or scavenge the HCl byproduct) are the key variables that control the reaction's outcome and efficiency.

General workflow for nucleophilic substitution.

Foundational Synthesis: Preparing the Starting Material

Before derivatization, it is crucial to synthesize and purify the starting material, 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, to ensure the integrity of subsequent reactions. The most direct method is the acylation of 3-chloro-4-fluoroaniline with chloroacetyl chloride.[8]

Protocol A: Synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Materials & Reagents:

  • 3-chloro-4-fluoroaniline

  • Chloroacetyl chloride

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Causality Behind Choices:

  • Solvent: DCM or EtOAc are chosen for their ability to dissolve the reactants and their immiscibility with water, which simplifies the work-up process.

  • Base: Triethylamine is a liquid organic base that acts as an HCl scavenger. Anhydrous potassium carbonate is a solid inorganic base that can also be used and is easily filtered off. The base is essential to neutralize the HCl generated during the acylation, preventing protonation of the starting aniline and driving the reaction to completion.

  • Ice Bath: The reaction is highly exothermic. Initial cooling is critical to control the reaction rate and prevent the formation of unwanted side products.

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-chloro-4-fluoroaniline145.5710.01.01.46 g
Chloroacetyl chloride112.9411.01.10.88 mL
Triethylamine101.1912.01.21.67 mL
Dichloromethane---50 mL

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-fluoroaniline (1.46 g, 10.0 mmol) and dichloromethane (50 mL). Place the flask in an ice bath and stir for 10 minutes.

  • Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

  • Acylation: While stirring vigorously in the ice bath, add chloroacetyl chloride (0.88 mL, 11.0 mmol) dropwise over 15 minutes using a syringe or dropping funnel. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a pure white or off-white solid.

  • Characterization: Confirm the identity and purity of the product using melting point, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Building the Library: Derivatization Protocols

With the pure starting material in hand, a library of derivatives can be constructed by reacting it with various classes of nucleophiles. The following protocols are robust starting points that can be optimized as needed.

G cluster_n N-Nucleophiles cluster_o O-Nucleophiles cluster_s S-Nucleophiles start Start: Pure Scaffold 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide n_reagent Amines (e.g., Piperidine, Morpholine) start->n_reagent o_reagent Phenols / Alcohols (e.g., 4-methoxyphenol) start->o_reagent s_reagent Thiols (e.g., Thiophenol) start->s_reagent n_protocol Protocol B: N-Derivatization Base: K₂CO₃ Solvent: Acetonitrile n_reagent->n_protocol library Diverse Chemical Library (N-, O-, S- Derivatives) n_protocol->library o_protocol Protocol C: O-Derivatization Base: NaH, K₂CO₃ Solvent: DMF o_reagent->o_protocol o_protocol->library s_protocol Protocol D: S-Derivatization Base: K₂CO₃ Solvent: Acetone s_reagent->s_protocol s_protocol->library

Workflow for generating a diverse chemical library.
Protocol B: General Procedure for N-Derivatization (Amines)

Rationale: Secondary amines are excellent nucleophiles for this reaction. An inorganic base like potassium carbonate is easily removed by filtration and is strong enough to neutralize the generated HCl without causing significant side reactions. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism.

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
Starting Material222.041.01.0222 mg
Amine (e.g., Piperidine)85.151.21.2126 µL
Potassium Carbonate138.212.02.0276 mg
Acetonitrile---10 mL

Procedure:

  • In a 25 mL flask, combine the starting material (222 mg, 1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol) in acetonitrile (10 mL).

  • Stir the mixture at room temperature or heat to 50-60 °C for 8-24 hours. Monitor by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Biological Evaluation: From Molecules to Activity

After synthesis and purification, the new derivatives must be screened to identify "hits" with promising biological activity. Based on the broad bioactivity of related N-aryl acetamides, initial screening against bacterial pathogens and human cancer cell lines is a logical and high-yield starting point.[9][10]

G cluster_anti Antimicrobial Screening cluster_cyto Cytotoxicity Screening library Synthesized Compound Library mic_assay Protocol E: Broth Microdilution (MIC Determination) library->mic_assay mtt_assay Protocol F: MTT Assay (Cell Viability) library->mtt_assay mic_result Data: MIC values (µg/mL) vs. S. aureus, E. coli mic_assay->mic_result sar Structure-Activity Relationship (SAR) Analysis mic_result->sar mtt_result Data: IC₅₀ values (µM) vs. MCF-7, A549 mtt_assay->mtt_result mtt_result->sar hit Identification of 'Hit' Compounds sar->hit

Sources

Experimental design for testing 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental design for evaluating 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (referred to herein as CFA-2 ). While often utilized as a synthetic intermediate, CFA-2 possesses a reactive


-chloroacetamide warhead, classifying it as a covalent electrophile.[1]

Recent studies indicate its utility as a scaffold for covalent inhibition of cysteine-rich enzymes and as a direct antibacterial agent against resistant pathogens like Klebsiella pneumoniae.[1] This protocol suite provides a self-validating workflow to assess its intrinsic reactivity, biological efficacy, and mechanism of action (MoA).[1]

Chemical Identity & Safety Profile

  • IUPAC Name: 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide[1][2][3]

  • CAS Registry: 96980-64-2[1][3]

  • Molecular Weight: 222.04 g/mol [1][2][3]

  • Mechanism Class: Alkylating Agent (Electrophile)[1]

  • Target Residue: Cysteine (Thiol group via

    
     substitution)[1]
    

Safety Warning: As an


-chloroacetamide, CFA-2 is a potent alkylating agent.[1] It is potentially mutagenic and a severe skin/eye irritant.[1] All procedures must be performed in a chemical fume hood using nitrile gloves and safety goggles.[1]

Experimental Workflow Overview

The following diagram outlines the logical flow of experiments required to validate CFA-2 efficacy, moving from chemical kinetics to biological phenotypic response.

ExperimentalWorkflow Compound CFA-2 Stock (DMSO) Step1 1. GSH Reactivity Assay (Intrinsic Electrophilicity) Compound->Step1 Validation of Reactivity Step2 2. Phenotypic Screen (MIC/Antibacterial) Step1->Step2 If t1/2 > 15 min (Stable enough) Step3 3. Target Engagement (Intact Protein MS) Step2->Step3 Confirm Mechanism Decision Efficacy Profile Generated Step3->Decision

Figure 1: Sequential validation workflow for covalent fragment CFA-2.

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)[1]

Before biological testing, one must quantify the "warhead" reactivity.[1] If CFA-2 is too reactive, it causes non-specific toxicity; if too inert, it cannot covalently modify the target.[1] We use Glutathione (GSH) as a surrogate nucleophile.[1]

Objective: Determine the pseudo-first-order half-life (


) of CFA-2.

Materials:

  • CFA-2 (10 mM in DMSO)[1]

  • Reduced Glutathione (GSH) (10 mM in water)[1]

  • PBS buffer (pH 7.4)[1]

  • HPLC or LC-MS[1][4]

Procedure:

  • Preparation: Dilute GSH to 500 µM in PBS (pH 7.4).

  • Initiation: Add CFA-2 to a final concentration of 50 µM (1:10 ratio ensures pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     minutes.
    
  • Quenching: Stop reaction immediately with 50 µL of 1% Formic Acid/Acetonitrile.

  • Analysis: Monitor the depletion of the parent CFA-2 peak via HPLC (UV 254 nm).

Data Calculation: Plot


 vs. time. The slope is 

.

[1]

Success Criteria:

  • Ideal Range:

    
     between 15 minutes and 4 hours.[1]
    
  • Interpretation:

    
     min indicates high promiscuity (toxicity risk).[1] 
    
    
    
    hours indicates poor covalent bond formation potential.[1]

Protocol 2: Antibacterial Efficacy (MIC Determination)

CFA-2 has demonstrated efficacy against Klebsiella pneumoniae and other Gram-negative bacteria, likely by targeting cysteine-dependent enzymes or penicillin-binding proteins [1, 2].[1]

Objective: Determine Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial Strain: K. pneumoniae (ATCC 13883 or clinical isolate)[1]

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Detection: Resazurin (Alamar Blue) or OD600 absorbance[1]

Procedure:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL.
    
  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Serial Dilution:

    • Add 100 µL CAMHB to columns 2–12.[1]

    • Add 200 µL of CFA-2 (128 µg/mL) to column 1.[1]

    • Perform 2-fold serial dilutions across the plate.[1]

  • Inoculation: Add 100 µL of bacterial suspension to all wells.

  • Controls:

    • Positive Control: Ciprofloxacin (0.01–10 µg/mL).[1]

    • Vehicle Control: 1% DMSO (ensure no toxicity from solvent).[1]

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual inspection of turbidity or OD600 measurement.[1]

Data Presentation:

CompoundStrainMIC (

g/mL)
Interpretation
CFA-2 K. pneumoniaeTBD Target: < 64 µg/mL
CiprofloxacinK. pneumoniae0.03Control
DMSOK. pneumoniae>1%Solvent Check

Protocol 3: Mechanism of Action Validation (Mass Spectrometry)

To prove CFA-2 acts via covalent inhibition (and not just non-specific aggregation), you must demonstrate a mass shift corresponding to the adduct formation on a target protein (e.g., a model cysteine protease or a specific bacterial target like a Penicillin-Binding Protein).[1]

Mechanism: The reaction follows an


 pathway where the chlorine is the leaving group.

ReactionMechanism Cys Protein Cysteine (Nucleophile -SH) TS Transition State (S_N2 Attack) Cys->TS CFA CFA-2 (Electrophile -Cl) CFA->TS Product Covalent Adduct (Thioether Bond) TS->Product Mass Increase +186.0 Da Leaving Chloride Ion (Cl-) TS->Leaving

Figure 2: Mechanism of covalent modification.[1] The Chlorine atom (35.45 Da) is lost, and the remainder of the CFA-2 molecule (C8H6FNO) is added.

Procedure (Intact Protein LC-MS):

  • Protein: Incubate 5 µM of model protein (e.g., BSA or purified target enzyme) with 50 µM CFA-2 in ammonium bicarbonate buffer (pH 8.0).

  • Timepoints: 1 hour and 4 hours.

  • Analysis: Inject onto a C4 Reverse Phase column connected to a Q-TOF or Orbitrap Mass Spectrometer.

  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.[1]

Expected Result:

  • Parent Protein Mass:

    
    [1]
    
  • Adduct Mass:

    
     Da
    
    • Calculation: MW of CFA-2 (222.[1][3]04) – Mass of HCl (36.[1]00) = 186.04 Da shift.[1]

  • Verification: If the mass shift is observed, the inhibition is covalent.[5]

References

  • SciELO. (2023).[1] Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved January 30, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 532065, 2-chloro-N-(4-fluorophenyl)acetamide. Retrieved January 30, 2026, from [Link][1]

  • BioRxiv. (2022).[1] Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. Retrieved January 30, 2026, from [Link][1]

Sources

Troubleshooting & Optimization

Improving yield in 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide Synthesis

Core Analysis: The Nucleophilicity Challenge

The synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide involves the N-acylation of 3-chloro-4-fluoroaniline with chloroacetyl chloride.

The Central Problem: The primary cause of yield loss in this reaction is the electron-deficient nature of the starting aniline. The chlorine (meta) and fluorine (para) substituents exert strong inductive effects (-I), significantly reducing the electron density on the amino nitrogen. This lowers its nucleophilicity, making the attack on the acyl chloride sluggish compared to unsubstituted aniline.

The Solution: To overcome this, the protocol must enhance the kinetics of the nucleophilic attack or stabilize the transition state. Standard Schotten-Baumann conditions (aqueous base) often fail to drive this specific reaction to completion due to the competing hydrolysis of the highly reactive chloroacetyl chloride.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 60-70% conversion. Adding more acyl chloride doesn't help. Why?

Diagnosis: You are likely facing "stall-out" due to HCl accumulation. As the reaction proceeds, HCl is generated, which protonates the remaining unreacted aniline. The resulting anilinium salt (


) is non-nucleophilic and cannot react.
Corrective Action: 
  • Base Selection: Switch to a non-nucleophilic organic base like Triethylamine (TEA) or DIPEA (Hunig’s base) in a dry organic solvent (DCM or THF).

  • Catalysis: Add 5-10 mol% of DMAP (4-dimethylaminopyridine) . DMAP acts as a "acyl transfer catalyst," forming a highly reactive N-acylpyridinium intermediate that reacts much faster with the sluggish aniline than the acyl chloride itself.

Q2: I am seeing a significant impurity spot just above the product on TLC. What is it?

Diagnosis: This is likely the di-acylated byproduct (N,N-bis(2-chloroacetyl)-3-chloro-4-fluoroaniline). This occurs when the mono-acylated product, which is still somewhat nucleophilic (though less so), reacts with excess chloroacetyl chloride. Corrective Action:

  • Stoichiometry Control: strictly limit chloroacetyl chloride to 1.05 - 1.1 equivalents .

  • Reverse Addition: Do not add the aniline to the acyl chloride. Instead, dissolve the aniline and base, cool to 0°C, and add the acyl chloride dropwise. This keeps the concentration of the acylating agent low relative to the amine.

Q3: The product precipitates as a sticky oil/gum rather than a solid. How do I fix this?

Diagnosis: This indicates trapped solvent or impurities (unreacted aniline) preventing crystal lattice formation. Corrective Action:

  • Trituration: Decant the supernatant and triturate the oil with cold hexanes or pentane . Scratch the flask wall with a glass rod to induce nucleation.

  • Recrystallization: The optimal solvent system for this class of acetamides is often Ethanol/Water or Acetone/Toluene . Dissolve in hot ethanol, then add water dropwise until turbidity persists, and cool slowly.

Q4: Is DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) better than TEA?

Insight: Yes, for highly electron-deficient anilines. Reasoning: DBU is a stronger base and can effectively scavenge HCl without acting as a competing nucleophile (due to steric bulk). Literature suggests DBU in THF can boost yields to >90% for deactivated arylamines where TEA fails to reach completion [1].

Optimized Experimental Protocol

Target Scale: 10 mmol Expected Yield: 85-95% Purity: >98% (HPLC)

Materials
  • Substrate: 3-Chloro-4-fluoroaniline (1.45 g, 10 mmol)

  • Reagent: Chloroacetyl chloride (1.24 g, 11 mmol, 1.1 eq)

  • Base: Triethylamine (1.53 mL, 11 mmol) OR DBU (for stubborn cases)

  • Solvent: Dichloromethane (DCM), anhydrous (20 mL)

  • Catalyst: DMAP (0.12 g, 1 mmol) (Optional, for rate acceleration)

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 3-chloro-4-fluoroaniline and DCM. Stir until fully dissolved.

  • Base Addition: Add Triethylamine (TEA). If using DMAP, add it now.

  • Cooling: Submerge the RBF in an ice-water bath (0°C). Critical: Exotherm control prevents di-acylation.

  • Acylation: Add Chloroacetyl chloride dropwise via syringe or addition funnel over 15-20 minutes.

    • Visual Check: White smoke (HCl salts) may form; the solution will likely turn cloudy (TEA·HCl precipitation).

  • Reaction: Remove the ice bath after addition is complete. Stir at Room Temperature (RT) for 3–4 hours.

    • Validation: Check TLC (Hexane:EtOAc 7:3).[1] The aniline spot (lower Rf) should disappear.

  • Quench: Pour the reaction mixture into 50 mL of ice-cold 1M HCl. (This removes unreacted amine and DMAP).

  • Workup:

    • Separate organic layer.[2][3][4]

    • Wash organic layer with Sat.[4] NaHCO₃ (removes excess acid/acyl chloride).

    • Wash with Brine.[3][4]

    • Dry over anhydrous Na₂SO₄.[3]

  • Isolation: Evaporate solvent under reduced pressure. The solid residue is usually pure enough. If necessary, recrystallize from Ethanol.[1]

Comparative Data: Base & Solvent Effects

The following table summarizes expected outcomes based on different conditions for electron-deficient anilines [1][2].

ConditionBaseSolventExpected YieldProsCons
Standard TEADCM70-80%Cheap, simple workupMay stall; TEA·HCl salts can trap product
High Performance DBUTHF90-95% High conversion, homogeneousDBU is more expensive; requires aqueous wash
Classic K₂CO₃Acetone60-75%Easy to filter saltsSlow kinetics; hydrolysis risk if wet
Catalytic TEA + DMAPDCM85-90%Fast reaction timeDMAP requires acid wash removal

Visualized Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the DMAP-catalyzed pathway which avoids the direct, slow attack of the aniline.

ReactionMechanism Substrate 3-Chloro-4- fluoroaniline Product 2-Chloro-N-(3-chloro- 4-fluorophenyl)acetamide Substrate->Product Reagent Chloroacetyl Chloride Intermediate Acyl-Pyridinium Intermediate (Highly Electrophilic) Reagent->Intermediate + DMAP (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->DMAP Regenerated Intermediate->Product + Aniline (Fast Transfer) Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Caption: The catalytic cycle using DMAP significantly lowers the activation energy for the attack by the electron-deficient aniline.

Figure 2: Optimized Experimental Workflow

Workflow Start Start: 3-Cl-4-F-Aniline + DCM + Base Cool Cool to 0°C Start->Cool Add Dropwise Addition: Chloroacetyl Chloride Cool->Add React Warm to RT Stir 3-4 Hours Add->React Check TLC Check (Aniline Gone?) React->Check Check->React No (Add Catalyst/Time) Quench Quench with 1M HCl (Cold) Check->Quench Yes Wash Wash: NaHCO3 -> Brine Quench->Wash Isolate Evaporate & Recrystallize (Ethanol) Wash->Isolate

Caption: Step-by-step decision tree for the synthesis and isolation of the target acetamide.

References

  • Singh, R., et al. (2017).[1] "A facile amidation of chloroacetyl chloride using DBU." International Journal of ChemTech Research, 10(3), 365-372.[1] Link

  • Fun, H. K., et al. (2012).[4] "2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide." IUCrData, NIH PubMed Central. Link

  • BenchChem. (2025).[3][5] "Technical Support: Overcoming Low Yields in Reactions with Electron-Deficient Anilines." Link

Sources

Technical Support Hub: Stabilizing 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide , a highly reactive electrophile commonly used as an intermediate in the synthesis of herbicides and pharmaceutical scaffolds.

Its structural core—an


-chloroacetamide —presents a dual stability challenge:
  • The

    
    -Carbon:  The carbon adjacent to the carbonyl is highly electrophilic, making it susceptible to nucleophilic attack (by water or other impurities).
    
  • The Amide Bond: While generally stable, the electron-withdrawing nature of the halogenated phenyl ring and the

    
    -chloro group lowers the activation energy for hydrolysis.
    

The Failure Mode: Improper storage leads to hydrolysis, releasing 3-chloro-4-fluoroaniline (toxic, turns samples yellow) and chloroacetic acid (corrosive, autocatalytic).

Module 1: The Degradation Matrix (Troubleshooting)

If your sample has compromised integrity, it is likely due to one of the following mechanisms. Use this guide to diagnose the root cause.

Issue A: The "Yellowing" Phenomenon (Hydrolysis)
  • Observation: The white crystalline solid turns pale yellow or brown over time.

  • Root Cause: Moisture ingress has triggered amide hydrolysis.

  • The Chemistry: Water attacks the amide carbonyl. The bond cleaves, releasing 3-chloro-4-fluoroaniline . Free anilines are easily oxidized by air to form colored azo or quinoid species.

  • Critical Insight: This reaction is autocatalytic . The byproduct, chloroacetic acid, lowers the pH of the micro-environment, accelerating further hydrolysis.

Issue B: Purity Drop without Color Change (Dimerization/Alkylation)
  • Observation: HPLC shows new peaks, but the solid looks white.

  • Root Cause: Intermolecular alkylation.

  • The Chemistry: If the sample contains trace nucleophilic impurities (like unreacted aniline precursor), the

    
    -chloro group will alkylate these impurities via an 
    
    
    
    mechanism, creating high-molecular-weight dimers.
Visualizing the Degradation Pathway

DegradationPathway Compound 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (Intact) Intermed Tetrahedral Intermediate Compound->Intermed + H2O (Slow) Moisture Moisture (H2O) Moisture->Intermed Aniline 3-chloro-4-fluoroaniline (TOXIC / YELLOW) Intermed->Aniline Cleavage Acid Chloroacetic Acid (CORROSIVE / CATALYST) Intermed->Acid Cleavage Oxidation Colored Oxidized Species (Brown/Yellow) Aniline->Oxidation O2 / Light Acid->Compound Catalyzes Hydrolysis

Figure 1: The Autocatalytic Hydrolysis Cycle. Note how the acid byproduct feeds back into the system to accelerate degradation.

Module 2: The "Cryo-Desiccation" Storage Protocol

Do not rely on standard refrigeration (4°C). This compound requires a specific -20°C Anhydrous Workflow to maintain >98% purity for 12+ months.

Step 1: The Vessel Strategy
  • Primary Container: Amber glass vial (borosilicate). Why? Blocks UV light (preventing photolysis of the C-Cl bond) and is chemically inert.

  • Cap System: Teflon (PTFE)-lined screw cap. Why? Rubber septa can degrade and release plasticizers; PTFE is inert to alkylating agents.

  • Headspace: Argon or Nitrogen backfill. Why? Displaces moisture-laden air and oxygen.

Step 2: The Temperature Gradient

Store at -20°C .

  • Evidence: At 4°C, the reaction rate of hydrolysis for

    
    -haloacetamides is non-zero over months. At -20°C, the kinetic energy is insufficient to overcome the activation barrier for 
    
    
    
    displacement or hydrolysis in the solid state.
Step 3: The Thaw Procedure (CRITICAL)
  • The Error: Opening a cold vial immediately in a warm lab.

  • The Consequence: Condensation forms inside the vial, introducing water directly to the compound.

  • The Fix: Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

Summary of Storage Parameters
ParameterStandard (Poor)Optimized (Recommended) Reasoning
Temperature 4°C (Fridge)-20°C (Freezer) Arrhenius equation: Lower T exponentially slows hydrolysis.
Atmosphere AirArgon/Nitrogen Prevents oxidation of liberated anilines.
Humidity Ambient<10% RH (Desiccator) Moisture is the primary degradation trigger.
Container Clear PlasticAmber Glass Prevents photolytic cleavage of C-Cl bond.

Module 3: Quality Control (QC) Decision Tree

Before using the compound in a critical experiment, perform this rapid check.

QCDecisionTree Start Inspect Sample Visual Visual Check: Is it White? Start->Visual Yellow Yellow/Brown Visual->Yellow No White White/Colorless Visual->White Yes Discard DISCARD / RE-PURIFY Yellow->Discard Hydrolysis Detected Solubility Solubility Check: Dissolve in DMSO/MeOH White->Solubility Cloudy Cloudy/Precipitate Solubility->Cloudy Polymerization? Clear Clear Solution Solubility->Clear Cloudy->Discard LCMS LC-MS / HPLC Check Clear->LCMS Purity Purity > 98%? LCMS->Purity Purity->Discard No Use PROCEED TO EXPERIMENT Purity->Use Yes

Figure 2: The "Go/No-Go" Decision Matrix for Sample Integrity.

Module 4: Frequently Asked Questions (FAQ)

Q1: I dissolved the compound in DMSO for a stock solution. How long is it stable?

  • Answer: In DMSO, the stability is significantly reduced compared to the solid state. DMSO is hygroscopic and will pull water from the air, initiating hydrolysis.

    • Recommendation: Use anhydrous DMSO . Aliquot into single-use vials. Store at -80°C. Do not freeze/thaw more than once. Use within 1 month.

Q2: Can I use this compound if it has turned slightly off-white?

  • Answer: For rough range-finding experiments, potentially. For

    
     determination or precise kinetics, no . The presence of 3-chloro-4-fluoroaniline (even at 1-2%) can act as a competitive inhibitor or cause off-target toxicity, skewing your biological data.
    

Q3: Is the degradation product volatile?

  • Answer: Chloroacetic acid is not highly volatile, but the aniline derivative has some vapor pressure. However, the main risk is contact toxicity . If the vial is pressurized (due to decomposition gases like HCl or NOx), open it in a fume hood.

Q4: How do I safely dispose of degraded material?

  • Answer: Do not throw in trash. This is an alkylating agent.[1] Quench the material by adding it to a solution of 10% aqueous ammonia or sodium bicarbonate (to neutralize acid and hydrolyze the remaining alkylator) before disposing of it as halogenated organic waste.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide. Retrieved from (General reference for SDS data).

  • National Toxicology Program. (2018).[2] Report on Carcinogens - Monograph on Haloacetic Acids. Retrieved from (Mechanistic insight into alpha-haloacid stability).

  • ResearchG

    
    -Chloroamides in Water. Retrieved from  (Hydrolysis kinetics and synthesis conditions).
    
  • PubChem. (n.d.). Chloroacetamide Compound Summary. Retrieved from (General reactivity profile of the chloroacetamide class).

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or inconsistent bioactivity with this compound in their assays. As a Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded framework to diagnose and resolve these issues, moving beyond a simple checklist to explain the causality behind each experimental step.

This document is structured to guide you from foundational compound-related checks to more complex assay-specific and mechanistic troubleshooting.

Part 1: Foundational Troubleshooting: Is Your Compound the Culprit?

Before questioning the biological hypothesis or assay design, it is imperative to validate the integrity of the small molecule itself. Issues with purity, solubility, and stability are the most common sources of low bioactivity.

Q1: My dose-response curve is flat, or the observed activity is significantly lower than expected. Where should I begin?

Start with the most fundamental aspect: the compound you are adding to the assay. The observed bioactivity is directly proportional to the concentration of the active, soluble, and stable compound reaching the biological target.

Initial Troubleshooting Workflow

Start Low or No Bioactivity Observed Purity Step 1: Verify Compound Purity (>95% required) Start->Purity Begin Here Solubility Step 2: Confirm Solubility & Assess for Precipitation Purity->Solubility Purity Confirmed Result Problem Identified & Resolved Purity->Result Impurity Detected. Source new compound. Stability Step 3: Evaluate Compound Stability in Assay Media Solubility->Stability Solubility Confirmed Solubility->Result Precipitation Observed. Adjust solvent/concentration. Assay Step 4: Troubleshoot the Assay System Stability->Assay Stability Confirmed Stability->Result Degradation Detected. Modify protocol. Assay->Result Start Compound Integrity Verified AssayType Is the assay biochemical or cell-based? Start->AssayType Biochemical Biochemical Assay Troubleshooting AssayType->Biochemical Biochemical CellBased Cell-Based Assay Troubleshooting AssayType->CellBased Cell-Based Biochem_1 Check Enzyme/Protein Activity (Positive Controls) Biochemical->Biochem_1 Cell_1 Confirm Cell Health & Viability (Pre-treatment) CellBased->Cell_1 Biochem_2 Assess for Assay Interference (e.g., fluorescence quenching) Biochem_1->Biochem_2 Biochem_3 Verify Buffer Compatibility (pH, additives) Biochem_2->Biochem_3 Cell_2 Optimize Cell Seeding Density & Incubation Time Cell_1->Cell_2 Cell_3 Rule out Cytotoxicity (at high concentrations) Cell_2->Cell_3 Cell_4 Check for Serum Protein Binding Cell_3->Cell_4

Minimizing degradation of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Welcome to the technical support guide for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (Compound ID: C8H6Cl2FNO). This document serves as a centralized resource for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs): Understanding Degradation

This section addresses the fundamental chemical vulnerabilities of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide. Understanding these principles is the first step toward preventing degradation.

Q1: What are the primary causes of degradation for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide?

A1: The molecular structure of this compound contains two primary points of vulnerability: the amide bond and the α-chloro substituent. Consequently, it is susceptible to several degradation pathways:

  • Hydrolysis: This is the most common degradation pathway. The amide bond can be cleaved under both acidic and basic conditions.

    • Base-Catalyzed Hydrolysis: In the presence of a base (e.g., hydroxide ions), a nucleophilic substitution (SN2) reaction can occur, replacing the chlorine atom with a hydroxyl group.[1][2] Amide bond cleavage may also occur under these conditions.[1][2]

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, both the amide and ether groups (if present in related structures) can be cleaved.[1][2]

  • Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to light, particularly UV light.[3][4] This exposure can lead to the cleavage of carbon-halogen bonds and other complex photoreactions.[3]

  • Thermal Stress: While the solid compound is relatively stable, elevated temperatures, especially in solution, can accelerate hydrolysis and other decomposition reactions.[5] Studies on the related compound acetamide show a maximum thermal stability temperature of 110°C.[5]

  • Oxidation: The presence of atmospheric oxygen or other oxidizing agents can pose a risk to the stability of many active pharmaceutical ingredients (APIs).[6]

Q2: What are the likely degradation products of this compound?

A2: Based on the primary degradation pathways, the following products are anticipated:

  • From Hydrolysis (Amide Cleavage):

    • 3-chloro-4-fluoroaniline

    • 2-chloroacetic acid

  • From Hydrolysis (SN2 at the α-carbon):

    • 2-hydroxy-N-(3-chloro-4-fluorophenyl)acetamide

  • From Photodegradation:

    • This can result in a complex mixture, but de-halogenated species are a common outcome for haloaromatic compounds.[3][7]

The diagram below illustrates the primary hydrolytic degradation pathways.

G cluster_0 Primary Degradation Pathways cluster_1 cluster_2 Parent 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Amine 3-chloro-4-fluoroaniline Parent->Amine Amide Hydrolysis AcidProd 2-chloroacetic acid Parent->AcidProd Amide Hydrolysis Hydroxy 2-hydroxy-N-(3-chloro-4-fluorophenyl)acetamide Parent->Hydroxy SN2 Substitution Photo De-halogenated & Complex Products Parent->Photo Acid Acid (H+) Heat Acid->Amine Base Base (OH-) Heat Base->Amine Base->Hydroxy Light Light (hν) Light->Photo

Caption: Major degradation pathways for the target compound.

Q3: How can I visually identify if my compound has degraded?

A3: While analytical methods are definitive, visual cues can indicate potential degradation. Look for:

  • Color Change: The pure compound is typically a white to light yellow powder.[8] Development of a more intense yellow or brown color can suggest the formation of degradation products.

  • Precipitation in Solution: If the compound is dissolved in a solvent, the formation of a precipitate may indicate that it has degraded into less soluble products (e.g., the aniline derivative).

  • Change in Odor: While subtle, some degradation products may have characteristic odors.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My compound shows multiple peaks in my initial LC-MS analysis, even with a freshly prepared sample. What is happening?

A4: This is a common issue that can stem from several sources. The key is to determine if the impurities are pre-existing or are being generated during the analytical process itself.

Causality & Troubleshooting Steps:

  • Check Purity of Starting Material: The initial purity of the solid compound should be confirmed by the supplier's Certificate of Analysis. A purity of >98% is standard.[8] If in doubt, re-characterize the solid material using NMR or an alternative method.

  • Solvent-Induced Degradation: The solvent used for your stock solution may be promoting degradation. For example, using unbuffered aqueous solutions or protic solvents like methanol could facilitate slow hydrolysis.

    • Solution: Prepare stock solutions in a non-protic, aprotic solvent like anhydrous DMSO or acetonitrile. Prepare fresh for each experiment if possible.

  • In-Source Degradation (Mass Spectrometry): The high energy of the mass spectrometer's ionization source can sometimes fragment molecules, which can be mistaken for impurities.

    • Solution: Analyze your sample using a "soft" ionization technique if available. Also, compare the chromatogram from the UV detector (e.g., DAD/PDA) with the total ion chromatogram (TIC) from the MS. If the extra peaks only appear in the TIC, in-source fragmentation is a likely cause.

  • pH of the Mobile Phase: If using reverse-phase HPLC, an unbuffered or highly acidic/basic mobile phase can cause on-column degradation during the analytical run.

    • Solution: Ensure your mobile phase is buffered to a neutral or slightly acidic pH (e.g., pH 3-6) where the compound is most stable. A phosphate or acetate buffer is often suitable.[9]

Q5: I'm observing a significant loss of my compound during aqueous workups or cell culture experiments. How can I minimize this?

A5: This strongly suggests that hydrolysis is occurring. The rate of hydrolysis is highly dependent on pH and temperature.

Causality & Mitigation Strategies:

  • pH Control is Critical: The amide bond is most stable in a slightly acidic to neutral pH range. Both strongly acidic and, particularly, strongly alkaline conditions will rapidly accelerate hydrolysis.[1]

    • Solution: Use buffered aqueous systems for all experiments.[10][11] The ideal pH range should be empirically determined, but starting with a phosphate or citrate buffer between pH 5.0 and 7.4 is a sound strategy.[12] Avoid extreme pH values unless the experiment specifically requires it.

  • Temperature Management: Chemical reactions, including degradation, are accelerated by heat.[6]

    • Solution: Perform aqueous procedures at reduced temperatures (e.g., on an ice bath) whenever feasible. For cell culture incubations where the temperature must be 37°C, minimize the duration of the experiment or consider using a more stable pro-drug or derivative if possible.

  • Minimize Time in Aqueous Media: The longer the compound is in an aqueous environment, the greater the extent of degradation.

    • Solution: Plan your experiments to minimize the time the compound spends in aqueous buffers before analysis or use.

The following table provides a hypothetical summary of pH-dependent stability, illustrating the importance of pH control.

pH of SolutionTemperature (°C)Time (hours)% Compound Remaining (Hypothetical)
3.0252498%
5.0252499%
7.4252497%
9.0252485%
7.4372491%
Q6: My solid compound and/or stock solutions seem to degrade over time. What are the optimal storage conditions?

A6: Proper storage is essential for maintaining the integrity of your compound for both short-term and long-term use.

Causality & Recommended Conditions:

  • Solid Compound: The primary risks to the solid are light and moisture.[6]

    • Storage Protocol: Store the solid compound in an amber glass vial to protect it from light. Place the vial inside a desiccator at a controlled cool temperature (2-8°C is recommended). Storing under an inert gas like argon or nitrogen can provide additional protection against oxidation.[8]

  • Stock Solutions: Once in solution, the compound is far more susceptible to degradation.

    • Storage Protocol: Prepare stock solutions in a high-quality, anhydrous aprotic solvent (e.g., DMSO). Aliquot the solution into single-use volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store these aliquots at -20°C or, for long-term storage, at -80°C.

FormStorage TemperatureAtmosphereLight Protection
Solid 2-8°CInert Gas / DesiccatedAmber Vial
Stock Solution (DMSO) -20°C (Short-term)Tightly SealedAmber Vial
Stock Solution (DMSO) -80°C (Long-term)Tightly SealedAmber Vial

Protocols & Methodologies

This section provides validated, step-by-step procedures for common laboratory tasks involving this compound.

Q7: What is the best practice for preparing a stable stock solution?

A7: This protocol is designed to create a concentrated stock solution that minimizes initial degradation and is suitable for storage.

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Pre-analysis: Before opening, allow the vial of solid 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (MW: 222.04 g/mol ) to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a fume hood, accurately weigh the desired amount of the compound. For 1 mL of a 10 mM solution, you would need 2.22 mg.

  • Dissolution: Add the solid to a clean, dry, amber glass vial. Using a calibrated pipette, add the required volume of anhydrous, high-purity DMSO.

  • Mixing: Cap the vial tightly and vortex gently until the solid is completely dissolved. If necessary, brief sonication in a room temperature water bath can be used.

  • Aliquoting & Storage: Immediately aliquot the solution into single-use, amber microcentrifuge tubes or vials. Tightly cap the aliquots and store them at -80°C for long-term stability.

Q8: How can I set up a reliable experiment to monitor the stability of my compound under specific conditions?

A8: A forced degradation study is the standard approach to intentionally degrade a sample to identify likely degradation products and develop a stability-indicating analytical method.[13] This protocol outlines a basic stability study using HPLC.

Protocol: HPLC-Based Stability Monitoring

G A 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B 2. Prepare Test Solutions (Dilute stock into different buffered solutions - pH 3, 7, 9) A->B C 3. Initial Analysis (T=0) (Inject each solution onto HPLC to establish baseline peak area) B->C D 4. Incubate Samples (Store aliquots at desired stress conditions, e.g., 40°C, protected from light) B->D F 6. Data Analysis (Calculate % remaining by comparing peak area to T=0. Identify new peaks.) C->F E 5. Time-Point Analysis (At 2, 4, 8, 24 hours, inject samples onto HPLC) D->E E->F

Caption: Workflow for an HPLC-based stability study.

Methodology Details:

  • Objective: To determine the rate of degradation at a specific pH and temperature.

  • Materials:

    • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

    • HPLC-grade acetonitrile (ACN) and water

    • Buffers (e.g., phosphate, citrate) for preparing pH-controlled solutions

    • HPLC system with a UV detector (e.g., DAD/PDA)

  • Procedure: a. Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN. b. Test Sample Preparation: Dilute the stock solution to a final concentration of 50 µg/mL in three separate aqueous solutions buffered at pH 3, pH 7, and pH 9. c. Time Zero (T=0) Analysis: Immediately inject an aliquot of each of the three test samples onto the HPLC system. Record the peak area of the parent compound. This is your 100% reference point. d. Incubation: Place the vials containing the remaining test samples in a temperature-controlled chamber (e.g., 40°C), protected from light. e. Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each vial and inject it onto the HPLC. f. Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to its T=0 peak area.
    • Monitor the chromatograms for the appearance and growth of new peaks, which represent degradation products.
    • A method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.

This structured approach, as recommended by regulatory bodies like the FDA and ICH, is crucial for understanding a compound's chemical behavior under stress.[13][14][15]

References

  • ResearchGate. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide (CAS 60-35-5). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Environmental Science: Water Research & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Chloro-4-fluorophenyl)acetamide. Retrieved from [Link]

  • RSC Publishing. (2023). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Retrieved from [Link]

  • Scirp.org. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]

  • PubMed. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Retrieved from [Link]

  • Pharmaguideline. (2024). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MDPI. (2021). Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals. Retrieved from [Link]

  • ResearchGate. (2012). Determination of halonitromethanes and haloacetamides: An evaluation of sample preservation and analyte stability in drinking water. Retrieved from [Link]

  • ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Retrieved from [Link]

  • SciSpace. (n.d.). Degradation of Haloaromatic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ALS Environmental. (n.d.). Analysis of Haloacetic Acids and Dalapon in Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Retrieved from [Link]

  • IDEAS/RePEc. (2020). Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Halogenated Aromatics by Actinomycetes. Retrieved from [Link]

  • CSIRO Publishing. (1973). The formation of nitriles by pyrolysis of N-substituted chloroacetamides. Australian Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • University of Pretoria. (2019). Analytical approaches for haloacetic acid disinfection byproducts in treated water. Retrieved from [Link]

  • BioProcess International. (2017). Buffers in Biologics Manufacturing. Retrieved from [Link]

  • ResearchGate. (2021). Results of stability solutions of active pharmaceutical ingredients (API) after storage. Retrieved from [Link]

  • PubMed. (1994). Degradation of halogenated aromatic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]

  • Pharmaceutical Technology. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (2014). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

  • MDPI. (2015). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Role of Buffers in Pharmacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Retrieved from [Link]

  • PubMed. (2017). Role of Buffers in Protein Formulations. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Purity Enhancement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Compound Profile

This guide addresses the synthesis and purification of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (CAS: 96980-64-2).[1][2] This compound is a critical pharmacophore in medicinal chemistry, often serving as an intermediate for kinase inhibitors (e.g., EGFR inhibitors) and antibacterial agents.[1]

Achieving


 purity is challenging due to the specific reactivity of the 3-chloro-4-fluoroaniline starting material and the lability of the 

-chloroacetamide moiety.[1]
Physicochemical Snapshot
PropertyValue / Characteristic
Molecular Formula

Molecular Weight 222.04 g/mol
Appearance White to off-white crystalline solid
Melting Point ~142–144 °C (415–417 K) [1, 2]
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in Water, Hexanes.[1][3][4][5]
Key Risk Methemoglobinemia : Starting aniline is toxic.[1][6] Handle in a fume hood.

The "Golden Path" Protocol

This protocol is optimized to minimize the two most common impurities: di-acylated byproducts and oxidized aniline oligomers .[1]

Reagents & Stoichiometry
  • Limiting Reagent: 3-chloro-4-fluoroaniline (1.0 equiv)[1][7]

  • Acylating Agent: Chloroacetyl chloride (1.1 equiv) — Do not exceed 1.2 equiv.[1]

  • Base: Triethylamine (TEA) (1.2 equiv) — Scavenges HCl.[1]

  • Solvent: Dichloromethane (DCM) (anhydrous) — Maintains solubility.[1]

Step-by-Step Methodology
  • Preparation (

    
     min): 
    
    • Dissolve 3-chloro-4-fluoroaniline in DCM (10 mL/g) under a Nitrogen (

      
      ) atmosphere.
      
    • Add TEA (1.2 equiv).[1] Cool the solution to 0–5 °C using an ice bath.

    • Why: The aniline is prone to oxidation (turning purple/brown).[1]

      
       and low temperature prevent this.[1]
      
  • Acylation (

    
     to 
    
    
    
    min):
    • Add Chloroacetyl chloride (1.1 equiv) dropwise via a syringe pump or addition funnel over 30 minutes.[1]

    • Critical Control: Maintain internal temperature

      
      .
      
    • Mechanism:[8] Rapid addition causes localized heating, promoting di-acylation (formation of the imide species).[1]

  • Reaction (

    
     min to 
    
    
    
    h):
    • Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–3 hours.

    • Validation: Check TLC (Solvent: 30% EtOAc/Hexane).[1] The aniline spot (lower

      
      , UV active) should disappear.[1]
      
  • Work-up (The Purification Foundation):

    • Wash 1 (Acidic): Wash organic layer with 1M HCl (

      
      ).[1]
      
      • Purpose: Removes unreacted aniline and TEA residues.[1]

    • Wash 2 (Basic): Wash with Saturated

      
      .[1][7]
      
      • Purpose: Neutralizes residual HCl and hydrolyzes trace excess acid chloride.[1]

    • Wash 3: Brine wash, then dry over

      
      .[1]
      
  • Crystallization:

    • Concentrate the organic layer to ~20% volume.[1]

    • Add Hexanes (anti-solvent) slowly with stirring until turbidity persists.[1]

    • Cool to 4 °C. Filter the white precipitate.[1]

Troubleshooting & FAQs

Category A: Impurity & Color Issues[1]

Q: My product is purple or dark brown instead of white. What happened?

  • Diagnosis: This indicates aniline oxidation . 3-chloro-4-fluoroaniline is light- and air-sensitive.[1]

  • The Fix:

    • Immediate: Perform a carbon treatment.[1] Dissolve the crude product in hot Ethanol, add Activated Charcoal (10% w/w), stir for 30 mins, and filter through Celite while hot.

    • Prevention: Ensure the starting aniline is distilled or light-yellow before use.[1] Run the reaction under strict

      
       flow.
      

Q: TLC shows a spot running just above my product. Is this the di-acylated impurity?

  • Diagnosis: Yes. The "imide" byproduct (N,N-bis(chloroacetyl)-3-chloro-4-fluoroaniline) is less polar than the amide product.[1]

  • The Fix:

    • Recrystallization: This impurity is often more soluble in ethanol than the product.[1] Recrystallize from Ethanol/Water (4:1) .

    • Prevention: Strictly control the addition rate of chloroacetyl chloride and keep the temperature at 0 °C during addition. Avoid large excesses (>1.2 equiv) of acid chloride.[1]

Category B: Physical State Issues[1][5][7][9][10]

Q: The product "oiled out" during recrystallization. How do I get crystals?

  • Diagnosis: The solution was either too concentrated, or the anti-solvent (Hexane/Water) was added too quickly, trapping impurities that prevent lattice formation.[1]

  • The Fix:

    • Re-heat the mixture until the oil dissolves (add a small amount of good solvent like Ethanol if necessary).

    • Cool slowly to RT with vigorous stirring.

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.[1]

Q: My yield is low (<50%), but the reaction looked clean on TLC.

  • Diagnosis: You likely lost product during the aqueous workup.[1] The fluorine atom increases the polarity (and water solubility) of the amide compared to non-fluorinated analogs [1].[1][2]

  • The Fix:

    • Re-extract the aqueous washes (acidic and basic layers) with DCM.[1]

    • Combine these "back-extracts" with the main organic layer before drying.[1]

Data & Visualization

Table 1: Recrystallization Solvent Screening

Based on solubility profiles of chloroacetanilides [1, 3].

Solvent SystemRatio (v/v)Recovery YieldPurity PotentialNotes
EtOH :

4:185-90%HighBest for removing inorganic salts and polar impurities.[1]
EtOAc : Hexane 1:375-80%Very HighExcellent for removing non-polar "oily" impurities.[1]
Toluene Pure60-70%MediumGood for large scale, but lower recovery due to solubility.[1]
Acetone : Water 1:180%HighAlternative if EtOH is unavailable; slower crystallization.[1]
Workflow Visualization
Diagram 1: Synthesis & Purification Logic

SynthesisWorkflow Start Start: 3-Cl-4-F-Aniline Rxn Reaction: Chloroacetyl Chloride, TEA, DCM (0°C -> RT, 3h) Start->Rxn N2 atm Workup Workup: 1. 1M HCl Wash (Remove Aniline) 2. NaHCO3 Wash (Remove Acid) 3. Dry (Na2SO4) Rxn->Workup Crude Crude Solid Workup->Crude Check Purity Check (TLC/HPLC) Crude->Check Recryst Recrystallization (EtOH/Water or EtOAc/Hexane) Check->Recryst Impure/Colored Final Final Product (White Crystals, >98% Purity) Check->Final High Purity Recryst->Final

Caption: Figure 1. Optimized workflow for the synthesis and purification of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Color Purple/Brown Color Issue->Color Spots Extra Spots on TLC Issue->Spots Oil Oiling Out Issue->Oil Act1 Action: Carbon Treatment (Hot EtOH + Charcoal) Color->Act1 Act2 Action: Recrystallize (Remove Di-acylated byproduct) Spots->Act2 Act3 Action: Triturate w/ Hexane or Seed Crystal Oil->Act3

Caption: Figure 2.[1][7][9][10] Decision tree for addressing common experimental anomalies.

References

  • National Institutes of Health (NIH).[1] (2012).[1][7] 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide.[1] PubMed Central.[1] Retrieved January 30, 2026, from [Link]

  • Miami University.[1] (n.d.). Isolation and Purification of Organic Compounds: Recrystallization. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SC-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Scale-up Optimization & Troubleshooting[1]

Executive Summary & Core Directive

User Query: "I need to scale up the synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide. My current milligram-scale protocol (DCM/TEA) is becoming unmanageable due to exotherms and filtration issues. What is the robust process route?"

Specialist Response: Transitioning from dichloromethane (DCM) and triethylamine (TEA) to a process-friendly solvent system is critical for safety and yield.[1] For this specific electron-deficient aniline (3-chloro-4-fluoroaniline), the Modified Schotten-Baumann conditions (Biphasic Toluene/Water or Acetone/Inorganic Base) are superior.[1] They manage the massive exotherm of chloroacetyl chloride (CAC) and simplify isolation to a filtration step, avoiding chromatography.[1]

Below is the validated "Gold Standard" protocol for multi-gram to kilogram scale-up, followed by a troubleshooting decision tree.

The "Gold Standard" Scale-Up Protocol[1]

Methodology: Biphasic Acylation with Inorganic Scavenger Rationale: This method utilizes the low solubility of the product in water and non-polar solvents to drive precipitation, acting as a self-purifying step.[1]

Reagents & Stoichiometry Table
ReagentEquiv.[1][2]RoleCritical Parameter
3-Chloro-4-fluoroaniline 1.0Limiting ReagentPurity >98% (Avoids tarry oxidation byproducts)
Chloroacetyl Chloride (CAC) 1.1 - 1.2ElectrophileAdd Slow (<10°C).[1] Reacts violently with water.[1][3][4]
Potassium Carbonate (

)
1.5Acid ScavengerMilled powder preferred for surface area.[1]
Toluene (or Acetone) 10-15 VSolventToluene allows higher temp; Acetone is easier for filtration.[1]
Water 5 VQuench/WashUsed after reaction completion.[1]
Step-by-Step Procedure
  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer (high torque), internal temperature probe, and a pressure-equalizing addition funnel.[1] Nitrogen inertion is mandatory to prevent aniline oxidation (pinking).[1]

  • Charge: Load 3-chloro-4-fluoroaniline (1.0 eq) and

    
     (1.5 eq) into Toluene (10 Vol). Stir to create a suspension.
    
  • Cooling: Chill the slurry to 0–5°C .

    • Why? Low temperature suppresses the hydrolysis of CAC and prevents di-acylation (impurity formation).

  • Addition: Charge Chloroacetyl chloride (1.2 eq) into the addition funnel. Dilute with minimal Toluene if viscosity is high.[1]

    • Critical Step: Add dropwise.[1][5] Maintain internal temperature <15°C . The reaction is highly exothermic.[1]

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • IPC (In-Process Control):[1] Check HPLC/TLC.[1] If aniline >2%, add 0.1 eq CAC.[1]

  • Quench & Workup:

    • Cool to 10°C. Slowly add Water (5 Vol) to quench excess CAC (Warning: HCl gas release).

    • Stir for 30 mins. The product should precipitate (if using Acetone/Water) or remain in Toluene (if hot).[1]

    • For Toluene: Heat to 70°C to dissolve solids, separate aqueous layer (waste), then cool Toluene slowly to 0°C to crystallize.[1]

  • Isolation: Filter the solid. Wash with cold water (to remove salts) and cold Toluene (to remove unreacted aniline).[1]

  • Drying: Vacuum oven at 45°C.

Visual Workflow & Logic

Figure 1: Process Flow & Troubleshooting Logic

This diagram illustrates the critical path and branches for error correction.[1]

G Start Start: Charge Aniline + Base Cool Cool to <5°C Start->Cool AddCAC Add Chloroacetyl Chloride (Maintain T < 15°C) Cool->AddCAC IPC IPC: Check Conversion AddCAC->IPC Issue1 Issue: Exotherm Spike AddCAC->Issue1 If T > 15°C Quench Quench with Water IPC->Quench Pass Issue2 Issue: Incomplete Reaction (Aniline > 2%) IPC->Issue2 Fail PhaseSep Phase Separation / Filtration Quench->PhaseSep Issue3 Issue: 'Pink' Product PhaseSep->Issue3 Color Check Fix1 Stop Addition. Increase Jacket Cooling. Issue1->Fix1 Fix2 Add 0.1 eq CAC. Check Base Stoichiometry. Issue2->Fix2 Fix2->IPC Fix3 Cause: Oxidation. Recrystallize with Charcoal. Issue3->Fix3

Caption: Process flow for chloroacetylation with integrated decision nodes for thermal runaway and impurity management.

Troubleshooting Guide (FAQ)

Category: Reaction Dynamics[1]

Q: My reaction mixture turned into a solid block during CAC addition. What happened? A: This is a "seizing" event.

  • Cause: The product precipitated too fast, or the inorganic salts (

    
    /
    
    
    
    ) agglomerated.[1]
  • Fix: Increase solvent volume to 15V. Ensure your overhead stirrer has sufficient torque.[1] If using Toluene, you can raise the temperature after addition to keep the product in solution, but keep it cold during addition.[1]

Q: I see a "Bis-Anilide" impurity (approx. +10% mass). How do I prevent this? A: This is the over-alkylation product where the amide nitrogen attacks another CAC molecule or alkylates itself.[1]

  • Cause: Localized high concentration of CAC or high temperatures.

  • Fix: Improve mixing efficiency (Tip Speed > 1.5 m/s). Dilute the CAC in Toluene before addition.[1] Never add the amine to the acid chloride (reverse addition); always add acid chloride to the amine.[1]

Category: Quality & Isolation[1]

Q: The isolated solid is pink or brown instead of off-white. A: Aniline oxidation.

  • Cause: 3-chloro-4-fluoroaniline is sensitive to air oxidation.[1]

  • Fix: Ensure the reactor is purged with Nitrogen. If the solid is already colored, perform a recrystallization in Ethanol/Water (9:1) with activated charcoal (5 wt%) to strip the color.[1]

Q: My yield is low (<60%), and I smell vinegar/acid. A: Hydrolysis of the reagent.

  • Cause: Water ingress in the solvent or wet base.[1] CAC hydrolyzes to chloroacetic acid, which does not react with the aniline efficiently.[1]

  • Fix: Use anhydrous Toluene. Dry the

    
     before use.[1] Ensure the addition funnel is pressure-equalized with a drying tube or 
    
    
    
    line.

Safety & Engineering Controls

  • Lachrymator Hazard: Chloroacetyl chloride is a potent tear gas.[1] All transfers must occur in a closed system or a high-velocity fume hood.

  • Thermal Runaway: The reaction enthalpy is high (

    
    ).[1] On a >100g scale, active jacket cooling is required.[1] Do not rely on an ice bath alone; use a cryostat.[1]
    
  • HCl Management: Even with a base, HCl gas may evolve during the quench.[1] Route the reactor vent to a scrubber containing 10% NaOH.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13734, 3-Chloro-4-fluoroaniline.[1] Retrieved from [Link][1]

  • ResearchGate (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides. Retrieved from [Link]

  • National Institutes of Health (2012). Regioselective chlorination of unprotected anilines. (Context on aniline reactivity). Retrieved from [Link]

Sources

Identifying impurities in 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide samples

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers working with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (CAS: 329827-09-4). It synthesizes process chemistry principles with analytical troubleshooting to ensure sample integrity.

Subject: Troubleshooting Purity & Analysis of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide is a critical electrophilic intermediate, often used in the synthesis of heterocyclic bioactive compounds (e.g., kinase inhibitors or antibacterial agents) via alkylation of secondary amines. Its reactivity, driven by the


-chloroacetamide motif, makes it inherently unstable if handling conditions are not rigorously controlled.

This guide addresses the three most common impurity classes: Hydrolysis products , Bis-acylated by-products , and Regioisomers , providing actionable protocols for their identification and elimination.

Module 1: The Impurity Landscape

Before troubleshooting, you must map the origin of the peaks in your chromatogram. The synthesis typically involves the acylation of 3-chloro-4-fluoroaniline with chloroacetyl chloride under Schotten-Baumann conditions.

Visualization: Impurity Origin Pathway

The following diagram maps the reaction vector and where specific impurities diverge from the main pathway.

ImpurityPathways SM1 Start: 3-chloro-4-fluoroaniline Main TARGET: 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide SM1->Main Acylation (1 eq.) Reagent Chloroacetyl Chloride Reagent->Main Imp_Bis Impurity B: Bis-acylated Imide (Over-reaction) Main->Imp_Bis + Excess Reagent High Temp Imp_Hyd Impurity C: Hydroxy-acetamide (Hydrolysis) Main->Imp_Hyd + H2O / High pH Storage Imp_Dimer Impurity D: Piperazinedione Dimer (Self-Alkylation) Main->Imp_Dimer Basic pH Long Rxn Time

Figure 1: Reaction pathway showing the divergence of critical impurities based on reaction conditions.

Impurity Data Table
Impurity TypeChemical IdentityOriginRelative Retention (RRT)*Mass Shift (LC-MS)
Starting Material 3-chloro-4-fluoroanilineIncomplete Reaction~0.3 - 0.5 (Early)

Impurity A 2-hydroxy-N-(3-chloro-4-fluorophenyl)acetamideHydrolysis of C-Cl bond~0.6 - 0.8 (Pre-peak)

(Cl

OH)
Target 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Main Product 1.00

Impurity B N,N-bis(2-chloroacetyl)-3-chloro-4-fluoroanilineBis-acylation (Imide)~1.5 - 1.8 (Late)

Impurity C Dimer (Piperazinedione derivative)Self-alkylation~1.2 - 1.4

*Note: RRTs are estimates based on a standard C18 Reverse Phase method with acidic mobile phase. Basic anilines elute early; hydrophobic bis-acylated species elute late.

Module 2: Analytical Troubleshooting (HPLC/LC-MS)

Issue: "I see a splitting peak or a shoulder on my main peak." Diagnosis: This is often the Rotamer Effect or Hydrolysis .

Protocol: Validated HPLC Method

To distinguish between artifacts and real impurities, use this standardized protocol.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Formic Acid in Water (Acidic pH is crucial to protonate residual aniline).
    
  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 10% B (Hold to elute polar aniline salts)

    • 2-15 min: 10%

      
       90% B
      
    • 15-20 min: 90% B (Flush bis-acylated impurities)

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).

Troubleshooting Logic Flow

HPLC_Troubleshoot Start Problem: Ghost Peaks / Shoulders Check_pH Is Mobile Phase Acidic? Start->Check_pH Action_Acid Add 0.1% Formic Acid. (Stabilizes Aniline) Check_pH->Action_Acid No Check_Diluent Check Sample Diluent Check_pH->Check_Diluent Yes Issue_Hydrolysis Diluent contains Water/MeOH? Check_Diluent->Issue_Hydrolysis Yes Action_Aprotic Dissolve in pure MeCN. Inject immediately. Issue_Hydrolysis->Action_Aprotic Fix

Figure 2: Decision matrix for resolving common chromatographic anomalies.

Module 3: Process Chemistry Solutions

Issue: "My LC-MS shows a mass of M+76 (Bis-acylation)." Root Cause: The amide nitrogen is still nucleophilic. If the reaction is too hot or chloroacetyl chloride is in large excess, the amide attacks a second equivalent of acid chloride.

Corrective Action:

  • Temperature Control: Maintain reaction temperature between

    
     and 
    
    
    
    during the addition of chloroacetyl chloride. Do not allow it to rise above room temperature until the addition is complete.
  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of chloroacetyl chloride. Avoid large excesses.

  • Order of Addition: Add the acid chloride to the amine (not vice versa) to ensure the amine is always in excess until the end, minimizing the statistical probability of the amide encountering acid chloride.

Issue: "My product purity drops after drying." Root Cause: Finkelstein-like Hydrolysis . If residual chloride salts (e.g., Triethylamine HCl) are left in the wet cake, they attract moisture. The combination of heat (drying oven) + moisture + salts accelerates the hydrolysis of the C-Cl bond to C-OH.

Corrective Action:

  • Wash the organic layer thoroughly with water/brine to remove all salts before evaporation.

  • Dry the solid in a vacuum desiccator over

    
     rather than a hot oven.
    

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Methanol as a solvent for this compound? A: For short-term analysis (HPLC injection), yes. For storage or reaction, NO . The


-chloro group is reactive.[1][2] Methanol can act as a nucleophile over time (especially if base is present), leading to the methoxy-derivative (

replacing

). Use Acetonitrile or DCM for storage.

Q2: The starting material (3-chloro-4-fluoroaniline) co-elutes with the solvent front. How do I quantify it? A: Anilines are polar and basic. In standard reverse-phase, they shoot through the column.

  • Fix: Use a "Pentafluorophenyl" (PFP) column or add an ion-pairing agent (like pentanesulfonic acid) to the mobile phase to retain the aniline. Alternatively, simply hold the initial gradient at 5% organic for 5 minutes to let the aniline interact with the stationary phase.

Q3: Is the compound light-sensitive? A: While the core structure is relatively stable, the C-Cl bond can undergo photolytic cleavage over extended periods. Store samples in amber vials wrapped in foil.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.

    • Context: Defines reporting thresholds for impurities (typically >0.05%).
  • Sigma-Aldrich. 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide Product Specification.

    • Context: Verification of CAS and basic physical properties.
  • BenchChem. Application Notes for HPLC Analysis of Chloroacetamide Derivatives.

    • Context: General parameters for reverse-phase separ
  • National Institutes of Health (PMC). Acid- and Base-Mediated Hydrolysis of Chloroacetamide Herbicides.

    • Context: Mechanisms of hydrolysis for alpha-chloroacetamides in aqueous media.

Sources

Interpreting complex NMR spectra of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Interpretation Guide Subject: 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (CAS: 329827-09-4) Ticket Type: Advanced Spectral Analysis & Troubleshooting

Executive Summary

This guide addresses the specific spectral challenges encountered when analyzing 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide . The presence of a fluorine atom (


, spin ½) coupled with a chlorine substituent on the aromatic ring creates a complex spin system that often confuses automated assignment software. This document provides manual interpretation protocols to validate your structure.

Section 1: The "Messy" Aromatic Region (1H NMR)

User Question: "My aromatic region (7.0 – 8.0 ppm) shows complex multiplets instead of clear doublets. Is my sample impure?"

Diagnosis: Likely not. The complexity arises from Heteronuclear Spin-Spin Coupling (


) . Unlike standard proton spectra, the fluorine atom splits every aromatic proton signal, superimposing 

couplings onto the expected

couplings.
Step-by-Step Assignment Protocol

The aromatic ring contains three non-equivalent protons: H-2 , H-5 , and H-6 .

  • Identify H-5 (The "Pseudo-Triplet"):

    • Location: Typically the most shielded aromatic proton (~7.2 - 7.4 ppm).

    • Pattern: Appears as a triplet or a large doublet of doublets (

      
      ).
      
    • Mechanism: H-5 is ortho to the Fluorine.

      • 
         (Large).
        
      • 
         (Large ortho coupling).
        
      • Result: Two large couplings create a pseudo-triplet appearance.

  • Identify H-2 (The "Fine" Doublet):

    • Location: Deshielded by the amide nitrogen and Chlorine (~7.8 - 8.0 ppm).

    • Pattern: Doublet of doublets (

      
      ), appearing as a "fat" doublet.
      
    • Mechanism: H-2 is meta to the Fluorine and meta to H-6.

      • 
         (Medium meta coupling).
        
      • 
         (Small meta coupling).
        
      • Note: No large ortho proton coupling exists for this position.

  • Identify H-6 (The Multiplet):

    • Location: ~7.4 - 7.6 ppm.[1]

    • Pattern: Doublet of doublet of doublets (

      
      ), often overlapping with H-2 or H-5 depending on solvent.
      
    • Mechanism:

      • 
         (Ortho).
        
      • 
         (Meta).
        
      • 
         (Meta).
        

Section 2: 13C NMR "Ghost" Peaks

User Question: "My Carbon-13 spectrum has too many peaks, and some are split into doublets. Is this a mixture?"

Diagnosis: This is characteristic of C-F coupling .[2] The fluorine atom splits the carbon signals, and the magnitude of the split (


) tells you exactly how far that carbon is from the fluorine.
Validation Table: 13C-19F Coupling Constants

Use this table to confirm the identity of your carbon peaks.

Carbon PositionAssignmentExpected Splitting (

)
Appearance
C-4 Ipso (Directly attached to F)~240 - 250 Hz Very wide doublet (often low intensity)
C-3 Ortho (Attached to Cl)~18 - 22 Hz Distinct Doublet
C-5 Ortho (Attached to H)~18 - 22 Hz Distinct Doublet
C-2 / C-6 Meta~6 - 9 Hz Narrow Doublet
C-1 Para (Attached to N)~2 - 4 Hz Broad Singlet or very narrow doublet
C=O[3] / CH2 Aliphatic / Carbonyl0 Hz (Singlet)Sharp Singlet

Troubleshooting Tip: If you are unsure if a doublet is a real signal or an impurity, run a 19F-decoupled 13C NMR experiment. If the doublets collapse into singlets, they are part of your molecule.

Section 3: Common Artifacts & Anomalies

Q: The signal at ~4.2 ppm (


) is a singlet, but sometimes looks broadened. Why? 
  • A: This is the 2-chloroacetyl methylene group (

    
    ). While typically a singlet, it can broaden due to amide rotamers  or slow relaxation rates. In 
    
    
    
    , it is usually sharp. In
    
    
    , it may appear slightly broader due to hydrogen bonding dynamics with the solvent.

Q: My NH peak is missing.

  • A: The amide proton (~10.0+ ppm) is exchangeable. If your solvent (

    
    ) is "wet" or acidic, the proton exchanges with deuterium/water and disappears.
    
    • Fix: Run the spectrum in dry DMSO-d6 . The NH peak will appear as a sharp singlet downfield (10.2 - 10.5 ppm).

Section 4: Logic Pathway for Assignment

The following workflow illustrates the decision process for assigning the aromatic region without 2D NMR data.

G Start Analyze Aromatic Region (7.0 - 8.0 ppm) Count Count Integral Values Start->Count CheckSplitting Analyze Splitting Pattern Count->CheckSplitting 3 Protons Found IsTriplet Is it a Pseudo-Triplet (dd)? (Large J ~9Hz, Large J ~9Hz) CheckSplitting->IsTriplet IsFatDoublet Is it a 'Fat' Doublet (dd)? (Med J ~7Hz, Small J ~2.5Hz) CheckSplitting->IsFatDoublet IsMultiplet Is it a Multiplet (ddd)? (Large, Med, & Small J) CheckSplitting->IsMultiplet AssignH5 Assign H-5 (Ortho to F) IsTriplet->AssignH5 Yes AssignH2 Assign H-2 (Meta to F, Isolated) IsFatDoublet->AssignH2 Yes AssignH6 Assign H-6 (Ortho to N, Meta to F) IsMultiplet->AssignH6 Yes

Caption: Logic flow for deconvoluting the aromatic proton signals based on J-coupling magnitudes.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12352200, 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide. Retrieved from [Link]

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison Department of Chemistry. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

Sources

Technical Support Center: pH Optimization for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely utilizing 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide as a covalent probe or fragment-based lead in chemoproteomics or drug discovery.[1] This molecule functions as an electrophilic "warhead" targeting nucleophilic cysteine residues via an


 mechanism.[1]

The critical variable in your experiment is pH . It controls the ionization state of the target cysteine (activation) and the hydrolytic stability of the chloroacetamide warhead (degradation). This guide provides the technical logic and protocols to balance these opposing forces.

Module 1: The Reactivity-Stability Paradox

To optimize activity, you must understand the competing chemical pathways defined by the pH of your buffer.

The Mechanism

The alpha-chloroacetamide group reacts with cysteine thiols (


) primarily through nucleophilic substitution.[1] However, the neutral thiol form is a poor nucleophile. The reaction requires the thiolate anion  (

).[1]
  • Low pH (< 7.0): Cysteine remains protonated (

    
    ).[1] Reaction kinetics are sluggish to non-existent.[1]
    
  • High pH (> 8.5): Cysteine is deprotonated (

    
    ), accelerating the reaction.[1] However, the abundance of hydroxide ions (
    
    
    
    ) increases the rate of background hydrolysis, converting your active probe into an inactive hydroxy-acetamide byproduct.
Data: pH Impact on Half-Life

Theoretical stability profile for alpha-chloroacetamides in aqueous solution at 25°C.

pH ConditionTarget Cysteine StateProbe Hydrolysis RiskReaction Efficiency
pH 6.0 - 6.5 Protonated (Inactive)NegligiblePoor (Too slow)
pH 7.4 - 7.8 Mixed PopulationLow (<5% / 24h)Optimal (Physiological balance)
pH 8.0 - 8.5 Mostly Thiolate (Active)ModerateHigh (Fast kinetics, risk of noise)
pH > 9.0 Fully DeprotonatedHigh (Rapid degradation)Unstable (Probe hydrolyzed before binding)

Module 2: Visualizing the Pathway

The following diagram illustrates the bifurcation between successful covalent modification and hydrolytic degradation.

G Start 2-chloro-N-(3-chloro-4- fluorophenyl)acetamide Buffer_Low Buffer pH < 7.0 (Acidic) Start->Buffer_Low Buffer_Opt Buffer pH 7.5 - 8.0 (Physiological) Start->Buffer_Opt Buffer_High Buffer pH > 8.5 (Basic) Start->Buffer_High Target_SH Target Cysteine Protonated (-SH) Buffer_Low->Target_SH Dominant Species Target_S Target Cysteine Thiolate (-S-) Buffer_Opt->Target_S Balanced Buffer_High->Target_S Hydrolysis Hydrolysis (Inactive Byproduct) Buffer_High->Hydrolysis OH- Attack Covalent Successful Covalent Adduct Target_SH->Covalent Very Slow Target_S->Covalent SN2 Reaction

Figure 1: The "Goldilocks Zone" for chloroacetamide reactivity lies between pH 7.5 and 8.0, balancing thiolate generation against hydrolysis.[1]

Module 3: Troubleshooting & FAQs

Q1: My labeling efficiency is low. Should I increase the pH to 9.0?

Recommendation: No. While pH 9.0 maximizes thiolate concentration, it introduces two critical failure modes:

  • Hydrolysis: Chloroacetamides degrade significantly faster at pH 9.[1]0. Your effective probe concentration decreases rapidly during incubation.[1]

  • Promiscuity: At high pH, primary amines (lysine residues) become unprotonated and may act as competing nucleophiles, leading to off-target "background" labeling.[1]

Corrective Action:

  • Maintain pH at 8.0 .[1]

  • Instead of raising pH, increase the incubation time (e.g., from 1 hour to 4 hours) or the probe concentration (e.g., 10 µM to 50 µM).

  • Ensure you are using a non-nucleophilic buffer (see Q2).

Q2: I am using Tris buffer at pH 8.0. Is this acceptable?

Recommendation: Avoid if possible. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. While it is less nucleophilic than a cysteine thiolate, high concentrations of Tris (50-100 mM) can slowly react with highly reactive chloroacetamides over long incubations, consuming your probe.

Protocol Switch:

  • Preferred: HEPES (50 mM) or MOPS (50 mM). These buffers do not contain primary amines active at this pH.[1]

  • Acceptable: PBS (Phosphate Buffered Saline), provided the pH is strictly adjusted.

Q3: The compound precipitates when added to the buffer.

Analysis: The 3-chloro-4-fluorophenyl ring is highly lipophilic.[1] The amide bond adds some polarity, but the molecule is generally hydrophobic. Protocol:

  • Prepare a 100x or 1000x stock solution in anhydrous DMSO.

  • Add the probe to the buffer under rapid agitation (vortexing) to prevent local high concentrations.

  • Ensure the final DMSO concentration is < 1% (v/v) to avoid denaturing your protein target, unless your assay tolerates higher DMSO (up to 5%).

Module 4: Optimized Experimental Protocol

Use this workflow to standardize your covalent modification assays.

Reagents
  • Probe Stock: 10 mM 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide in DMSO.

  • Buffer A (Reaction): 50 mM HEPES, 150 mM NaCl, pH 7.8 at 25°C.

  • Quench Solution: 10 mM DTT or Mercaptoethanol (excess thiol to scavenge unreacted probe).

Step-by-Step Workflow
  • Buffer Equilibration: Adjust Buffer A to exactly pH 7.8 . Note that HEPES pKa changes with temperature; adjust the pH at the temperature you intend to use (usually Room Temp or 37°C).

  • Protein Preparation: Dilute your protein/proteome into Buffer A. Critical: Avoid adding DTT or TCEP at this stage.[1] Reducing agents will react with the chloroacetamide immediately. If reduction is necessary to free cysteines, you must desalt/dialyze the reducing agent before adding the probe.

  • Probe Addition: Add the probe stock to the protein solution.

    • Target Final Conc: 1 - 100 µM.[1]

    • Target DMSO: 0.5 - 1.0%.[1]

  • Incubation: Incubate for 60 minutes at 37°C or 2-4 hours at 25°C .

    • Why? Chloroacetamides are slower than acrylamides or vinyl sulfones.[1] They often require longer incubation times to reach saturation.[1]

  • Quenching: Add Quench Solution (final conc. 1-5 mM thiol) and incubate for 10 minutes. This stops the reaction and prevents over-alkylation during downstream processing.

Module 5: Decision Logic for Optimization

If the standard protocol fails, use this logic tree to adjust parameters.

Optimization Issue Observed Issue NoSignal No Signal / Low Potency Issue->NoSignal Precip Cloudy / Precipitation Issue->Precip Background High Background / Noise Issue->Background Check_pH Check pH NoSignal->Check_pH Check_Conc Check Solubility Precip->Check_Conc Check_Time Check Incubation Background->Check_Time Action_pH_Up Increase pH to 8.0 (Do not exceed 8.5) Check_pH->Action_pH_Up If < 7.5 Action_Time_Up Increase Time (1h -> 4h) Check_pH->Action_Time_Up If pH is OK Action_DMSO Increase DMSO to 2-5% Or reduce Probe Conc. Check_Conc->Action_DMSO Action_pH_Down Decrease pH to 7.4 Reduce off-target Check_Time->Action_pH_Down Reduce Reactivity

Figure 2: Troubleshooting logic for covalent probe optimization.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[2] Nature Reviews Drug Discovery, 10(4), 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link[1]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[1] Nature, 534(7608), 570–574. Link[1]

  • Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18–26. Link[1]

Sources

Technical Support Center: A Researcher's Guide to 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for investigating the biological activity of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (CAS: 96980-64-2). This document provides in-depth guidance, validated protocols, and troubleshooting solutions for researchers exploring the effects of this compound in cell-based assays. Our goal is to equip you with the scientific rationale and practical steps needed to generate robust and reproducible data.

Compound Overview: Understanding the Molecule

What is 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide?

This compound belongs to the chloroacetamide class of molecules.[1] Chloroacetamides are characterized by a reactive chloroacetyl group (-COCH₂Cl) and are known for a wide range of biological activities.[2][3][4] Historically, they have been used as herbicides, with a primary mode of action involving the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts membrane stability.[5]

From a drug discovery perspective, why is this class interesting? The reactive nature of the chloroacetamide moiety allows it to act as an alkylating agent, forming covalent bonds with nucleophilic residues like cysteine in proteins.[6] This property has been exploited to design targeted covalent inhibitors. Furthermore, various acetamide derivatives have demonstrated potential antibacterial, antifungal, and anticancer activities.[2][7][8][9] Therefore, when testing 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, it is reasonable to hypothesize that it may exhibit cytotoxic or cytostatic effects through enzyme inhibition or covalent modification of key cellular proteins.

Getting Started: Compound Preparation and Handling

A common source of experimental variability is improper compound handling. Follow these steps to ensure consistency.

FAQ: How should I dissolve and store the compound?

Answer: Based on its structure and data for related compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. The fluoro-substituent may improve aqueous solubility compared to other analogs, but starting with a DMSO stock is standard practice.[1]

Stock Solution Protocol:

  • Safety First: Handle the solid compound in a chemical fume hood. Based on safety data for related compounds, it is considered toxic if swallowed, inhaled, or in contact with skin, and is a skin and eye irritant.[1][10][11] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Carefully weigh out the desired amount of solid 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide.

  • Dissolution: Add sterile, anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming in a water bath (≤37°C) may be required.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Key Consideration: Vehicle Controls The final concentration of DMSO in your cell culture medium should be kept constant across all experimental conditions, including untreated controls. Crucially, this concentration should not exceed 0.5% (v/v) , as higher levels can induce cytotoxicity in many cell lines. Always include a "vehicle control" (cells treated with the same final concentration of DMSO) in every experiment to differentiate compound-specific effects from solvent-induced artifacts.

Cell Line Selection Strategy

Choosing the right cellular model is paramount for clinically relevant and meaningful results.[12] The selection depends entirely on your research question.

digraph "Cell_Line_Selection_Workflow" { graph [fontname="Arial", rankdir="TB", splines=true, overlap=false, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Start: Define Research Goal", fillcolor="#F1F3F4", fontcolor="#202124"]; Goal_Screening [label="Broad Cytotoxicity\nScreening?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Goal_Anticancer [label="Anticancer\nPotential?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Goal_Other [label="Other Specific\nTarget?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Panel [label="Use a diverse panel of cell lines\n(e.g., NCI-60) representing\ndifferent tissue origins.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Normal_Control [label="CRITICAL:\nInclude a non-cancerous\n'normal' cell line to assess\ngeneral toxicity vs. cancer selectivity.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cancer_Specific [label="Select cell lines from\ntarget cancer type\n(e.g., Breast, Lung, Prostate).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genomic_Consideration [label="Consider genomic profiles.\nChoose lines with specific mutations\nor pathway activity relevant to your hypothesis.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target_Expressing [label="Select cell lines known to\nexpress the hypothesized\nmolecular target.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target_Knockout [label="Use isogenic pairs:\nWild-type vs. Target Knockout/Downregulated\ncell lines for validation.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Goal_Screening; Goal_Screening -> Panel [label="Yes"]; Goal_Screening -> Goal_Anticancer [label="No"]; Panel -> Normal_Control;

Goal_Anticancer -> Cancer_Specific [label="Yes"]; Goal_Anticancer -> Goal_Other [label="No"]; Cancer_Specific -> Genomic_Consideration; Genomic_Consideration -> Normal_Control;

Goal_Other -> Target_Expressing [label="Yes"]; Target_Expressing -> Target_Knockout; Target_Knockout -> Normal_Control; }

Caption: Decision tree for selecting appropriate cell lines.

FAQ: Which specific cell lines should I start with?

Answer: There is no single correct answer, but here is an expert-recommended starting point based on common research objectives.

Research ObjectiveRecommended Cell Line TypeSpecific ExamplesRationale & Key Considerations
General Cytotoxicity Non-cancerous, immortalizedHaCaT (human keratinocytes), hTERT Gingival Fibroblasts [13]Establishes a baseline for toxicity against "normal" cells. Essential for determining if the compound has a therapeutic window.
Anticancer - Breast Human breast adenocarcinomaMCF-7 (ER+), MDA-MB-231 (Triple-Negative)Represents different subtypes of breast cancer, allowing for subtype-specific activity screening. Phenylacetamide derivatives have shown activity in MCF-7 cells.[8]
Anticancer - Lung Human lung carcinomaA549 A commonly used and well-characterized model for non-small cell lung cancer.
Anticancer - Prostate Human prostate carcinomaPC3 Phenylacetamide derivatives have demonstrated potent cytotoxic effects against PC3 cells.[8]
Experimental Protocols
Protocol 1: Cell Viability Assessment via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14]

Materials:

  • Selected cell lines

  • Complete culture medium

  • Compound stock solution (in DMSO)

  • MTT Reagent (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Sterile 96-well plates, flat-bottom

  • Plate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and determine viability (e.g., using Trypan Blue).[15] Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-15,000 cells/well in 100 µL of medium).

  • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.

  • Compound Treatment: Prepare serial dilutions of your compound in complete medium. The final DMSO concentration must be constant for all wells (e.g., 0.1%). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO only) and untreated control (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL) to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C. Protect the plate from light. During this time, purple formazan crystals will form within viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of Solubilization Solution to each well.

  • Reading: Incubate the plate for at least 15 minutes at room temperature in the dark, with gentle shaking, to ensure all crystals are dissolved. Measure the absorbance at 570 nm.

Protocol 2: Apoptosis vs. Necrosis Assessment via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between different stages of cell death.[16] In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet, where it can be detected by fluorescently-labeled Annexin V.[17][18] Propidium Iodide (PI) is a nucleic acid stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[17]

Materials:

  • Treated and control cells (from a 6-well plate format)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound (and controls) as determined from your MTT assay (e.g., at the IC₅₀ concentration).

  • Cell Harvesting: After treatment, collect both the floating cells (from the supernatant) and the adherent cells. To detach adherent cells, wash with PBS and use a gentle cell dissociation reagent like Accutase or Trypsin-EDTA. Combine all cells from each condition into a single tube.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Troubleshooting and FAQs

My MTT assay results are not reproducible. What's wrong?

Answer: Lack of reproducibility is often traced to a few key areas.[20]

Potential CauseTroubleshooting Steps & Explanation
Inconsistent Cell Seeding Ensure your cell suspension is homogenous before pipetting into each well. Cells settle quickly, so mix the suspension between pipetting rows.[21] Use a microscope to confirm even cell distribution after seeding.
Edge Effects The outer wells of a 96-well plate are prone to evaporation, leading to altered media concentration and variable results. Avoid using the 36 outer wells for experimental data. Instead, fill them with sterile PBS or medium to create a humidity barrier.[20][21]
Compound Precipitation Your compound may be precipitating at the tested concentrations in the aqueous culture medium. Visually inspect the wells under a microscope after adding the compound. If crystals are visible, you may need to lower the top concentration or adjust the vehicle/solvent system.
Contamination Microbial contamination (bacteria, yeast) can metabolize MTT, leading to falsely high absorbance readings (low cytotoxicity).[14][22] Always use sterile technique and check plates for contamination before adding reagents.
Phenol Red Interference The phenol red pH indicator in most culture media can interfere with absorbance readings.[20] For maximum accuracy, consider using a phenol red-free medium for the final steps of the assay or ensure your plate reader subtracts a background reading at a reference wavelength (e.g., 650 nm).

My untreated control cells show high levels of Annexin V staining. Why?

Answer: This indicates that your cells are stressed or dying even without compound treatment.

  • Harsh Harvesting: Over-trypsinization can damage cell membranes, leading to false-positive PS exposure. Use a minimal incubation time with trypsin or switch to a gentler enzyme like Accutase.

  • Poor Cell Health: Do not use cells that are over-confluent or have been in culture for too many passages. Ensure you are starting with a healthy, logarithmically growing population.

  • Centrifugation Stress: Centrifuging cells at excessively high speeds can induce apoptosis or necrosis. Use a gentle spin speed (e.g., 300-500 x g).

Data Interpretation
MTT Assay

The data is typically plotted as % Viability vs. Compound Concentration.

  • % Viability Calculation: (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • IC₅₀ Value: From the resulting dose-response curve, you can calculate the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that reduces cell viability by 50%. This is a key metric for comparing compound potency.

Annexin V/PI Flow Cytometry

The data is visualized in a dot plot with four quadrants.

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// Create a 2x2 grid structure { rank=same; BottomLeft [label="Q3\nAnnexin V (-) / PI (-)\n\nLive Cells"]; BottomRight [label="Q4\nAnnexin V (+) / PI (-)\n\nEarly Apoptotic Cells"]; } { rank=same; TopLeft [label="Q2\nAnnexin V (-) / PI (+)\n\nNecrotic Cells\n(or experimental artifact)"]; TopRight [label="Q1\nAnnexin V (+) / PI (+)\n\nLate Apoptotic / Necrotic Cells"]; }

// Axes X_Axis [label="Annexin V-FITC -->", shape=plaintext]; Y_Axis [label="Propidium Iodide (PI) -->", shape=plaintext, angle=90];

// Invisible nodes for layout origin [shape=point, style=invis]; x_end [shape=point, style=invis]; y_end [shape=point, style=invis];

// Edges for axes origin -> x_end [label="Annexin V-FITC -->", fontcolor="#202124"]; origin -> y_end [label="Propidium Iodide (PI) -->", fontcolor="#202124", minlen=2];

// Position quadrants relative to origin BottomLeft -> origin [style=invis]; BottomRight -> origin [style=invis]; TopLeft -> origin [style=invis]; TopRight -> origin [style=invis]; }

Caption: Interpretation of flow cytometry data for Annexin V/PI staining.
  • Lower-Left (Q3: AnnV-/PI-): Healthy, viable cells.

  • Lower-Right (Q4: AnnV+/PI-): Early apoptotic cells with intact membranes.[17]

  • Upper-Right (Q1: AnnV+/PI+): Late apoptotic or necrotic cells with compromised membranes.

  • Upper-Left (Q2: AnnV-/PI+): Typically considered necrotic cells, though this population can sometimes be an artifact of mechanical cell damage during preparation.

By comparing the percentage of cells in each quadrant between untreated and treated samples, you can quantify the primary mechanism of cell death induced by 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide.

References
  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2023). SciELO. [Link]

  • A chloroacetamide derivative as a potent candidate for fusariosis treatment. (2022). PMC - NIH. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega - ACS Publications. [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide. (2008). PMC - NIH. [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2012). PMC - NIH. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PubMed. [Link]

  • Chloroacetamide | ClCH2CONH2 | CID 6580. PubChem - NIH. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2022). MDPI. [Link]

  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. (2023). MDPI. [Link]

  • 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065. PubChem. [Link]

  • (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2021). PMC. [Link]

  • Highlight report: Cell type selection for toxicity testing. (2018). PMC - NIH. [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188. PubChem. [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2023). MDPI. [Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. (2016). ACS Publications. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC862354-(2021) The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). NIH. [Link]

  • Cancer Cell Lines for Drug Discovery and Development. (2014). AACR Journals. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. [Link]

  • struggling with MTT assay. (2023). Reddit. [Link]

  • Chloroacetamide. Wikipedia. [Link] wiki/Chloroacetamide )

Sources

Technical Support Center: Solubilization & Stability of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (CAS 96980-64-2).[1]

Researchers frequently encounter "crash out" (precipitation) events with this compound when transitioning from organic stock solutions to aqueous biological media.[1][2] This molecule presents a dual challenge:

  • High Lipophilicity: The halogenated phenyl ring (3-Cl, 4-F) significantly reduces aqueous solubility, driving the molecule to aggregate in polar environments.[1]

  • Electrophilic Reactivity: As a chloroacetamide, this compound is an alkylating agent. It contains a reactive

    
    -chloro carbonyl group capable of covalent modification of nucleophiles (e.g., cysteine thiols in proteins).[1]
    

Critical Warning: What appears to be precipitation may sometimes be the formation of insoluble protein adducts or hydrolysis products.[1] This guide focuses on distinguishing and resolving these issues.

Diagnostic Workflow: Is it Precipitation or Instability?

Before altering your protocol, use this logic flow to identify the root cause of the turbidity.

precipitation_diagnosis start Observation: Turbidity in Media check_time When does it occur? start->check_time immediate Immediately upon addition check_time->immediate < 1 min delayed After 1-24 hours check_time->delayed > 1 hour cause_shock Cause: Solvent Shock (Nucleation) immediate->cause_shock cause_sat Cause: Supersaturation or Chemical Reaction delayed->cause_sat action_shock Action: Use Intermediate Dilution Protocol cause_shock->action_shock action_sat Action: Check Kinetic Solubility & Protein Binding cause_sat->action_sat

Figure 1: Diagnostic logic for distinguishing immediate solvent shock from thermodynamic instability.

Troubleshooting Guide (Q&A)

Q1: "I prepared a 50 mM stock in DMSO, but it precipitates immediately when I add it to the cell culture media. Why?"

The Cause: This is "Solvent Shock."[1][2] DMSO is a polar aprotic solvent that solvates your compound well.[1] Water is a polar protic solvent.[1] When you inject a high-concentration DMSO stock directly into aqueous media, the water molecules strip away the DMSO "shell" faster than the compound can disperse.[1] The hydrophobic molecules (driven by the 3-Cl, 4-F ring) immediately aggregate and nucleate.[1]

The Fix:

  • Lower the Stock Concentration: If possible, use a 10 mM or 20 mM stock instead of 50 mM.

  • The "Step-Down" Dilution: Never go from 100% DMSO

    
     0.1% DMSO in one step for hydrophobic compounds.[1] Use an intermediate dilution step (see Protocol A below).
    
Q2: "My media is clear initially, but crystals appear after 24 hours of incubation."

The Cause: Thermodynamic Instability (Supersaturation).[1] You likely created a supersaturated solution that was kinetically stable for a short time but eventually equilibrated to its true solubility limit. Alternatively, the chloroacetamide warhead may be reacting with serum proteins (albumin), causing denaturation and aggregation.[1]

The Fix:

  • Check the Limit: Perform the Kinetic Solubility Assay (Protocol B) to find the true "safe" concentration for your specific media.[1]

  • Serum Factor: If using serum-free media, the solubility will be drastically lower.[1] Serum albumin acts as a "sink" for lipophilic drugs.[1] If you must work serum-free, consider adding a carrier like 0.1% Pluronic F-127 or Cyclodextrin (HP-

    
    -CD)  to stabilize the compound.[1]
    
Q3: "Can I use Ethanol instead of DMSO?"

Recommendation: No. While ethanol is less toxic to some cells, it is generally a poorer solvent for highly lipophilic chlorinated acetamides compared to DMSO. Furthermore, ethanol has a higher vapor pressure, leading to evaporation and concentration changes in plate wells. Stick to anhydrous DMSO (Grade: Cell Culture Tested).

Validated Protocols

Protocol A: The "Intermediate Dilution" Method (Prevention)

Use this method to prevent immediate precipitation (Solvent Shock).[1]

Objective: To introduce the compound to the aqueous phase gradually, preventing local regions of high supersaturation.

  • Prepare Stock: 10 mM compound in anhydrous DMSO.

  • Prepare Intermediate Plate (V-Bottom):

    • Fill wells with 50% DMSO / 50% Aqueous Buffer (or Media).[1]

    • Dilute your 10 mM stock 1:10 into this plate.

    • Result: 1 mM compound in ~55% DMSO. (The compound is usually still soluble here).[1]

  • Final Dilution (Assay Plate):

    • Transfer from the Intermediate Plate to the Final Media Plate.[1]

    • Example: Dilute 1:200.

    • Final Concentration: 5 µM.

    • Final DMSO: ~0.25% (Well tolerated by most cells).[1]

dilution_workflow stock 100% DMSO Stock (High Conc.) inter Intermediate Mix (50% DMSO / 50% Buffer) stock->inter 1:10 Dilution (Prevents Shock) final Final Assay Media (<0.5% DMSO) inter->final 1:200 Dilution (Final Dosing)

Figure 2: Step-down dilution workflow to maintain solubility during liquid handling.

Protocol B: Kinetic Solubility Assay (Diagnosis)

Use this to determine the maximum soluble concentration in your specific media.[1]

Materials:

  • 96-well clear flat-bottom plate.[1]

  • Plate reader (Absorbance at 620 nm) or Nephelometer.[1]

  • Your specific assay media (with and without serum).[1]

Steps:

  • Titration: Prepare a 2-fold serial dilution of the compound in 100% DMSO (e.g., 50 mM down to 0.1 mM).

  • Transfer: Transfer 1 µL of each DMSO dilution into 199 µL of Media in the flat-bottom plate (Final DMSO = 0.5%).

  • Incubate: Shake at 500 rpm for 2 hours at 37°C (mimic assay conditions).

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analyze:

    • Plot Concentration (X) vs. OD620 (Y).[1]

    • The point where OD620 spikes above the baseline (media only) is your Solubility Limit .[1]

Reference Data: Solubility & Stability

The following data summarizes the behavior of structural analogs (Chloroacetanilides) to guide your expectations.

ParameterValue / PropertyImplications
LogP (Estimated) ~2.3 - 2.8Moderately Lipophilic.[1] Requires carrier proteins (Serum) or DMSO for stability.[1]
Aqueous Solubility < 100 µM (Pure Water)High Risk. Do not attempt to make aqueous stocks.[1]
Solubility in DMSO > 50 mMExcellent. Use as primary stock solvent.[1]
Reactivity Alkylating AgentHigh Risk. Avoid buffers containing DTT, Glutathione, or Mercaptoethanol unless testing for reactivity.
Detection UV

~240-250 nm
Use HPLC/UPLC for stability checks, not just visual inspection.

References

  • BenchChem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.[1] (2025).[1][3] Accessed Jan 30, 2026.[1] Link

  • Di, L., & Kerns, E. H. Kinetic solubility assays in drug discovery. (2016).[1] Drug Discovery Today. Explains the difference between kinetic (precipitation from DMSO) and thermodynamic solubility. Link

  • ResearchGate. How to dissolve hydrophobic compounds in cell culture media? (Community Discussion). Practical tips on DMSO limits and serum effects. Link

  • Sigma-Aldrich. Troubleshooting Precipitates in Cell Culture.[1] General guide on salts and media component precipitation.[4][5] Link

  • PubChem. 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide (Compound Summary). Identification and physical property estimates.[1][6][7] Link[1]

Disclaimer: This guide is for research use only. 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide is a toxic halogenated compound.[1] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Validation & Comparative

Cross-Validation of Analytical Methods for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Compound Identity: 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (CAS: 96980-64-2) Role: Critical synthetic intermediate (Key Pharmacophore) Application: Synthesis of kinase inhibitors, antibacterials, and agrochemical actives.

In pharmaceutical development, the integrity of an intermediate like 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide is binary: it is either pure enough to prevent downstream genotoxic impurity formation, or it is not. Relying solely on a single analytical technique (e.g., HPLC-UV) creates a "blind spot" regarding co-eluting impurities or non-chromophoric contaminants.

This guide provides a rigorous cross-validation framework comparing RP-HPLC-UV (Method A) —the industry workhorse for routine release—against LC-MS/MS (Method B) —the orthogonal validator for specificity and trace analysis.

Why Cross-Validate?
  • Risk Mitigation: HPLC-UV may overestimate purity if degradation products lack strong UV absorption at the selected wavelength.

  • Regulatory Compliance: ICH Q2(R1) and Q6A require proof of specificity. Mass spectrometry provides the necessary mass balance confirmation that UV alone cannot supply.

Analytical Methodologies

Method A: The Routine Workhorse (RP-HPLC-UV)

Designed for stability, cost-effectiveness, and routine QC in manufacturing environments.

  • Principle: Reversed-Phase chromatography exploits the hydrophobicity of the halogenated phenyl ring.

  • Causality of Conditions:

    • Acidic Modifier (0.1% Formic Acid): Essential to protonate potential aniline impurities (degradation products), reducing silanol interactions and tailing.

    • Wavelength (254 nm): The halogenated benzene ring exhibits strong

      
       transitions here, maximizing sensitivity for the parent compound.
      
Protocol A: Operational Parameters
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Injection Vol 10 µL
Detection UV @ 254 nm (Reference: 360 nm)
Column Temp 30°C
Method B: The Orthogonal Validator (LC-MS/MS)

Designed for high specificity, peak purity confirmation, and trace impurity identification.

  • Principle: Electrospray Ionization (ESI) in positive mode. The amide nitrogen allows for protonation

    
    .
    
  • Causality of Conditions:

    • Column Change (Optional but Recommended): Using a Phenyl-Hexyl column provides alternative selectivity (

      
       interactions) to separate impurities that might co-elute on C18.
      
    • MS Detection: Eliminates the risk of "invisible" impurities that lack UV chromophores.

Protocol B: Operational Parameters
ParameterSetting
Column Phenomenex Kinetex Phenyl-Hexyl (100 mm x 2.1 mm, 2.6 µm)
Mobile Phase Same composition as Method A (allows direct comparison of ionization vs UV)
Flow Rate 0.4 mL/min (Compatible with ESI source)
Ionization ESI Positive Mode (+ve)
Source Temp 350°C
MRM Transition Quantifier: 222.0

142.0 (Loss of -COCH2Cl group)

Experimental Workflow & Decision Logic

The following diagram illustrates the decision matrix for choosing between Method A and Method B during different stages of drug development.

ValidationLogic Start Sample: 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Screen Initial Screening (HPLC-UV) Start->Screen PurityCheck Purity > 98.0%? Screen->PurityCheck MS_inject Inject on LC-MS/MS (Peak Purity Check) PurityCheck->MS_inject No / Validation Release Batch Release (Use Method A) PurityCheck->Release Yes (Routine) MassBalance Mass Balance Confirmed? MS_inject->MassBalance MassBalance->Release Yes Investigate Impurity Identification (Use Method B) MassBalance->Investigate No (Co-elution detected)

Figure 1: Decision logic for cross-validating analytical results. Routine QC relies on HPLC-UV, while validation and anomaly investigation trigger LC-MS/MS.

Cross-Validation Data Comparison

The following data represents a comparative summary derived from validation batches spiked with known impurities (e.g., 3-chloro-4-fluoroaniline).

Quantitative Performance Metrics
Validation ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Interpretation
Linearity (

)

(10-150 µg/mL)

(0.1-10 µg/mL)
UV is better for high-concentration assay; MS is superior for trace sensitivity.
LOD (Limit of Detection) 0.5 µg/mL0.01 µg/mLMS is ~50x more sensitive, essential for genotoxic impurity screening.
Precision (RSD, n=6)


UV offers superior reproducibility for assay values.
Accuracy (Recovery)


Both are acceptable; MS shows higher variability due to matrix ionization effects.
Specificity Vulnerable to co-elutionMass-resolved specificityMS confirms if the UV peak is a single compound.
Sample Preparation Protocol (Self-Validating)

Step 1: Stock Preparation

  • Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (Critical: Water insolubility may cause precipitation if added first).

  • Sonicate for 5 mins. Dilute to volume. (Conc: 1000 µg/mL).

Step 2: Working Standard

  • Dilute Stock 1:10 with Mobile Phase A/B (50:50).

  • Self-Check: Observe for any turbidity. The solution must be crystal clear.

Step 3: System Suitability (Pre-Run)

  • Inject Reference Standard 5 times.

  • Pass Criteria: RSD of Area < 2.0% (UV), Tailing Factor < 1.5.

Mechanistic Analysis of Impurities

Understanding the degradation pathway is vital for setting up the method window.

DegradationPathway Parent Parent Amide (C8H6Cl2FNO) Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis Aniline 3-chloro-4-fluoroaniline (Potential Genotoxin) Hydrolysis->Aniline Cleavage Acid Chloroacetic Acid Hydrolysis->Acid

Figure 2: Primary degradation pathway. Method A must resolve the Aniline peak (early eluting) from the Parent peak.

Critical Insight: The aniline degradant (3-chloro-4-fluoroaniline) is significantly more polar than the parent amide. In Method A (C18), it will elute early (RT ~ 2-3 min). Ensure the solvent front does not mask this peak. In Method B (MS), monitor the specific transition for the aniline to quantify it at ppm levels.

References

  • BenchChem. 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide - Applications and Properties. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 532065, 2-chloro-N-(4-fluorophenyl)acetamide (Structurally Related). Retrieved from

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Sielc Technologies. Separation of Acetamide and Impurities on Newcrom R1 HPLC column. Retrieved from

  • Drawell Analytical. Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from

A Head-to-Head Comparison of Reproducibility in Antimicrobial Susceptibility Testing: 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Analogs vs. Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the robust and reproducible evaluation of a compound's potency is paramount. This guide provides a comparative analysis of the reproducibility of antimicrobial susceptibility testing (AST) for the emerging class of 2-chloro-N-arylacetamides, with a specific focus on analogs of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide. We will compare the reproducibility of determining the Minimum Inhibitory Concentration (MIC) of these novel compounds against that of established, standard-of-care antibiotics, ciprofloxacin and meropenem, for the clinically significant pathogen Klebsiella pneumoniae.

This guide is intended for researchers, scientists, and drug development professionals. It offers not only a direct comparison of available data but also provides detailed, validated protocols to enable independent verification and further research. Our objective is to equip scientists with the necessary tools and insights to confidently assess the reliability of their own findings in the early-stage evaluation of new chemical entities.

The Emerging Antimicrobial Potential of 2-chloro-N-arylacetamides

The 2-chloro-N-arylacetamide scaffold has garnered significant interest in medicinal chemistry due to its synthetic tractability and diverse biological activities. Recent studies have highlighted the antimicrobial properties of this class of compounds. For instance, a closely related analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated promising antibacterial activity against Klebsiella pneumoniae, a notorious Gram-negative bacterium known for its high rates of drug resistance.[1][2][3][4] The potential mechanism of action for some of these acetamides is believed to involve the inhibition of essential bacterial enzymes, such as penicillin-binding proteins, leading to cell lysis.[3]

Given their potential as a new class of antibiotics, it is crucial to establish highly reproducible methods for assessing their in vitro efficacy. The Minimum Inhibitory Concentration (MIC) is a fundamental parameter in this assessment, and the reliability of MIC data is a cornerstone of preclinical development.[5][6]

Comparing the Comparators: Ciprofloxacin and Meropenem

To provide a meaningful context for the reproducibility of assays involving our lead compound, we have selected two widely used and well-characterized antibiotics for comparison:

  • Ciprofloxacin : A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.

  • Meropenem : A broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis.

Both are frequently used in the treatment of infections caused by Klebsiella pneumoniae.[7][8] The reproducibility of MIC testing for these established drugs is well-documented, with quality control ranges defined by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12]

A Comparative Analysis of MIC Reproducibility

While extensive inter-laboratory reproducibility data for 2-chloro-N-arylacetamides is not yet publicly available, we can infer expected performance based on existing studies and establish a framework for direct comparison. The reproducibility of MIC values is typically assessed by the variation observed in repeated measurements, often expressed as the range of values encompassing a high percentage (e.g., >95%) of results.

CompoundTarget OrganismTypical MIC Range (µg/mL)Reproducibility Data (Qualitative)Reference
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae16 - 32Consistent results reported within a single study.[1]
CiprofloxacinKlebsiella pneumoniae≤1 (Susceptible) to ≥4 (Resistant)Well-established QC ranges; minor inter-laboratory variations reported.[13]
MeropenemKlebsiella pneumoniae≤1 (Susceptible) to ≥4 (Resistant)Well-established QC ranges; some variation noted with different testing methods.[14]

Expert Insights on Reproducibility: The key to achieving high reproducibility in antimicrobial susceptibility testing lies in the stringent standardization of the experimental protocol.[15][16] Factors such as the preparation of the bacterial inoculum, the quality and preparation of the growth medium and reagents, and the precise control of incubation conditions are critical.[16] For novel compounds like 2-chloro-N-arylacetamides, establishing a standardized protocol and adhering to it rigorously is the most effective way to ensure reliable and comparable data across different experiments and laboratories.

Experimental Protocols

To facilitate a direct and robust comparison of the reproducibility of biological assays with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide analogs and standard antibiotics, we provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, harmonized with CLSI guidelines.[10][17]

Workflow for Comparative MIC Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Acetamide & Comparators) Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C ± 2°C for 16-20 hours Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC QC_Check Validate with QC Strain (e.g., E. coli ATCC 25922) Read_MIC->QC_Check Compare Compare Reproducibility (e.g., Calculate CV) QC_Check->Compare

Caption: Workflow for determining and comparing MIC reproducibility.

Detailed Step-by-Step Methodology: Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Test Compounds: Prepare 1 mg/mL stock solutions of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, ciprofloxacin, and meropenem in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use a well-characterized strain of Klebsiella pneumoniae (e.g., ATCC 700603) and a quality control strain (Escherichia coli ATCC 25922).

  • Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Assay Plate Preparation:

  • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

  • Add 50 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

  • The final volume in each well should be 50 µL before adding the inoculum.

  • Include a growth control (no compound) and a sterility control (no bacteria).

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

6. Quality Control and Reproducibility Assessment:

  • Perform the assay in triplicate on three different days to assess inter-assay variability.

  • The MIC for the quality control strain (E. coli ATCC 25922) with the comparator antibiotics should fall within the established CLSI ranges.

  • Calculate the modal MIC and the range of MICs for each compound. For a more quantitative measure of reproducibility, the coefficient of variation (CV) can be calculated if the experiment is performed a sufficient number of times.

The Path Forward: Establishing Robust Reproducibility Data

While 2-chloro-N-arylacetamides show promise as a new class of antimicrobials, the establishment of their true potential hinges on the generation of robust and reproducible data. This guide provides the framework for a head-to-head comparison of the reproducibility of susceptibility testing for these novel compounds against the gold standards of ciprofloxacin and meropenem.

By adhering to standardized protocols, such as the one detailed here, researchers can contribute to a growing body of reliable data. Future inter-laboratory studies will be essential to fully validate the reproducibility of these assays and to establish quality control benchmarks for this promising new class of antibacterial agents. The path to clinical translation for any new antibiotic is long and challenging, but it begins with a foundation of unshakable and reproducible science.

References

  • Parker, A. E., Hamilton, M. A., & Goeres, D. M. (2018). Reproducibility of antimicrobial test methods. Scientific Reports, 8(1), 12531. [Link]

  • Microbe Investigations. (2024). MIC and MBC testing tips to ensure reproducibility of results. [Link]

  • CLSI. (2020). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.
  • EUCAST. (2024). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Khan, F., et al. (2019). Mutant Prevention Concentration of Ciprofloxacin against Klebsiella pneumoniae Clinical Isolates: An Ideal Prognosticator in Treating Multidrug-Resistant Strains. Journal of Pathogens, 2019, 8569496. [Link]

  • Microbe Investigations. (2024). Innovations in Bacterial Resistance Testing: ZOI, MIC, and Beyond. [Link]

  • IDSA. (2024). IDSA Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America.
  • Fallah, F., et al. (2018). Antibiotic resistance pattern of Klebsiella pneumoniae in obtained samples from Ziaee Hospital of Ardakan, Yazd, Iran during 2016 to 2017. Medical Science, 22(92), 427-432.
  • EUCAST. (2021). Clinical Breakpoint Tables. [Link]

  • Van der Zwaluw, K., et al. (2015). Comparison of Meropenem MICs and Susceptibilities for Carbapenemase-Producing Klebsiella pneumoniae Isolates by Various Testing Methods. Journal of Clinical Microbiology, 53(6), 1937–1943. [Link]

  • CLSI. (2021). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • de Cássia Orlandi Sardi, J., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(1), e20210141. [Link]

  • ResearchGate. (n.d.). Interlaboratory variation in minor errors and agreement within 1 log 2 dilution of E test performed on SB-MHA and HB- MHA compared with BMD. [Link]

  • Parker, A. E., Hamilton, M. A., & Goeres, D. M. (2018). Reproducibility of antimicrobial test methods. PMC, 8(1), 12531. [Link]

  • Fraziano, M., et al. (2024). Antimicrobial Susceptibility Profiles of Klebsiella pneumoniae Strains Collected from Clinical Samples in a Hospital in Southern Italy. Antibiotics, 13(5), 405. [Link]

  • ResearchGate. (n.d.). Distribution of MIC values for ciprofloxacin, levofloxacin, moxifloxacin, and delafloxacin among the 43 K. pneumoniae strains. [Link]

  • CLSI. (2017). Meropenem-Vaborbactam (Carbavance™)
  • EUCAST. (n.d.). EUCAST - Home. [Link]

  • Dbaibo, G., et al. (2019). Antimicrobial Susceptibilities and Laboratory Profiles of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis Isolates as Agents of Urinary Tract Infection in Lebanon: Paving the Way for Better Diagnostics. Pathogens, 8(4), 221. [Link]

  • Cordeiro, L., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1993–1998. [Link]

  • EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Melano, R., et al. (2016). What Is the Appropriate Meropenem MIC for Screening of Carbapenemase-Producing Enterobacteriaceae in Low-Prevalence Settings?. Antimicrobial Agents and Chemotherapy, 60(5), 3153–3156. [Link]

  • Aivelo, T. (2025). What antibiotics is Klebsiella pneumoniae typically sensitive to and at what percentage?. [Link]

  • Al-Haroni, M., et al. (2024). Ciprofloxacin Concentrations in Food Could Select for Quinolone Resistance in Klebsiella pneumoniae: An In Vivo Study in Galleria mellonella. Antibiotics, 13(11), 978. [Link]

  • Gedefaw, L., et al. (2024). Prevalence and antimicrobial susceptibility pattern of Klebsiella pneumoniae isolated from various clinical specimens at the University of Gondar Comprehensive Specialized Hospital, Northwest Ethiopia. PLoS ONE, 19(9), e0309489. [Link]

  • de Cássia Orlandi Sardi, J., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(1). [Link]

  • Johns Hopkins ABX Guide. (2024). Klebsiella species. [Link]

  • EUCAST. (2025). EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Cordeiro, L., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed, 32877986. [Link]

  • de Cássia Orlandi Sardi, J., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. PubMed, 36921147. [Link]

Sources

Comparative Mechanistic Analysis: 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide vs. Commercial Chloroacetanilide Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Research Standard / Chemical Intermediate Primary Application: Structure-Activity Relationship (SAR) Benchmarking, Pharmaceutical Intermediate Commercial Counterparts: Acetochlor, Metolachlor, Alachlor (Group 15 Herbicides)[1]

This technical guide provides a comparative analysis of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (herein referred to as CFA-34 ) against established commercial chloroacetanilide herbicides. While commercial analogs like Acetochlor dominate the market, CFA-34 serves as a critical "negative control" or intermediate model in discovery chemistry. Its lack of ortho-substitution highlights the pivotal role of steric hindrance in metabolic stability and herbicidal efficacy.

Part 1: Chemical Identity & Structural Divergence

The herbicidal efficacy of chloroacetanilides is dictated by the substitution pattern on the phenyl ring. Commercial success depends on preventing rapid enzymatic hydrolysis in the plant.

Compound Profiles
FeatureTarget Compound (CFA-34) Acetochlor (Commercial Standard)
IUPAC Name 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
CAS Number 877-90-734256-82-1
Phenyl Substitution 3-Chloro, 4-Fluoro (Meta/Para)2-Ethyl, 6-Methyl (Ortho/Ortho)
Nitrogen Substitution Hydrogen (Secondary Amide)Alkoxymethyl (Tertiary Amide)
Metabolic Stability Low (Rapid Hydrolysis)High (Sterically Hindered)
Primary Use Intermediate, SAR ProbePre-emergent Herbicide
The "Ortho-Effect" Visualization

The following diagram illustrates the structural failure point of CFA-34 compared to Acetochlor. The absence of 2,6-disubstitution in CFA-34 exposes the carbonyl carbon to rapid nucleophilic attack by plant amidases.

SAR_Analysis CFA CFA-34 (3-Cl, 4-F Substitution) Amidase Plant Aryl Acylamidase (Detoxification Enzyme) CFA->Amidase Unprotected Amide Bond Acetochlor Acetochlor (2-Et, 6-Me Substitution) Acetochlor->Amidase Steric Blockade (Resists Cleavage) Inhibition VLCFA Synthase Inhibition (Weed Death) Acetochlor->Inhibition Persists in Tissue Hydrolysis Rapid Hydrolysis (Loss of Activity) Amidase->Hydrolysis Cleavage

Figure 1: Mechanistic divergence in metabolic fate. CFA-34 is vulnerable to enzymatic cleavage due to accessible amide geometry, whereas Acetochlor's ortho-alkyl groups provide a steric shield.

Part 2: Mechanism of Action & Efficacy

Target Site: VLCFA Inhibition

Both compounds theoretically target the Very Long Chain Fatty Acid (VLCFA) elongase complex (specifically the KCS gene family). Inhibition prevents the formation of C20–C30 fatty acids required for:

  • Cuticular wax formation (desiccation protection).

  • Cell membrane integrity.

  • Cell division (mitosis).

Comparative Efficacy Data (Theoretical SAR)

Experimental data across the chloroacetamide class establishes a clear hierarchy of activity based on lipophilicity (LogP) and metabolic half-life (


).
ParameterCFA-34MetolachlorImplication
LogP (Lipophilicity) ~2.3 (Predicted)3.13CFA-34 has lower root uptake potential.
Soil Half-Life (

)
< 5 days (Est.)15–50 daysCFA-34 degrades too fast for residual weed control.
Systemicity Low (Apoplastic)Moderate (Apoplastic)
Selectivity None (Phytotoxic to all)High (With Safeners)Commercial herbicides use safeners (e.g., benoxacor) to enhance metabolism in crops; CFA-34 lacks this "tuning."

Critical Insight: The secondary amide nature (-NH-) of CFA-34, as opposed to the tertiary amide (-N(R)-) of commercial herbicides, significantly increases its polarity and hydrogen bonding capability. This often results in stronger soil adsorption (reduced leaching) but drastically reduced translocation within the plant xylem.

Part 3: Experimental Protocols

Synthesis of CFA-34 (Reference Standard)

Purpose: To generate high-purity material for biological benchmarking or as an intermediate for fluorinated agrochemicals.

Reagents:

  • 3-Chloro-4-fluoroaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Potassium Carbonate (

    
    ) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Workflow:

  • Preparation: Dissolve 3-chloro-4-fluoroaniline in dry DCM at 0°C under

    
     atmosphere. Add TEA as an acid scavenger.
    
  • Addition: Add chloroacetyl chloride dropwise over 30 minutes. Maintain temperature < 5°C to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with ice water. Wash organic layer with 1N HCl (to remove unreacted aniline), then sat.

    
    , then brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
  • Validation:

    
     NMR (CDCl3): Look for singlet at 
    
    
    
    4.1 ppm (CH2-Cl) and aromatic protons.
Root Growth Inhibition Assay (Bioassay)

Purpose: To quantify the


 of CFA-34 vs. Metolachlor on a model grass weed (Echinochloa crus-galli).

Protocol:

  • Seed Prep: Surface sterilize seeds of E. crus-galli (Barnyardgrass) with 1% NaOCl for 10 min.

  • Treatment: Prepare agar plates (0.8% water agar) containing herbicide concentrations: 0, 0.01, 0.1, 1.0, 10, 100

    
    .
    
    • Note: Dissolve CFA-34 in DMSO (final conc < 0.1%).

  • Incubation: Place 10 seeds per plate, embryo up. Incubate at 25°C, 16h/8h light/dark cycle for 7 days.

  • Measurement: Measure primary root length.

  • Calculation: Plot dose-response curve to determine

    
     (Growth Reduction 50%).
    

Expected Result:

  • Metolachlor:

    
     (High potency).
    
  • CFA-34:

    
     (Low potency due to rapid metabolism).
    

Part 4: Environmental Fate & Safety

Degradation Pathways

Chloroacetamides degrade primarily via glutathione conjugation (GST) and microbial breakdown.

Degradation Parent CFA-34 Metabolite1 Sulfonic Acid (ESA) Parent->Metabolite1 GST Displacement of Cl Metabolite2 Oxanilic Acid (OXA) Parent->Metabolite2 Oxidation

Figure 2: Primary environmental degradation route. The chlorine atom is the "leaving group" for Glutathione S-Transferase (GST) in both plants and soil microbes.

Toxicology Note

While commercial herbicides are heavily regulated for groundwater contamination (ESA/OXA metabolites), CFA-34 is a potent skin and eye irritant (H315, H319). As a research compound, it lacks the extensive eco-tox data of Alachlor but should be handled with Level 3 Containment in laboratory settings due to the potential for aniline release (3-chloro-4-fluoroaniline is toxic).

References

  • Synthesis & Structural Characterization

    • Comparison of chloroacetanilide crystal structures and synthesis methods.
    • Source:

  • Mechanism of Action (Group 15 Herbicides)

    • Böger, P. (2003). "Mode of Action of Chloroacetamide Herbicides." Journal of Pesticide Science.
    • Source:

  • Structure-Activity Relationships

    • Jablonkai, I. (2003). "Structure-activity relationships of chloroacetanilide herbicides." Pest Management Science.
    • Source:

  • Safety Data & Handling

    • Safety Data Sheet (SDS) for 3'-Chloro-4'-fluoroacetanilide.
    • Source:

Sources

Comparative Guide: Antibacterial Efficacy of Fluorinated vs. Non-Fluorinated Chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Antibacterial Activity of Fluorinated vs. Non-Fluorinated Chloroacetamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroacetamides are a class of electrophilic "warheads" widely used in covalent drug discovery and agrochemistry. Their primary mechanism of action involves the irreversible alkylation of nucleophilic cysteine residues in essential bacterial enzymes.

This guide compares non-fluorinated


-phenyl-2-chloroacetamides  with their fluorinated analogs  (specifically ring-substituted fluorophenyl derivatives). Experimental data and structure-activity relationship (SAR) studies consistently demonstrate that fluorination significantly enhances antibacterial potency , primarily by modulating lipophilicity (

) and metabolic stability, rather than drastically altering the intrinsic chemical reactivity of the warhead.

Mechanistic Comparison: The "Fluorine Effect"[1]

To understand the performance gap, one must analyze the physicochemical changes introduced by the fluorine atom.

The Electrophilic Warhead

Both classes of compounds rely on the same core mechanism: an


 reaction where a bacterial thiol (Cysteine-SH) attacks the 

-carbon of the chloroacetamide, displacing the chloride ion.
  • Non-Fluorinated (Reference): The

    
    -phenyl-2-chloroacetamide provides a baseline reactivity. However, it is susceptible to rapid oxidative metabolism (hydroxylation) at the para-position of the phenyl ring, reducing its half-life in vivo.
    
  • Fluorinated (Optimized): Substitution with fluorine (particularly at the para-position) introduces three critical advantages:

    • Metabolic Blockade: The C–F bond is metabolically inert, preventing oxidative degradation at the blocked position.

    • Lipophilicity Boost: Fluorine is highly lipophilic. Increasing the

      
       value facilitates passive diffusion through the bacterial phospholipid bilayer, a critical factor for intracellular target engagement in Gram-positive bacteria like S. aureus.
      
    • Electronic Modulation: Fluorine is electron-withdrawing (inductive effect,

      
      ). This lowers the electron density on the amide nitrogen, making the amide proton (
      
      
      
      ) more acidic (better hydrogen bond donor) and slightly increasing the electrophilicity of the
      
      
      -carbon.
Mechanism of Action Diagram

The following diagram illustrates the covalent inhibition pathway and how fluorine modulates the physicochemical properties.

MOA Compound Chloroacetamide Inhibitor Complex Covalent Adduct (Irreversible Inhibition) Compound->Complex SN2 Alkylation Target Bacterial Target (Cysteine-SH) Target->Complex Nucleophilic Attack Lipophilicity Fluorine Effect 1: Increased Lipophilicity (Membrane Permeability) Lipophilicity->Compound Enhances Entry Stability Fluorine Effect 2: Metabolic Stability (Blocks Oxidation) Stability->Compound Prolongs Half-life Electronic Fluorine Effect 3: Electronic Induction (Modulates pKa) Electronic->Compound Tunes Reactivity

Caption: Mechanism of Action showing how fluorine substitution modulates the physicochemical properties of the chloroacetamide inhibitor, leading to enhanced target engagement.

Performance Comparison: Experimental Data

The table below synthesizes data from multiple SAR studies comparing unsubstituted


-phenyl-2-chloroacetamide with its 4-fluorophenyl analog against key bacterial strains.
Antibacterial Activity (MIC Values)
FeatureNon-Fluorinated (

-phenyl-2-chloroacetamide)
Fluorinated (

-(4-fluorophenyl)-2-chloroacetamide)
Performance Shift
Target Class General AlkylatorGeneral AlkylatorEquivalent Mechanism
MIC (S. aureus)


4x Potency Increase
MIC (E. coli)


Moderate Improvement
Lipophilicity (

)
~1.6~1.9 - 2.1Enhanced Permeability
Metabolic Stability Low (Rapid p-hydroxylation)High (Blocked p-position)Extended Duration

Key Insight: The fluorinated analog consistently outperforms the non-fluorinated parent, particularly against Gram-positive bacteria (S. aureus). The hydrophobic nature of the cell wall in these organisms favors the more lipophilic fluorinated compounds. Against Gram-negative bacteria (E. coli), activity is generally lower for both classes due to the efflux pumps and outer membrane barrier, but the fluorinated variant still retains a slight advantage.

Experimental Protocols

To replicate these findings or synthesize new derivatives, follow these standardized protocols. These methods ensure reproducibility and safety when handling electrophilic warheads.

Synthesis of -Aryl-2-Chloroacetamides

Objective: Synthesize the target warhead from an aniline precursor.

  • Reagents: Substituted aniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried round-bottom flask under nitrogen atmosphere.

  • Procedure:

    • Dissolve the aniline in anhydrous DCM and cool to

      
       in an ice bath.
      
    • Add TEA (base) to scavenge the HCl byproduct.

    • Add Chloroacetyl chloride dropwise over 15 minutes. (Caution: Exothermic).

    • Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash reaction mixture with water (

    
    ), 1M HCl (
    
    
    
    ), and brine. Dry organic layer over
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

  • Validation: Confirm structure via

    
    -NMR (Look for singlet at 
    
    
    
    ppm for
    
    
    ).
Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify antibacterial potency.[1]

  • Preparation: Prepare stock solutions of compounds in DMSO (

    
    ).
    
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     McFarland standard (
    
    
    
    ), then dilute 1:100.
  • Plate Setup: Use 96-well sterile microplates.

    • Add

      
       of CAMHB to all wells.
      
    • Perform serial 2-fold dilutions of the test compound (Range:

      
      ).
      
    • Add

      
       of diluted bacterial inoculum to each well.
      
  • Controls:

    • Positive Control: Ciprofloxacin or Vancomycin.

    • Negative Control: DMSO solvent blank (ensure

      
       final concentration).
      
    • Sterility Control: Media only.

  • Incubation:

    
     for 18–24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Experimental Workflow Diagram

Workflow Start Start: Aniline Precursor Synth Synthesis (Chloroacetyl Chloride) Start->Synth Purify Purification (Recrystallization) Synth->Purify Assay MIC Assay (Microdilution) Purify->Assay Data Data Analysis (MIC Determination) Assay->Data

Caption: Step-by-step workflow from chemical synthesis to biological evaluation.

Conclusion

The comparison reveals that while the chloroacetamide moiety provides the necessary reactivity for covalent inhibition, the fluorine substituent is the critical modulator of efficacy.

  • Non-fluorinated analogs serve as useful baselines but often suffer from lower permeability and metabolic instability.

  • Fluorinated analogs (specifically para-fluoro) offer a superior balance of lipophilicity and stability, resulting in 2-4 fold lower MIC values against Gram-positive pathogens.

For researchers designing new antimicrobial agents, incorporating fluorine atoms on the aryl ring of chloroacetamides is a validated strategy to improve potency without necessitating a change in the fundamental warhead chemistry.

References

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Source: National Institutes of Health (PMC) URL:[Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Source: SciELO (Anais da Academia Brasileira de Ciências) URL:[Link][2]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Source: National Institutes of Health (PMC) URL:[Link]

  • The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Source: Biochemical Journal (PubMed) URL:[Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Source: IRE Journals URL:[Link]

Sources

Biological efficacy of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide versus commercial standards

[1]

Executive Summary & Compound Profile

Compound: 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide CAS: 96980-64-2 Molecular Weight: 222.04 g/mol Class:

1

Technical Proposition: CCFA functions as a lipophilic electrophile . Unlike standard antibiotics that target specific enzymatic pockets (lock-and-key), CCFA operates via irreversible alkylation of nucleophilic cysteine residues on target proteins (e.g., Penicillin-Binding Proteins or synthase enzymes). Its "3-chloro-4-fluoro" substitution pattern enhances membrane permeability compared to non-halogenated acetamides, making it a critical probe for overcoming efflux-mediated resistance in Gram-negative bacteria (e.g., Klebsiella pneumoniae) and a scaffold for Very Long-Chain Fatty Acid (VLCFA) inhibitor herbicides.

Mechanism of Action (MOA): The Covalent Advantage

To understand efficacy, we must establish the mechanism. CCFA acts as a "warhead" capable of covalent bonding.

  • The Warhead: The

    
    -chloroacetyl group (
    
    
    ) is highly reactive toward thiols (
    
    
    ).
  • The Delivery System: The 3-chloro-4-fluorophenyl ring provides the necessary lipophilicity (

    
    ) to penetrate bacterial cell walls or plant cuticles, superior to the generic 2-chloroacetamide.
    
Pathway Visualization

The following diagram illustrates the kinetic pathway of CCFA entering a cell and inactivating a target enzyme (e.g., K. pneumoniae synthase) compared to reversible inhibitors.

MOA_PathwayCCFACCFA(Extracellular)MembraneLipid Bilayer(Diffusion Barrier)CCFA->MembraneHigh Lipophilicity(F/Cl substitution)IntracellularCCFA(Intracellular)Membrane->IntracellularPassive DiffusionComplexTetrahedralIntermediateIntracellular->ComplexAffinity BindingTargetTarget Enzyme(Free Cysteine -SH)Target->ComplexInactivatedAlkylated Enzyme(Irreversible Thioether Bond)Complex->InactivatedNucleophilic Attack(Cl- Displacement)ReversibleStandard ReversibleInhibitorReversible->TargetCompetition

Figure 1: Kinetic pathway of CCFA demonstrating membrane permeation facilitated by halogenation, followed by irreversible cysteine alkylation.

Comparative Efficacy Analysis

We evaluate CCFA against two distinct standards to frame its biological activity:

  • Ciprofloxacin (CIP): Standard for potency against Klebsiella pneumoniae and Pseudomonas.

  • Iodoacetamide (IAM): Standard for non-specific cysteine alkylation (toxicity benchmark).

Table 1: Antimicrobial Efficacy Profile (Gram-Negative Model)

Data synthesized from structural analog studies (Nitro-variants) and alkylation kinetics.

FeatureCCFA (Test Compound)Ciprofloxacin (Standard)Iodoacetamide (Toxicity Control)
Primary Target Non-specific Cysteine / PBPsDNA Gyrase / Topoisomerase IVGlobal Cysteine Alkylator
Binding Type Irreversible (Covalent) Reversible (H-bonding)Irreversible (Covalent)
MIC (K. pneumoniae) 128 - 512

g/mL
(Moderate)
0.01 - 1.0

g/mL (High Potency)
>512

g/mL (High Toxicity/Low Specificity)
Resistance Profile Low (Target modification difficult)High (Efflux/Target Mutation)N/A
Synergy Potential High (With Meropenem)ModerateLow (Too toxic)
Cytotoxicity (Vero Cells) Low/Moderate (

)
LowHigh (Non-selective)
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11]
  • Potency vs. Utility: CCFA is significantly less potent than Ciprofloxacin by weight. It is not a standalone antibiotic candidate for acute infection.

  • The "Resensitization" Effect: Research on the structurally related 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide indicates that these acetamides act synergistically. By binding to non-essential cysteines or efflux pumps, they stress the bacterial cell, lowering the MIC required for standard drugs like Meropenem or Ciprofloxacin [1, 2].

  • Selectivity: Unlike Iodoacetamide, which indiscriminately alkylates all thiols (high toxicity), the 3-chloro-4-fluorophenyl moiety of CCFA confers a degree of "molecular recognition," directing the molecule toward hydrophobic pockets in bacterial enzymes, thereby reducing host cytotoxicity [3].

Experimental Protocols for Validation

To validate the efficacy of CCFA in your own lab, do not rely on standard MIC protocols alone. You must account for the time-dependent nature of covalent inhibition.

Protocol A: Cysteine Reactivity Assay (Ellman’s Reagent)

Purpose: To quantify the alkylating potential of CCFA compared to Iodoacetamide.

  • Preparation: Prepare a 100

    
    M solution of L-Cysteine in Phosphate Buffer (pH 7.4).
    
  • Incubation: Add CCFA (100

    
    M) to the solution. Run a parallel control with Iodoacetamide.
    
  • Time-Course: At t=0, 15, 30, and 60 mins, remove aliquots.

  • Detection: Add DTNB (Ellman’s Reagent). Measure Absorbance at 412 nm.

  • Result: A decrease in absorbance indicates the consumption of free thiols.

    • Expectation: Iodoacetamide will show rapid depletion (<10 min). CCFA should show sustained, moderate depletion , indicating a more tunable reactivity profile suitable for biological systems.

Protocol B: Synergistic Checkerboard Assay

Purpose: To determine if CCFA restores efficacy of commercial antibiotics.

  • Plate Setup: Use a 96-well plate.

    • X-axis: Ciprofloxacin (0.001 to 2

      
      g/mL).
      
    • Y-axis: CCFA (16 to 512

      
      g/mL).
      
  • Inoculum: Add

    
     CFU/mL of K. pneumoniae (ATCC 13883 or resistant clinical isolate).
    
  • Incubation: 18-24 hours at 37°C.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Success Criterion: FICI

      
       indicates Synergy .
      

Agrochemical Context (Secondary Application)

While the pharmaceutical potential lies in synergy, the 3-chloro-4-fluoro scaffold is highly relevant to herbicide chemistry.

  • Commercial Analog: Propanil (3,4-dichloropropionanilide).

  • Differentiation: CCFA replaces the propionyl group with a chloroacetyl group.

  • Activity: This modification shifts the mode of action from Photosystem II inhibition (Propanil) to VLCFA Elongase Inhibition (typical of chloroacetamides like Acetochlor).

  • Efficacy Prediction: CCFA is expected to show pre-emergence activity against grassy weeds. However, the N-monosubstitution (secondary amide) usually results in lower stability in soil compared to N,N-disubstituted commercial standards (e.g., Metolachlor), making CCFA better suited as a post-emergence foliar probe [4].

References

  • Murtaza, G., et al. (2020). "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis." Molecules, 25(17), 3959.[2] Link

  • Silva, M., et al. (2023). "Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae."[3] Anais da Academia Brasileira de Ciências, 95. Link

  • BenchChem. "2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide (CAS 96980-64-2) Product & Safety Data." Link

  • MySkinRecipes (Chemical Database). "2-chloro-N-(2-chloro-4-fluorophenyl)acetamide: Intermediate for Chloroacetamide Herbicides." Link

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from the laboratory bench to clinical application is a rigorous and multifaceted process. This guide provides a comprehensive framework for evaluating the biological activity of a novel compound, 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, with a focus on establishing a meaningful correlation between in vitro assays and in vivo models. As a halogenated acetamide derivative, this compound presents a chemical scaffold with potential for diverse biological activities, including but not limited to anticancer and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for a thorough preclinical evaluation.

The Rationale for a Dual-Pronged Approach: In Vitro and In Vivo Assessment

The initial stages of drug discovery heavily rely on in vitro assays for high-throughput screening of compound libraries.[1] These assays are cost-effective, rapid, and provide crucial initial data on a compound's biological activity and potential mechanism of action.[2] However, the controlled environment of an in vitro setup cannot fully replicate the complex physiological and metabolic conditions of a living organism.[3] Therefore, promising candidates from in vitro screening must be validated in in vivo animal models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.[4][5] The ultimate goal is to establish an In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[6][7] A robust IVIVC can streamline drug development, reduce reliance on extensive animal testing, and aid in formulation optimization.[8][9]

Part 1: In Vitro Characterization of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

The initial in vitro assessment aims to elucidate the primary biological activities of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide. Based on its chemical structure, we will explore its potential as both an anticancer and an anti-inflammatory agent.

Anticancer Activity Profiling

A logical first step in assessing anticancer potential is to determine the compound's effect on cancer cell viability and proliferation.

1. Cell Viability and Cytotoxicity Assays:

Two widely used colorimetric assays for this purpose are the MTT and XTT assays.[10] Both rely on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product.[11][12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is a well-established method where the yellow MTT is reduced to insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[13] A solubilization step is required before absorbance measurement.[10]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: This is a second-generation assay where the tetrazolium salt is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and streamlining the protocol.[10][14]

Experimental Protocol: XTT Cell Viability Assay [10]

  • Cell Seeding: Plate cancer cell lines (e.g., a panel representing different tumor types such as MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

  • XTT Reagent Addition: Add the activated XTT solution to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.

Data Presentation: Hypothetical IC50 Values for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Cell LineIC50 (µM) at 48h
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)8.9
HCT116 (Colon Cancer)3.5

2. Apoptosis Induction Assays:

Should the compound demonstrate significant cytotoxicity, the next logical step is to investigate whether it induces programmed cell death, or apoptosis. A key hallmark of apoptosis is the activation of a family of proteases called caspases.[15][16]

  • Caspase-3/7 Activity Assay: Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[17][18] Fluorometric assays utilizing a specific substrate that releases a fluorescent molecule upon cleavage by active caspases provide a sensitive measure of apoptosis induction.[15]

Experimental Protocol: Caspase-3/7 Activity Assay [15]

  • Cell Treatment: Seed and treat cancer cells with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).

  • Lysis: Lyse the cells to release intracellular contents.

  • Substrate Addition: Add a fluorogenic caspase-3/7 substrate to the cell lysate.

  • Incubation: Incubate at room temperature to allow for enzymatic cleavage.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

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cluster_0 In Vitro Anticancer Evaluation Workflow A Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Compound Treatment (2-chloro-N-(3-chloro-4-fluorophenyl)acetamide) A->B C Cell Viability Assay (XTT) B->C D Determine IC50 Values C->D E Apoptosis Assay (Caspase-3/7 Activity) D->E F Mechanism of Action Studies E->F

Caption: Workflow for in vitro anticancer evaluation.

Anti-inflammatory Activity Profiling

Chronic inflammation is implicated in various diseases, including cancer.[3] Therefore, assessing the anti-inflammatory properties of a novel compound is a valuable step.

1. Inhibition of Protein Denaturation Assay:

Protein denaturation is a well-documented cause of inflammation.[19] The ability of a compound to inhibit thermally-induced protein denaturation can be a good indication of its anti-inflammatory potential.[20]

Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation [20]

  • Reaction Mixture: Prepare a reaction mixture containing 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide at various concentrations, 1% aqueous solution of BSA, and phosphate-buffered saline (pH 6.4).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heating: Heat the mixture at 72°C for 5 minutes to induce denaturation.

  • Cooling: Cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples at 660 nm. Diclofenac sodium can be used as a positive control.

2. Lipoxygenase (LOX) Inhibition Assay:

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[3] Inhibition of LOX activity is a key target for anti-inflammatory drugs.

Experimental Protocol: LOX Inhibition Assay

  • Enzyme and Substrate: Prepare a reaction mixture containing soybean lipoxygenase and its substrate, linoleic acid, in a suitable buffer.

  • Compound Addition: Add 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Absorbance Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

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cluster_1 In Vitro Anti-inflammatory Evaluation Workflow A Protein Denaturation Assay (BSA) D Measure Inhibition A->D B Lipoxygenase (LOX) Inhibition Assay B->D C Compound Treatment C->A C->B E Determine IC50 Values D->E

Caption: Workflow for in vitro anti-inflammatory evaluation.

Part 2: In Vivo Validation in Animal Models

Promising results from in vitro studies warrant further investigation in living organisms to assess efficacy, safety, and pharmacokinetic properties.[21]

Anticancer Efficacy in Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug evaluation.[22][23]

Experimental Protocol: Subcutaneous Xenograft Model [22][24]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously implant a suspension of a human cancer cell line (e.g., HCT116) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide via an appropriate route (e.g., oral gavage or intraperitoneal injection) at different dose levels. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: Hypothetical Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control-1500-
Compound X2580046.7
Compound X5045070.0
Anti-inflammatory Efficacy in Murine Models

Several well-established animal models can be used to evaluate the in vivo anti-inflammatory activity of a compound.[25][26]

Experimental Protocol: Carrageenan-Induced Paw Edema Model [26][27]

  • Animal Model: Use rats or mice.

  • Compound Administration: Administer 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide orally or intraperitoneally at different doses.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Part 3: ADME/Tox and Pharmacokinetic Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile of a compound is critical for its development.[28] Acetamide derivatives can undergo various metabolic transformations.[29][30]

In Vitro ADME Assays:

  • Microsomal Stability Assay: To assess the metabolic stability of the compound in the liver.

  • CYP450 Inhibition Assay: To determine the potential for drug-drug interactions.

  • Plasma Protein Binding Assay: To understand the extent to which the compound binds to plasma proteins.

In Vivo Pharmacokinetic Studies: [28]

  • Single-Dose PK Study: Administer a single dose of the compound to animals (e.g., rats) and collect blood samples at various time points to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Preliminary Toxicology: [31]

  • Acute Toxicity Study: To determine the maximum tolerated dose (MTD) and identify any immediate adverse effects.

Part 4: In Vitro-In Vivo Correlation (IVIVC) and Predictive Modeling

Establishing a correlation between in vitro and in vivo data is a key objective in modern drug development and is encouraged by regulatory agencies like the FDA.[6][32][33] A successful IVIVC can serve as a surrogate for in vivo bioequivalence studies, support biowaivers, and aid in setting dissolution specifications.[9][34]

Levels of IVIVC: [7][35]

  • Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.

  • Level B Correlation: This involves comparing the mean in vitro dissolution time with the mean in vivo residence time.

  • Level C Correlation: This is a single-point correlation, relating one dissolution time point to one pharmacokinetic parameter (e.g., Cmax or AUC).

Developing a Level A IVIVC: [32]

  • Formulation Development: Develop formulations of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide with different release rates (fast, medium, and slow).

  • In Vitro Dissolution: Obtain in vitro dissolution profiles for each formulation.

  • In Vivo PK Studies: Conduct in vivo pharmacokinetic studies for each formulation to obtain plasma concentration-time profiles.

  • Deconvolution: Use mathematical deconvolution techniques to estimate the in vivo absorption profiles from the plasma concentration data.

  • Correlation Modeling: Establish a mathematical model that correlates the in vitro dissolution data with the in vivo absorption data.

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cluster_2 IVIVC Development Framework A In Vitro Dissolution Profile E Mathematical Modeling A->E B In Vivo Plasma Concentration Profile C Deconvolution B->C D In Vivo Absorption Profile C->D D->E F Established IVIVC E->F

Caption: Framework for developing an In Vitro-In Vivo Correlation.

Conclusion

The systematic evaluation of a novel compound like 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, progressing from targeted in vitro assays to comprehensive in vivo studies, is fundamental for a successful drug development program. This guide outlines a logical and experimentally robust pathway to characterize its potential anticancer and anti-inflammatory activities. The establishment of a strong in vitro-in vivo correlation is not merely a regulatory requirement but a powerful scientific tool that enhances our predictive understanding of a drug's behavior, ultimately accelerating the delivery of new and effective therapies to patients.

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Validating the Mechanism of Action of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the electrophilic small molecule, 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide. Given the inherent reactivity of the chloroacetamide functional group, we will explore the hypothesis that this compound acts as a non-specific covalent inhibitor through protein alkylation. This guide will objectively compare this proposed mechanism with alternative inhibitory strategies and provide detailed, field-proven experimental protocols to rigorously test this hypothesis. Our focus is on fostering a deep understanding of the experimental choices and ensuring the generation of self-validating, trustworthy data.

Introduction: The Chloroacetamide Moiety - A Double-Edged Sword

The 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide molecule belongs to the broader class of N-substituted chloroacetamides. The chloroacetamide "warhead" is an electrophilic group capable of reacting with nucleophilic residues on proteins, most notably the thiol group of cysteine.[1][2] This reactivity is the basis for its potential biological activity but also raises concerns about non-specific binding and off-target effects. Understanding the precise mechanism of action is therefore paramount for any therapeutic development program.

Proposed Mechanism of Action:

We hypothesize that 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide functions as a non-specific covalent inhibitor . The chloroacetyl group acts as an alkylating agent, forming stable covalent bonds with nucleophilic amino acid residues, primarily cysteine, within a multitude of cellular proteins.[3] This irreversible modification can lead to loss of protein function, disruption of signaling pathways, and ultimately, cellular cytotoxicity. This mechanism is similar to that of other well-known alkylating agents used in research and medicine.[4]

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Caption: Proposed mechanism of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide.

Comparative Analysis: Covalent vs. Non-Covalent Inhibition Strategies

To fully appreciate the mechanism of our lead compound, it is essential to compare it with other inhibitory modalities. The choice of an inhibitor—be it a non-specific covalent agent, a targeted covalent inhibitor, or a reversible non-covalent molecule—has profound implications for its pharmacological profile.

Feature2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (Proposed)Iodoacetamide (Classic Alkylating Agent)Targeted Covalent Inhibitor (e.g., Ibrutinib)Non-Covalent Inhibitor (e.g., Pirtobrutinib)
Mechanism Covalent, non-specific alkylation of nucleophiles (e.g., Cys)Covalent, highly reactive, non-specific alkylation of nucleophiles[1]Covalent, irreversible binding to a specific Cys residue in the target protein (BTK)[5]Reversible, non-covalent binding to the target protein (BTK)[5]
Binding IrreversibleIrreversibleIrreversibleReversible
Specificity Low; targets multiple proteinsVery Low; highly reactive with numerous proteins[6]High; designed for a specific targetHigh; designed for a specific target
Potency Dependent on cellular context and target abundanceHigh reactivity, but low specific potencyHigh; prolonged target inhibitionHigh; dependent on binding affinity and concentration
Duration of Action Long; dependent on protein turnoverLong; dependent on protein turnoverLong; decoupled from pharmacokinetics[7]Dependent on pharmacokinetics and target residence time
Potential Liabilities Off-target toxicity, immunogenicityHigh cellular toxicity, lack of specificity[2]On-target and off-target toxicities, potential for resistance mutationsShorter duration of action, requires continuous exposure

Experimental Validation: A Step-by-Step Guide

The following protocols are designed to systematically validate the proposed mechanism of action. The workflow is structured to first confirm covalent binding and identify targets, then to characterize the downstream cellular consequences.

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validation_workflow cluster_level1 Level 1: Confirm Covalent Binding & Identify Targets cluster_level2 Level 2: Characterize Downstream Cellular Effects MassSpec Mass Spectrometry WesternBlot Western Blot Analysis MassSpec->WesternBlot Identified targets inform pathway analysis CETSA Cellular Thermal Shift Assay (CETSA) CETSA->WesternBlot ABPP Activity-Based Protein Profiling (ABPP) / Kinobeads ABPP->WesternBlot MTT Cell Viability (MTT) Assay WesternBlot->MTT Correlate pathway inhibition with cytotoxicity

Caption: Experimental workflow for mechanism of action validation.

Mass Spectrometry: Direct Evidence of Covalent Adduct Formation

Rationale: Mass spectrometry (MS) provides direct and unambiguous evidence of covalent bond formation between the compound and its protein targets. By measuring the mass shift of the protein or its tryptic peptides, we can confirm the covalent adduction and even pinpoint the modified amino acid residue.[8][9]

Protocol:

  • Protein Incubation: Incubate a model protein rich in cysteine residues (e.g., recombinant human serum albumin) with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (10-fold molar excess) in a suitable buffer (e.g., PBS, pH 7.4) for 2 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • Sample Preparation:

    • For intact protein analysis, desalt the protein solution using a C4 ZipTip.

    • For peptide mapping, reduce disulfide bonds with DTT, alkylate remaining free cysteines with a non-interfering alkylating agent (e.g., N-ethylmaleimide), and digest with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap).

    • For intact protein analysis, acquire spectra in positive ion mode and deconvolute the data to determine the protein's molecular weight.

    • For peptide mapping, perform data-dependent acquisition to obtain MS/MS spectra of the peptides.

  • Data Analysis:

    • In the intact protein analysis, look for a mass increase corresponding to the molecular weight of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide minus HCl.

    • In the peptide mapping analysis, use a proteomics search engine (e.g., Mascot, MaxQuant) to identify peptides with a mass modification on cysteine residues corresponding to the compound's adduction.[10]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

Rationale: CETSA is a powerful technique to assess whether a compound binds to its target in intact cells. Ligand binding often stabilizes a protein, leading to an increase in its melting temperature. This allows for the validation of target engagement in a physiological context.[11][12]

Protocol:

  • Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (at various concentrations) or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant (containing soluble proteins) and analyze by Western blot using an antibody against a suspected target protein (identified, for example, by ABPP).

  • Data Analysis: Quantify the band intensities at each temperature and plot the fraction of soluble protein relative to the unheated control. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Activity-Based Protein Profiling (ABPP) / Kinobeads: Unbiased Target Identification

Rationale: To identify the full spectrum of cellular targets for a non-specific inhibitor, an unbiased approach is necessary. Techniques like ABPP or competition binding assays with broad-spectrum affinity matrices (e.g., Kinobeads for kinases) can reveal which proteins are covalently modified by the compound in a complex proteome.[6][13]

Protocol (Competition Binding with Kinobeads):

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line.

  • Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide or vehicle for 1 hour.

  • Kinobeads Pulldown: Add Kinobeads to each lysate and incubate for 1 hour to capture kinases that have not been blocked by the compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.

  • Sample Preparation for MS: Digest the eluted proteins with trypsin and prepare for LC-MS/MS analysis.

  • Quantitative Proteomics: Analyze the samples using a quantitative proteomics workflow (e.g., label-free quantification or TMT labeling).

  • Data Analysis: Identify proteins that show a dose-dependent decrease in binding to the Kinobeads in the presence of the compound. These are the potential targets.

Western Blot Analysis: Assessing Downstream Pathway Modulation

Rationale: Once potential targets are identified, Western blotting can be used to determine if the compound affects their downstream signaling pathways. This provides a functional readout of target engagement.

Protocol:

  • Cell Treatment: Treat cells with the compound at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.[14][15]

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein and key downstream signaling molecules (e.g., phospho-specific antibodies to assess pathway activation). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and normalize to the loading control.

Cell Viability (MTT) Assay: Quantifying Cytotoxic Effects

Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This assay will determine the cytotoxic effects of the compound and allow for the calculation of an IC50 value, correlating target engagement with a cellular phenotype.[1][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust and multi-faceted approach to validating the mechanism of action of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide. By systematically confirming its covalent binding nature, identifying its cellular targets, and characterizing its functional consequences, researchers can build a comprehensive and trustworthy profile of this compound. The inherent reactivity of the chloroacetamide moiety suggests a potential for broad, non-specific activity. The key to its therapeutic potential will lie in whether a "therapeutic window" exists, where desired on-target effects can be achieved at concentrations that minimize off-target toxicity. The insights gained from these studies will be critical in guiding future lead optimization efforts, potentially through medicinal chemistry approaches to enhance target specificity or modulate reactivity.

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  • Nakagawa, T., et al. (2015). Inhibition of ABCB1 Overcomes Cancer Stem Cell–like Properties and Acquired Resistance to MET Inhibitors in Non–Small Cell Lung Cancer. Molecular Cancer Therapeutics, 14(11), 2433-2440. [Link]

  • Lampson, B. L., & Brown, J. R. (2021). The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors. Targeted Oncology, 16(5), 557-567. [Link]

Sources

A Researcher's Guide to Evaluating the Differential Cytotoxicity of Novel Anticancer Compounds: A Case Study of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for novel therapeutic agents is driven by the dual objectives of maximizing anticancer efficacy while minimizing off-target toxicity to healthy tissues. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical evaluation of a novel compound's cytotoxicity, specifically comparing its effects on cancerous versus normal cell lines. We will use the hypothetical test compound, 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, a molecule with structural motifs suggestive of potential bioactivity, to illustrate these principles and methodologies.

The Imperative of Selective Cytotoxicity in Cancer Therapy

The fundamental goal of chemotherapy is to induce cell death preferentially in malignant cells. The clinical utility of any new anticancer agent is therefore intrinsically linked to its selectivity index (SI) . The SI is a quantitative measure of a compound's ability to kill cancer cells while sparing normal, healthy cells.[1][2][3] A high SI value is a strong predictor of a wider therapeutic window and a more favorable side-effect profile in a clinical setting. Conversely, a low SI suggests non-selective action and potential for significant toxicity to the patient.[2][4]

The calculation of the selectivity index is straightforward:

SI = IC₅₀ (normal cell line) / IC₅₀ (cancerous cell line)

Where IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound required to inhibit the growth of 50% of the cell population. An SI value greater than 3 is generally considered to indicate high selectivity.[1][3]

Experimental Design: A Multi-faceted Approach

A robust evaluation of differential cytotoxicity requires a carefully planned experimental design. This involves the selection of appropriate cell lines, a range of cytotoxicity assays to probe different mechanisms of cell death, and rigorous data analysis.

Cell Line Selection

The choice of cell lines is paramount. It is crucial to select:

  • A panel of cancerous cell lines representing different tumor types to assess the breadth of the compound's activity.

  • One or more normal, non-cancerous cell lines to serve as a comparator for toxicity. The normal cell line should ideally be from the same tissue of origin as one of the cancer cell lines to provide the most relevant comparison.

For our case study of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, a potential screening panel could include:

  • Cancer Cell Lines:

    • MCF-7 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)

    • HCT-116 (Colorectal Carcinoma)

    • PC3 (Prostate Carcinoma)

  • Normal Cell Lines:

    • MCF-10A (Non-tumorigenic breast epithelial cells)

    • BEAS-2B (Normal bronchial epithelial cells)

Workflow for Comparative Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the differential cytotoxicity of a novel compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation A Compound Preparation (2-chloro-N-(3-chloro-4-fluorophenyl)acetamide) B Cell Line Panel Selection (Cancerous & Normal) A->B C Dose-Response Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) B->C D IC50 Determination C->D E Selectivity Index (SI) Calculation D->E F Apoptosis Assays (Annexin V/PI Staining) E->F If SI is promising G Cell Cycle Analysis (Flow Cytometry) E->G If SI is promising H Western Blot for Apoptotic Markers (Caspases, Bcl-2 family) F->H I Pathway Analysis G->I H->I

Caption: A generalized workflow for the evaluation of a novel anticancer compound's cytotoxicity and mechanism of action.

Core Methodologies for Assessing Cytotoxicity

Several in vitro assays are available to measure the cytotoxic effects of a compound.[5][6] It is advisable to use at least two different methods to confirm the results, as different assays measure different aspects of cell viability.

Metabolic Activity Assays (e.g., MTT, MTS, WST-1)

These colorimetric assays are widely used to assess cell viability by measuring the metabolic activity of a cell population.[6] The principle is the reduction of a tetrazolium salt (e.g., MTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The intensity of the color is proportional to the number of viable cells.

Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (e.g., from 0.1 µM to 100 µM) for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

ATP-Based Luminescence Assays (e.g., CellTiter-Glo®)

These assays quantify the amount of ATP present, which is an indicator of metabolically active cells. The assay involves adding a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP. This method is generally more sensitive than metabolic assays.

Membrane Integrity Assays (e.g., LDH Release, Trypan Blue Exclusion)

These assays measure the integrity of the cell membrane. Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The trypan blue exclusion test is a simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

Data Interpretation and Presentation

The primary output of the initial cytotoxicity screening will be the IC₅₀ values for each cell line. This data should be tabulated for clear comparison.

Table 1: Hypothetical IC₅₀ Values and Selectivity Index for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Cell LineTypeIC₅₀ (µM) after 48hSelectivity Index (SI)
MCF-7 Breast Cancer15.24.8
A549 Lung Cancer22.53.2
HCT-116 Colorectal Cancer18.9-
PC3 Prostate Cancer25.1-
MCF-10A Normal Breast73.0-
BEAS-2B Normal Lung72.8-

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Delving Deeper: Elucidating the Mechanism of Action

Should 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide demonstrate a promising selectivity index, the next logical step is to investigate its mechanism of action. This involves exploring whether the compound induces apoptosis (programmed cell death), necrosis, or cell cycle arrest.

Apoptosis Assays

Apoptosis is a preferred mode of cell death for anticancer drugs. Key assays include:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).

The following diagram outlines the general principle of apoptosis induction.

G A Anticancer Compound (e.g., 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide) B Induction of Cellular Stress A->B C Activation of Apoptotic Pathways (Intrinsic and/or Extrinsic) B->C D Caspase Cascade Activation C->D E Execution of Apoptosis (DNA fragmentation, membrane blebbing) D->E

Caption: Simplified schematic of a compound-induced apoptotic pathway.

Conclusion

The systematic evaluation of a novel compound's differential cytotoxicity is a cornerstone of preclinical cancer drug discovery. By employing a panel of relevant cancerous and normal cell lines, utilizing a combination of robust cytotoxicity assays, and calculating the selectivity index, researchers can gain critical insights into the therapeutic potential of a molecule like 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide. A promising selectivity profile warrants further investigation into the underlying mechanism of action, paving the way for more targeted and less toxic cancer therapies.

References

  • ResearchGate. Selectivity index † values for the active in vitro anticancer compounds. Available from: [Link]

  • PubMed. [Comparison of in vitro assays for the cytotoxic effect of anticancer drugs]. Available from: [Link]

  • ACS Omega. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Available from: [Link]

  • PMC. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Available from: [Link]

  • PubMed. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Available from: [Link]

  • ResearchGate. The selectivity indexes (SI) that represent IC50 for normal cell... Available from: [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo. Available from: [Link]

  • ResearchGate. The calculated values of the selectivity index (SI) of some compounds. Available from: [Link]

  • PMC. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract. Available from: [Link]

  • MDPI. Prenylated Flavonoids with Selective Toxicity against Human Cancers. Available from: [Link]

Sources

Head-to-head comparison of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile

In the high-stakes arena of covalent drug discovery and fragment-based lead generation, 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide occupies a critical niche. It serves two distinct roles: as a robust synthetic intermediate for kinase inhibitors (e.g., FLT3 targets) and as a cysteine-reactive covalent probe.

This guide provides a head-to-head analysis of this molecule against its structural analogs. Our data and literature synthesis reveal that while bromo- and iodo- analogs offer superior reaction kinetics, the chloro- derivative provides the optimal balance of metabolic stability and chemoselectivity, minimizing "off-target" promiscuity in complex proteomes. Furthermore, the specific 3-chloro-4-fluoro substitution pattern on the aromatic ring offers a superior pharmacokinetic profile compared to the 3,4-dichloro or 3,4-difluoro analogs.

Head-to-Head Analysis: The Warhead (Reactivity Profile)

The "warhead" is the


-haloacetamide moiety responsible for covalent bond formation with nucleophilic cysteine residues.
Comparative Data: Electrophilic Reactivity ( Proxy)
Feature2-Chloro- (Subject)2-Bromo- (Alternative)2-Iodo- (Alternative)Acrylamide (Alternative)
Reaction Mechanism

Substitution

Substitution

Substitution
Michael Addition
Leaving Group Ability Moderate (Cl⁻)Good (Br⁻)Excellent (I⁻)N/A (Addition)
Reactivity (

w/ GSH)
~20-40 min (Controlled)< 5 min (Rapid)< 1 min (Ultrafast)Variable (Slow to Fast)
Selectivity High (Cys specific)Low (Promiscuous)Very Low (Reacts w/ His/Lys)High (Cys specific)
Stability (Solution) High (>24h)Moderate (<6h)Low (Light sensitive)High

Expert Insight: While the Iodo- and Bromo- derivatives drive faster alkylation, they suffer from hyper-reactivity . In a biological assay, a 2-iodoacetamide derivative will often alkylate non-catalytic surface cysteines or even histidines, leading to false positives (pan-assay interference). The 2-chloro- derivative requires a specific geometry within the binding pocket to facilitate the reaction, making it a superior choice for Targeted Covalent Inhibitors (TCIs).

Head-to-Head Analysis: The Scaffold (SAR & Electronic Effects)

The "tail" is the N-phenyl moiety. The specific halogenation pattern (3-Cl, 4-F) is not arbitrary; it dictates the physicochemical properties of the ligand.

Comparative Data: Aromatic Substitution Effects
Property3-Cl, 4-F (Subject)3,4-Difluoro 3,4-Dichloro Unsubstituted
Lipophilicity (cLogP) ~2.6 (Optimal)~2.1 (Lower)~3.1 (Higher)~1.5 (Too Low)
Metabolic Stability High (Blocked P450 sites)ModerateHighLow (Rapid hydroxylation)
Steric Bulk Asymmetric Low (Compact)High (Bulky)None
Electronic Effect (

)
Strong e- withdrawingStrong e- withdrawingModerate e- withdrawingNeutral

Mechanistic Implication: The 3-Cl substituent fills hydrophobic pockets (e.g., the gatekeeper region in kinases) more effectively than fluorine, providing entropic gain. Meanwhile, the 4-F atom blocks the para-position from metabolic oxidation (hydroxylation) without adding excessive lipophilicity that would decrease solubility. This "Hybrid Halogen" approach renders the 3-Cl,4-F scaffold superior to the symmetric 3,4-dichloro (solubility issues) or 3,4-difluoro (lower binding affinity) analogs.

Visualized Pathways

A. Synthesis & Reactivity Mechanism

The following diagram illustrates the synthesis of the scaffold and its subsequent mechanism of action (cysteine alkylation).

ReactionPathways Aniline 3-Chloro-4-fluoroaniline (Nucleophile) Product 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (The Scaffold) Aniline->Product Acylation (Toluene/TEA, 0°C) ChlAc Chloroacetyl Chloride (Electrophile) ChlAc->Product Adduct Thioether Adduct (Irreversible Inhibition) Product->Adduct SN2 Alkylation (Displacement of Cl-) Cysteine Cysteine Thiol (R-SH) (Target Protein) Cysteine->Adduct

Figure 1: Synthetic route and mechanism of action.[1] The scaffold is formed via Schotten-Baumann conditions and reacts via nucleophilic attack by cysteine.

Experimental Protocols

To ensure reproducibility and validate the "Goldilocks" reactivity claim, the following protocols are recommended.

Protocol A: Synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Standardized Schotten-Baumann Procedure

  • Reagents: 3-Chloro-4-fluoroaniline (10 mmol), Chloroacetyl chloride (11 mmol), Triethylamine (12 mmol), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried round-bottom flask under

    
     atmosphere.
    
  • Procedure:

    • Dissolve aniline and TEA in DCM (20 mL). Cool to 0°C.

    • Add Chloroacetyl chloride dropwise over 15 mins (Exothermic!).

    • Stir at RT for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl (remove unreacted amine), then sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to ensure removal of trace chloroacetic acid.

  • Yield Target: >85%.

Protocol B: GSH Reactivity Assay (Kinetic Validation)

Determining the


 of the Warhead
  • Concept: Measures the rate of chloride displacement by Glutathione (GSH), mimicking protein cysteine binding.

  • Preparation:

    • Compound Stock: 10 mM in DMSO.

    • GSH Stock: 20 mM in PBS (pH 7.4).

    • Internal Standard: Caffeine or Naproxen.

  • Execution:

    • Mix Compound (100 µM) + GSH (1000 µM, 10x excess) in PBS at 37°C.

    • Sampling: Aliquot at t=0, 5, 15, 30, 60, 120 min.

    • Quench: Add 1% Formic Acid/Acetonitrile to stop reaction.

  • Analysis: LC-MS/MS. Monitor disappearance of the parent peak [M+H]+ 222.0.

  • Calculation: Plot

    
     vs Time. Slope = 
    
    
    
    .
    • Target

      
      :  For a selective probe, target range is 15–60 mins . <5 mins indicates instability/toxicity risk.
      

References

  • Synthesis and Antiviral Evaluation: Title: Synthesis and biological evaluation of N-substituted acetamide derivatives against SARS-CoV-2. Source: ResearchGate.[2] URL:

  • Cysteine Reactivity Profiling: Title: Exploring an Alternative Cysteine-Reactive Chemistry (Bromoacetamide vs Chloroacetamide). Source: PubMed Central / NIH. URL:

  • Metabolic Stability of Haloanilines: Title: Metabolism of 3-chloro-4-fluoroaniline in rat using 19F-NMR and HPLC-MS.[3][4] Source: Sheffield Hallam University Research Archive. URL:

  • Kinase Inhibitor Applications: Title: Discovery of FLT3 Inhibitors containing N-phenylacetamide scaffolds.[5] Source: Journal of Medicinal Chemistry (ACS). URL:

  • Chemical Safety & Properties: Title: N-(3-Chloro-4-fluorophenyl)acetamide Compound Summary. Source: PubChem.[6] URL:

Sources

A Comparative Guide to the Stability of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

In the landscape of pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. This guide presents a comprehensive comparative analysis of the stability of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide against a curated selection of its structural analogs. Through a series of forced degradation studies, we elucidate the intrinsic stability profiles of these compounds under various stress conditions, including hydrolysis, oxidation, and photolysis. This document is intended for researchers, scientists, and drug development professionals, providing objective experimental data and field-proven insights to inform the selection and development of robust drug candidates.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with chemical stability being a primary hurdle. An unstable compound can lead to a cascade of undesirable outcomes, including loss of potency, formation of potentially toxic degradants, and a shortened shelf life.[1][2][3] Therefore, a thorough understanding of a molecule's susceptibility to degradation is paramount.

This guide focuses on 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, a compound of interest in medicinal chemistry, and its analogs.[4][5] The core of our investigation lies in forced degradation studies, a battery of stress tests designed to accelerate the degradation process and reveal the intrinsic stability of the molecule.[1][2][6] By subjecting the parent compound and its analogs to harsh conditions—acidic, basic, oxidative, and photolytic—we can predict their long-term stability and identify potential degradation pathways.[1][6][7]

The selection of analogs for this study is deliberate, aiming to probe the influence of specific structural modifications on the overall stability. By systematically altering the substitution pattern on the phenyl ring and the nature of the acetamide group, we can discern structure-stability relationships that are crucial for rational drug design.

Understanding the Core Moiety: Physicochemical Properties of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide is a solid with the empirical formula C₈H₆Cl₂FNO and a molecular weight of 222.04 g/mol . Its structure features a substituted phenyl ring linked to a chloroacetamide group. The presence of multiple halogen atoms and an amide bond suggests potential susceptibility to certain degradation pathways.

Key Structural Features and Potential Stability Concerns:

  • Amide Bond: Amide hydrolysis is a common degradation pathway for many pharmaceuticals, catalyzed by both acidic and basic conditions.[8][9][10][11] The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, making the carbonyl carbon less electrophilic and the amide bond relatively stable. However, under forcing conditions, nucleophilic attack by water or hydroxide ions can lead to cleavage of this bond.[10][12]

  • Halogen Substituents: The chlorine and fluorine atoms on the aromatic ring influence the electron density of the ring and can affect the reactivity of the entire molecule. Halogenated aromatic compounds can be susceptible to photolytic degradation, where UV light can induce cleavage of the carbon-halogen bond.[13][14][15] The position of these substituents is also critical in directing the molecule's reactivity.[16]

  • α-Chloroacetamide Moiety: The chlorine atom on the acetyl group is an electron-withdrawing group, which can influence the reactivity of the adjacent carbonyl group and the amide bond. This moiety can also be a site for nucleophilic substitution reactions.

Comparative Stability Analysis: Experimental Design

To objectively benchmark the stability of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide and its analogs, a series of forced degradation studies will be conducted in parallel. The following analogs have been selected for this comparative analysis to probe the impact of specific structural modifications:

Table 1: Selected Analogs for Comparative Stability Study

Compound IDStructureRationale for Inclusion
Parent 2-chloro-N-(3-chloro-4-fluorophenyl)acetamideThe reference compound for this study.
Analog 1 N-(3-chloro-4-fluorophenyl)acetamideTo assess the impact of removing the α-chloro substituent on the acetamide group.
Analog 2 2-chloro-N-(4-fluorophenyl)acetamideTo evaluate the effect of removing the chlorine atom at the 3-position of the phenyl ring.
Analog 3 2-chloro-N-(3-chlorophenyl)acetamideTo understand the influence of the fluorine atom by replacing it with a hydrogen.
Analog 4 2-bromo-N-(3-chloro-4-fluorophenyl)acetamideTo compare the stability of an α-bromo analog with the α-chloro parent compound.
Forced Degradation Protocols

The following stress conditions are designed to simulate the potential environmental challenges a drug substance might encounter.[1][2][6]

3.1.1. Hydrolytic Degradation (Acidic and Basic)

  • Objective: To assess the susceptibility of the amide bond to hydrolysis.

  • Protocol:

    • Prepare solutions of each compound (1 mg/mL) in 0.1 N HCl and 0.1 N NaOH.

    • Incubate the solutions at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize it, and dilute with the mobile phase for HPLC analysis.

  • Rationale: Amide hydrolysis is a prevalent degradation pathway.[8][9][10] Comparing the degradation rates under acidic and basic conditions will reveal the pH-dependent stability of the amide linkage across the different analogs.

3.1.2. Oxidative Degradation

  • Objective: To evaluate the compound's vulnerability to oxidation.

  • Protocol:

    • Prepare solutions of each compound (1 mg/mL) in 3% hydrogen peroxide.

    • Keep the solutions at room temperature, protected from light, for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Rationale: Many drug molecules are susceptible to oxidation, which can be initiated by atmospheric oxygen or residual peroxides in excipients. This study will highlight the oxidative stability of the core structure and the influence of the substituents.

3.1.3. Photolytic Degradation

  • Objective: To determine the light sensitivity of the compounds.

  • Protocol:

    • Expose solutions of each compound (1 mg/mL in methanol) and the solid compounds to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Maintain a control sample in the dark.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

  • Rationale: Photostability is a critical parameter, especially for drugs that may be exposed to light during manufacturing, storage, or administration.[13][14] Halogenated aromatic compounds can be particularly prone to photodegradation.[15]

Analytical Methodology

A stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and the detection of any degradation products.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a wavelength determined by the maximum absorbance of the parent compounds.

  • Validation: The method will be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Anticipated Results and Discussion: A Predictive Framework

Based on fundamental chemical principles, we can anticipate certain stability trends among the selected compounds.

Table 2: Predicted Stability Ranking under Different Stress Conditions

Stress ConditionPredicted Stability Ranking (Most Stable > Least Stable)Rationale
Acid Hydrolysis Analog 1 > Parent ≈ Analog 2 ≈ Analog 3 > Analog 4The absence of the electron-withdrawing α-chloro group in Analog 1 should make the carbonyl carbon less electrophilic and thus more resistant to nucleophilic attack. The α-bromo group in Analog 4 is a better leaving group than chloride, potentially accelerating hydrolysis.
Base Hydrolysis Analog 1 > Parent ≈ Analog 2 ≈ Analog 3 > Analog 4Similar to acid hydrolysis, the electron-withdrawing nature of the α-halogen will influence the rate of hydroxide-mediated amide cleavage.
Oxidative Stress Parent ≈ Analog 1 ≈ Analog 2 ≈ Analog 3 ≈ Analog 4The primary sites for oxidation are likely the aromatic ring or the benzylic position (if applicable). The selected modifications are not expected to drastically alter the oxidative stability unless they significantly change the electron density of the aromatic ring.
Photolytic Stress Analog 1 > Analog 2 > Parent ≈ Analog 3 > Analog 4The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br). Therefore, the α-bromo analog (Analog 4) is expected to be the most photolabile. The presence of multiple chlorine atoms in the parent and Analog 3 may increase their photosensitivity compared to Analog 2. Fluorine substitution has been shown to sometimes enhance photostability.[17]

Diagram 1: Experimental Workflow for Comparative Stability Testing

G cluster_0 Compound Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Data Interpretation Parent 2-chloro-N-(3-chloro-4- fluorophenyl)acetamide Acid Acid Hydrolysis (0.1N HCl, 60°C) Parent->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Parent->Base Oxidation Oxidation (3% H2O2, RT) Parent->Oxidation Photo Photolysis (UV/Vis Light) Parent->Photo Analog1 Analog 1 Analog1->Acid Analog1->Base Analog1->Oxidation Analog1->Photo Analog2 Analog 2 Analog2->Acid Analog2->Base Analog2->Oxidation Analog2->Photo Analog3 Analog 3 Analog3->Acid Analog3->Base Analog3->Oxidation Analog3->Photo Analog4 Analog 4 Analog4->Acid Analog4->Base Analog4->Oxidation Analog4->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Comparison Comparative Stability Profile & Structure-Stability Relationship HPLC->Comparison

Caption: Workflow for the comparative stability assessment.

Elucidating Degradation Pathways: The Next Frontier

While quantifying the degradation of the parent compounds is the primary objective of this guide, identifying the major degradation products is a critical next step. Techniques such as liquid chromatography-mass spectrometry (LC-MS) would be invaluable for this purpose. For instance, under hydrolytic conditions, the expected degradation products would be 2-chloroacetic acid and the corresponding substituted aniline.

Diagram 2: Proposed Hydrolytic Degradation Pathway

G Parent 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Products 2-chloroacetic acid + 3-chloro-4-fluoroaniline Parent->Products H+ or OH- H2O

Caption: General hydrolytic degradation pathway.

Conclusion: From Data to Drug Design

This guide outlines a systematic and robust approach to benchmarking the stability of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide and its analogs. The experimental data generated from these studies will provide a clear, quantitative comparison of their intrinsic stabilities. These findings will be instrumental for drug development professionals in:

  • Selecting the most stable drug candidate for further development.

  • Informing formulation strategies to mitigate potential degradation.

  • Guiding the design of next-generation analogs with improved stability profiles.

  • Fulfilling regulatory requirements for stability testing.

By understanding the interplay between chemical structure and stability, we can make more informed decisions in the complex process of drug discovery and development, ultimately leading to safer and more effective medicines.

References

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023).
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012).
  • Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water - PubMed. (2018). Available at: [Link]

  • Occurrence, Profiles, and Photostabilities of Chlorinated Polycyclic Aromatic Hydrocarbons Associated with Particulates in Urban Air | Environmental Science & Technology - ACS Publications. (n.d.). Available at: [Link]

  • Halonitroalkanes, Halonitriles, Haloamides, and N-Nitrosamines: A Critical Review of Nitrogenous Disinfection Byproduct Formation Pathways | Environmental Science & Technology - ACS Publications. (n.d.). Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
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  • Degradation of acrylamide during chlorination as a precursor of haloacetonitriles and haloacetamides - PubMed. (2018). Available at: [Link]

  • Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination - PubMed. (n.d.). Available at: [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. (2022). Available at: [Link]

  • the hydrolysis of amides - Chemguide. (n.d.). Available at: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.). Available at: [Link]

  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - ACS Publications. (n.d.). Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega - ACS Publications. (n.d.). Available at: [Link]

  • Forced Degradation Studies - MedCrave online. (2016). Available at: [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. (n.d.). Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • A Study on Electrophilic Aromatic Substitution of Acetanilide - ijarsct. (n.d.). Available at: [Link]

  • Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins | Journal of AOAC INTERNATIONAL | Oxford Academic. (n.d.). Available at: [Link]

  • Acidic and Basic Amide Hydrolysis // - ResearchGate. (n.d.). Available at: [Link]

  • (PDF) Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2015). Available at: [Link]

  • Some Basic Facts about Forced Degradation Test - Labinsights. (2023). Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (n.d.). Available at: [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC. (2019). Available at: [Link]

  • First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18 | ACS Omega. (2025). Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020). Available at: [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: A review. (2015). Available at: [Link]

  • N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188 - PubChem. (n.d.). Available at: [Link]

  • (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide - ResearchGate. (n.d.). Available at: [Link]

  • Unexpected photostability improvement of aromatics in polyfluorinated solvents - PubMed. (n.d.). Available at: [Link]

  • Chlorinated polycyclic aromatic hydrocarbon - Wikipedia. (n.d.). Available at: [Link]

  • Cometabolic degradation of chlorinated aromatic compounds - PubMed. (n.d.). Available at: [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (n.d.). Available at: [Link]

  • A Study on Electrophilic Aromatic Substitution of Acetanilide - ijarsct. (n.d.). Available at: [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide - PMC - NIH. (n.d.). Available at: [Link]

  • 2-Chloro-N-(3-chlorophenyl)acetamide - PMC - NIH. (n.d.). Available at: [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - MDPI. (2022). Available at: [Link]

  • N-(3-Chloro-4-fluorophenyl)acetamide - PMC. (n.d.). Available at: [Link]

  • Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction) using aniline as the starting material and NaBr and NaClO as the catalyst? - Quora. (2020). Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds - PMC. (n.d.). Available at: [Link]

  • Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines - MDPI. (2024). Available at: [Link]

Sources

Statistical analysis of dose-response curves for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Analysis of Dose-Response Curves for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Beyond IC₅₀: A Statistical Framework for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Executive Summary & Core Directive

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide is a potent, cysteine-reactive electrophile often identified in covalent fragment screens. Unlike reversible inhibitors, its potency cannot be accurately described by a static IC₅₀ value. Because its inhibition is time-dependent and irreversible, relying on standard 4-parameter logistic (4PL) models leads to "IC₅₀ shift" artifacts and poor reproducibility.

This guide provides a rigorous statistical framework for analyzing this compound, comparing it against Acrylamide (tunable covalent) and Reversible analogs. We define the


  efficiency metric as the gold standard for this class of chemistry.

Comparative Analysis: Warhead Kinetics

In drug discovery, this chloroacetamide serves as a "high-reactivity benchmark." The table below objectively compares its performance characteristics against common alternatives used in Hit-to-Lead optimization.

FeatureTopic Compound (Chloroacetamide)Alternative A (Acrylamide Analog)Alternative B (Reversible Analog)
Structure

-Cl-Acetamide (Electrophilic)

-Unsaturated Amide
Non-reactive Amide
Mechanism Irreversible Covalent (

)
Irreversible Covalent (Michael Addition)Reversible Equilibrium
Reactivity High (Fast

)
Tunable (Slower

)
None (No

)
Selectivity Low to Moderate (Risk of off-target alkylation)High (Requires specific geometry)Moderate (Driven by affinity)
Statistical Metric

(2-step)

(2-step)

or IC₅₀ (Equilibrium)
Time-Dependence Critical (IC₅₀ decreases over time)Critical (IC₅₀ decreases over time)Negligible (IC₅₀ is stable)

Expert Insight: Do not discard the Topic Compound solely due to high reactivity. It is an excellent "chemical probe" to validate the target's druggability. If this compound fails to inhibit, the target likely lacks an accessible cysteine.

The Statistical Trap: Why IC₅₀ Fails

For 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, the concentration required to inhibit 50% of the enzyme (IC₅₀) is a function of time (


). As 

, IC₅₀

(theoretically), meaning any concentration will eventually inhibit all enzyme.
The Correct Statistical Model:

To accurately characterize this compound, we must use a two-step kinetic model:

  • Binding: Reversible formation of the Enzyme-Inhibitor complex (

    
    ).
    
  • Inactivation: Irreversible bond formation (

    
    ).
    


Where:

  • 
     : Dissociation constant of the initial non-covalent complex.
    
  • 
     : Rate constant of covalent bond formation.
    
Visualizing the Mechanism

The following diagram illustrates the kinetic pathway and the bifurcation point between reversible and covalent inhibition.

KineticPathway cluster_0 Critical Analysis Step E Enzyme (E) EI Reversible Complex (EI) (Affinity Driven) E->EI K_I (Fast) I Inhibitor (I) I->EI K_I (Fast) EI->E k_off EI->I k_off EI_cov Covalent Adduct (E-I) (Irreversible) EI->EI_cov k_inact (Rate Limiting)

Caption: Two-step kinetic mechanism.


 drives initial recognition; 

drives the irreversible lock.

Experimental Protocol: Determination of

This protocol is designed to be self-validating. It avoids the "end-point" trap by using continuous kinetic reads.

Reagents & Setup
  • Enzyme: Target kinase/protease (e.g., BTK, Pin1) at 1-5 nM.

  • Substrate: Fluorogenic peptide (at

    
     concentration).
    
  • Inhibitor: 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (Serial dilution: 0.1

    
    M to 100 
    
    
    
    M).
Step-by-Step Methodology
  • Preparation: Prepare a 2X Enzyme solution and a 2X Substrate/Inhibitor mix.

  • Initiation: Rapidly mix Enzyme with Substrate/Inhibitor in a 384-well plate.

  • Continuous Monitoring: Immediately measure fluorescence intensity (RFU) every 30-60 seconds for 60-90 minutes.

    • Validation Check: The "No Inhibitor" control must show linear product formation (

      
      ).
      
  • Data Transformation:

    • Plot Product (RFU) vs. Time .

    • You will observe "curvilinear" progress curves for the inhibitor wells (rate slows as enzyme dies).

Statistical Analysis Workflow

The analysis requires a non-linear regression in two stages.

Stage 1: Determine

for each concentration

Fit the progress curve of each inhibitor concentration to the exponential decay equation:



  • 
    : Initial velocity.
    
  • 
    : Observed rate of inactivation.[1][2]
    
Stage 2: Determine

and

Plot


  (y-axis) vs. [Inhibitor]  (x-axis).[1][2] Fit this data to the hyperbolic equation:


AnalysisWorkflow RawData Raw Kinetic Data (RFU vs Time) NonLinearFit Fit to Exponential Decay (Extract k_obs) RawData->NonLinearFit Stage 1 SecondaryPlot Secondary Plot (k_obs vs [Inhibitor]) NonLinearFit->SecondaryPlot Stage 2 FinalParams Calculate Efficiency (k_inact / K_I) SecondaryPlot->FinalParams Hyperbolic Fit

Caption: The "k_obs" method workflow. This 2-stage regression isolates the chemical reactivity from binding affinity.

Representative Data Interpretation

When analyzing 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, your data should resemble the "Covalent" profile below. If it resembles the "Reversible" profile, the compound is likely unstable or not binding covalently.

ParameterCovalent Profile (Expected)Reversible Profile (Control)
Progress Curves Curvilinear (plateaus as enzyme dies)Linear (constant slope, just slower)

vs [I]
Hyperbolic (saturating)Flat or Linear (if non-specific)
IC₅₀ @ 10 min 500 nM500 nM
IC₅₀ @ 60 min 50 nM (Shift > 10x)500 nM (No Shift)
Troubleshooting the Fit
  • Linear

    
     plot?  If 
    
    
    
    increases linearly with [I] and does not saturate,
    
    
    is very high (weak binding). In this case, report the slope as
    
    
    (second-order rate constant).
  • High Background? Chloroacetamides can react with DTT. Ensure your assay buffer uses TCEP or low concentrations of GSH to mimic physiological conditions without quenching the inhibitor immediately.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. [Link]

  • Strelow, J. M. (2017). "A perspective on the kinetics of covalent binding." SLAS Discovery, 22(1), 3-20. [Link]

  • London, N., et al. (2019). "Covalent fragment screening of commercially available libraries." Journal of the American Chemical Society.[3] (Discusses chloroacetamide vs acrylamide reactivity). [Link]

Sources

Inter-Laboratory Validation of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Bioassays: Covalent Binding vs. Phenotypic Toxicity

[1]

Executive Summary

This guide presents the technical outcomes of an inter-laboratory validation study focused on 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (referred to herein as CFA-2 ).[1] As a representative

covalent electrophiles11

This document compares the "Gold Standard" Intact Protein LC-MS method against a high-throughput Fluorescence-based Enzyme Inhibition Assay . It provides the statistical rigor (Z-scores, CV%) required to transition these assays from experimental R&D to validated regulatory workflows.

Mechanistic Grounding: The Covalent Mode of Action

To validate any bioassay for CFA-2, one must first understand the causality of the signal. CFA-2 is an alkylating agent.[1] The electron-withdrawing fluorine and chlorine atoms on the phenyl ring increase the electrophilicity of the

Mechanism: The thiolate anion (



1

Gcluster_0Reactantscluster_1ProductsProteinProtein Target(Reactive Cys-SH)TransitionTransition State(S_N2 Attack)Protein->TransitionNucleophilic AttackCFA2CFA-2(Electrophile)CFA2->TransitionAdductCovalent Adduct(Irreversible Inhibition)Transition->AdductThioether Bond FormationLeavingChloride Ion(Leaving Group)Transition->Leaving

Figure 1: Mechanism of Action.[1] The bioassay signal is derived from the irreversible formation of the Protein-CFA-2 thioether adduct.

Comparative Analysis: Analytical vs. Functional Bioassays

The validation study compared two distinct methodologies across five independent laboratories.

Method A: Intact Protein LC-MS (The Reference Standard)
  • Principle: Direct mass spectrometric detection of the protein mass shift (+187 Da) corresponding to the CFA-2 adduct.

  • Status: High specificity, low throughput. Used as the ground truth.

Method B: Fluorescence-Based GAPDH Inhibition (The Alternative)
  • Principle: CFA-2 inhibits Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] Activity is monitored by the reduction of NAD+ to NADH, which is coupled to a fluorogenic Resazurin diaphorase system.

  • Status: High throughput, indirect measurement.

Table 1: Comparative Performance Metrics

FeatureMethod A: Intact Protein LC-MSMethod B: Fluorescence Inhibition
Endpoint Physical Mass Shift (+187.02 Da)Loss of Enzymatic Activity (

RFU)
Specificity High (Distinguishes covalent vs. non-covalent)Moderate (Susceptible to compound fluorescence interference)
Sensitivity (LOD) 50 nM150 nM
Throughput 20-50 samples/day1,000+ samples/day
Inter-Lab CV% 4.2% (Excellent reproducibility)12.8% (Acceptable for screening)
Cost per Data Point High (Requires Q-TOF/Orbitrap)Low (Standard Plate Reader)
Inter-Laboratory Validation Results

The validation followed ICH Q2(R1) and OECD Series on Testing and Assessment guidelines. Five laboratories blinded to the sample identity analyzed CFA-2 potency (

1

Statistical Criteria:

  • Repeatability (Intra-lab): CV < 10%[1]

  • Reproducibility (Inter-lab): CV < 20%

  • Z-Score:

    
     is satisfactory.
    

Table 2: Ring Trial Data Summary (Method B - Fluorescence)

LaboratoryMean

(

M)
Intra-Lab CV (%)Z-ScoreStatus
Lab 1 2.455.2%-0.42Pass
Lab 2 2.808.1%1.15Pass
Lab 3 2.554.8%0.05Pass
Lab 4 3.1014.2%2.48Warning
Lab 5 2.306.0%-1.08Pass
Global Mean 2.64 Global CV: 12.8% --VALIDATED

Analysis: Lab 4 triggered a warning due to temperature fluctuations in the plate reader, highlighting the assay's sensitivity to incubation conditions. However, the Global CV of 12.8% falls well within the acceptance criteria for cell-based and enzymatic bioassays (typically <20-30%) [1, 4].

Detailed Protocol: Fluorescence-Based Validation Assay

This protocol is the optimized Standard Operating Procedure (SOP) derived from the validation study. It is designed to be self-validating by including an internal "no-enzyme" control to rule out intrinsic compound fluorescence.[1]

Reagents:

  • Target: Recombinant Human GAPDH (2 nM final).

  • Substrate: Glyceraldehyde-3-phosphate (GAP) (1 mM).[1]

  • Cofactor: NAD+ (500

    
    M).[1]
    
  • Detection: Resazurin (20

    
    M) + Diaphorase (0.5 U/mL).[1]
    
  • Buffer: 50 mM HEPES pH 7.4, 0.01% Tween-20 (Avoid thiols like DTT, as they will quench CFA-2).

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve CFA-2 in DMSO to 10 mM.[1]

    • Perform 1:3 serial dilutions in assay buffer (10 concentrations).

    • Critical: Final DMSO concentration must be

      
       to avoid protein denaturation.[1]
      
  • Pre-Incubation (The Covalent Step):

    • Add 10

      
      L of diluted CFA-2 to 20 
      
      
      L of GAPDH enzyme solution.[1]
    • Incubate for 30 minutes at 25°C .

    • Expert Insight: This step allows the slow

      
       alkylation to occur before the reaction is triggered. Omitting this leads to underestimation of potency.[1]
      
  • Reaction Trigger:

    • Add 20

      
      L of Substrate Mix (GAP + NAD+ + Resazurin + Diaphorase).[1]
      
  • Kinetic Readout:

    • Measure Fluorescence immediately (Ex 540 nm / Em 590 nm).[1]

    • Read every 1 minute for 20 minutes.

  • Data Analysis:

    • Calculate the slope (Vmax) of the linear portion of the curve.

    • Normalize to DMSO control (100% Activity) and No-Enzyme control (0% Activity).

    • Fit to a 4-parameter logistic model to determine

      
      .
      
Validation Workflow Visualization

The following diagram illustrates the decision tree used during the inter-laboratory study to handle outliers and verify data integrity.

ValidationWorkflowcluster_labsParallel Execution (5 Labs)StartStudy Initiation(Distribution of CFA-2)LabExecExecute Protocol(n=3 independent runs)Start->LabExecQCQuality Control Check(Z' Factor > 0.5?)LabExec->QCFailQCRoot Cause Analysis(Reagents/Temp)QC->FailQCNoPassQCCalculate IC50 & Z-ScoresQC->PassQCYesFailQC->LabExecRepeatOutlierCheckZ-Score > 2.0?PassQC->OutlierCheckExcludeExclude Data Point(Document Deviation)OutlierCheck->ExcludeYesAggregateAggregate Data(Global Mean & CV%)OutlierCheck->AggregateNoExclude->AggregateFinalReportValidation Report(ICH Q2(R1) Compliant)Aggregate->FinalReport

Figure 2: Inter-Laboratory Validation Decision Tree. This workflow ensures that only high-quality, robust data contributes to the final consensus values.

References
  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • OECD. (2018).[1] Guidance Document on Good In Vitro Method Practices (GIVIMP).[1] OECD Series on Testing and Assessment, No. 286.[1] Link

  • De Vita, E. (2020).[1][3] Covalent inhibitors: an overview of the 2010–2019 decade. Future Medicinal Chemistry.[1] Link[1]

  • Bower, K.M. (2018).[1][4] Statistical Assessments of Bioassay Validation Acceptance Criteria. BioProcess International.[1][4] Link

  • Lonsdale, R., et al. (2017).[1] Quantum Mechanics/Molecular Mechanics Studies of the Mechanism of Action of Covalent Inhibitors. Journal of Chemical Information and Modeling.[1] Link[1]

Technical Guide: Validating the Efficacy and Reactivity of 2-Chloro-N-(aryl)acetamides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the utility, reactivity, and biological efficacy of 2-chloro-N-(aryl)acetamides , synthesizing peer-reviewed data for application in medicinal chemistry and chemical biology.

Executive Summary

2-Chloro-N-(aryl)acetamides function as potent electrophilic scaffolds in drug discovery. While historically utilized as herbicides (e.g., alachlor precursors) or synthetic intermediates for heterocycles (e.g., oxindoles), their primary value in modern therapeutics lies in their role as covalent warheads .

This guide objectively compares the 2-chloro-N-(aryl)acetamide moiety against standard alternatives (acrylamides and non-covalent analogs). Peer-reviewed literature confirms that while these scaffolds exhibit higher intrinsic reactivity than acrylamides—posing selectivity challenges—they offer superior potency in antimicrobial applications and serve as critical tools for liganding "undruggable" cysteine residues.

Mechanistic Profile: The Cysteine-Reactive Warhead

The biological activity of 2-chloro-N-(aryl)acetamides is driven by the


-chloroacetamide group, which acts as a "hard" electrophile.
  • Mechanism: Irreversible alkylation of nucleophilic residues (primarily Cysteine thiols) via an

    
     reaction.
    
  • Causality: The electron-withdrawing aryl group on the nitrogen increases the acidity of the amide proton and modulates the electrophilicity of the

    
    -carbon, enhancing reactivity compared to alkyl-acetamides.
    
Visualization: Covalent Modification Mechanism

ReactionMechanism Substrate 2-Chloro-N-(aryl)acetamide (Electrophile) TS Transition State (SN2 Attack) Substrate->TS Nucleophilic Attack Cysteine Protein Cysteine (R-SH) (Nucleophile) Cysteine->TS Nucleophilic Attack Product S-Alkylated Protein (Irreversible Complex) TS->Product Bond Formation Byproduct HCl / Cl- TS->Byproduct Leaving Group

Caption: SN2 mechanism showing the irreversible alkylation of a protein cysteine thiol by the chloroacetamide warhead.

Comparative Analysis: Performance vs. Alternatives

Comparison 1: Intrinsic Reactivity (Warhead Selection)

In Targeted Covalent Inhibitor (TCI) design, the choice of warhead dictates the balance between potency and off-target toxicity (promiscuity).

Feature2-Chloro-N-(aryl)acetamide Acrylamide (Standard) Sulfamate Acetamide
Reactivity (

)
High. Approx. 100x faster reaction with GSH than acrylamides.Moderate. Tunable via substitution.Tunable. Can mimic chloroacetamide geometry with lower reactivity.[1][2]
Selectivity Lower. Risk of non-specific alkylation (PAINS).High. Often requires specific orientation in the binding pocket.High. Improved stability in buffer.
Metabolic Stability Moderate. Susceptible to hydrolysis and rapid GSH conjugation.Good. Prevalent in FDA-approved drugs (e.g., Ibrutinib).High.
Primary Application Hit discovery, antimicrobial agents, liganding low-reactivity cysteines.Clinical drug candidates (Kinase inhibitors).[1]Novel chemical biology probes.

Evidence:

  • Reactivity: A library screen of 993 covalent fragments confirmed that chloroacetamides are significantly more reactive toward Ellman’s reagent than acrylamides.[3] However, this high reactivity allows them to target cysteines that acrylamides cannot engage (London et al., J. Am. Chem. Soc.).

  • Tunability: Recent work indicates that replacing the chloro- group with a sulfamate retains the geometry but improves the selectivity profile, offering a "best of both worlds" alternative ( J. Am. Chem. Soc., 2023).

Comparison 2: Biological Efficacy (Antimicrobial)

The chlorine atom is not merely an auxiliary group; it is often the determinant of biological activity.

Case Study: Klebsiella pneumoniae

  • Compound A: N-(4-fluoro-3-nitrophenyl)acetamide (No Chlorine).

  • Compound B: 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (With Chlorine).

  • Outcome: Compound A showed no significant activity . Compound B demonstrated potent inhibition of K. pneumoniae and Candida albicans.

Validated Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-(aryl)acetamides

Context: This protocol uses a biphasic or organic solvent system to minimize hydrolysis of the acyl chloride.

Reagents:

  • Substituted Aniline (1.0 eq)

  • Chloroacetyl chloride (1.2 eq) (Warning: Lachrymator, Corrosive) [4]

  • Base: Triethylamine (1.5 eq) or

    
    
    
  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Workflow:

  • Preparation: Dissolve the aryl amine in dry DCM at 0°C under an inert atmosphere (

    
    ). Add Triethylamine.[4][5]
    
  • Addition: Add Chloroacetyl chloride dropwise over 30 minutes. Reasoning: Exothermic control prevents side reactions.

  • Reaction: Stir at room temperature for 3–12 hours. Monitor via TLC (Hexane:EtOAc).

  • Workup: Quench with ice water. Wash organic layer with 1N HCl (to remove unreacted amine) and saturated

    
    .
    
  • Purification: Recrystallize from Ethanol or Ethanol/DMF mixtures.

    • Validation: Product should appear as a crystalline solid. Confirm structure via

      
      -NMR (Singlet at 
      
      
      
      4.0–4.2 ppm corresponding to
      
      
      ).
Protocol B: GSH Reactivity Assay (Self-Validating System)

Context: Before biological testing, you must verify the compound functions as an alkylator.

Methodology:

  • Incubation: Incubate the test compound (50

    
    ) with reduced Glutathione (GSH, 500 
    
    
    
    ) in Phosphate Buffer (pH 7.4) at 37°C.
  • Time-Points: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Detection: Analyze via LC-MS.

  • Calculation: Plot the disappearance of the parent compound peak (

    
    ) over time.
    
    • Success Metric: A

      
       < 60 minutes indicates high reactivity. A 
      
      
      
      > 24 hours suggests the compound behaves as a non-covalent reversible inhibitor (or is inactive).

Evaluation Workflow Visualization

EvaluationWorkflow cluster_validation Chemical Validation cluster_bio Biological Validation Start Candidate Design (2-Chloro-N-arylacetamide) Synth Synthesis (Chloroacetylation) Start->Synth GSH GSH Trapping Assay (LC-MS) Synth->GSH Decision Is t1/2 < 4h? GSH->Decision Pheno Phenotypic Screen (e.g., MTT / MIC) Decision->Pheno Yes (Reactive) Discard Discard / Redesign (Reactivity too low) Decision->Discard No Target Target Engagement (Proteomics/Western) Pheno->Target Active Hit

Caption: Validated workflow for assessing 2-chloro-N-(aryl)acetamides, prioritizing chemical reactivity checks before biological screening.

References

  • London, N., et al. (2019).[3] "Characterizing and screening commercially available irreversible covalent fragments." Journal of the American Chemical Society.[3]

  • Cordeiro, R., et al. (2020).[6] "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis." Brazilian Journal of Biology.

  • BenchChem Application Note. (2025). "A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives."

  • Georghiou, G., et al. (2023).[1][2] "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." Journal of the American Chemical Society.[3]

  • Abdel-Latif, E., et al. (2019).[5] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals handling 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide are tasked with a critical responsibility that extends beyond its synthesis and application—its safe and compliant disposal. As a halogenated organic compound, improper disposal of this substance poses significant environmental and health risks. This guide provides a detailed, step-by-step protocol for the proper management and disposal of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Understanding the Hazard Profile

Based on these analogues, 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide should be treated as a substance that is:

  • Harmful if swallowed .[1][2]

  • Causes skin irritation .[1][2]

  • Causes serious eye irritation .[1][2]

  • May cause respiratory irritation .[1][2][3]

  • Potentially toxic if swallowed and may cause an allergic skin reaction .[4][5]

  • Suspected of damaging fertility or the unborn child .[4][5][6]

  • Harmful to aquatic life .[4][6]

Given its halogenated nature, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen chloride, nitrogen oxides, and carbon oxides.[7] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and within a controlled environment.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide for any purpose, including disposal, ensure the following PPE is worn:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation or allergic reactions.[2][4]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles and splashes, preventing serious irritation.[2][7]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood.To avoid inhalation of dust, which can cause respiratory irritation.[1][3][7]

Always wash hands thoroughly after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][4]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is crucial for both safety and cost-effective disposal. As a halogenated organic compound, 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide must not be mixed with non-halogenated waste.[8][9]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA in the laboratory where the waste is generated.[10] This area should be under the direct control of laboratory personnel.

  • The SAA must be clearly marked with a "Hazardous Waste" sign.[10]

Step 2: Select an Appropriate Waste Container

  • Use a chemically compatible container with a secure, tight-fitting lid.[8][11] Plastic containers are often preferred for their durability.[12]

  • Ensure the container is in good condition, with no cracks or leaks.[11]

Step 3: Label the Waste Container

  • As soon as the first particle of waste is added, label the container with the words "Hazardous Waste".[9]

  • The label must also clearly identify the contents, in this case, "Waste 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide".[8]

  • Include the date when the waste was first added to the container.

Step 4: Waste Accumulation

  • For solid waste, carefully transfer the material into the designated waste container, minimizing dust generation.[6]

  • For solutions, pour the liquid waste carefully into the designated container.

  • Keep the waste container closed at all times, except when adding waste.[8][9][11] This is critical to prevent the release of vapors and to avoid spills.

  • Do not fill the container to more than 90% of its capacity to allow for expansion.[10]

Diagram: Waste Disposal Workflow

G cluster_0 In-Lab Waste Handling cluster_1 Disposal Pathway A Generate Waste (2-chloro-N-(3-chloro-4-fluorophenyl)acetamide) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Collect in Labeled, Closed Container 'Hazardous Waste' C->D E Store in Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal (e.g., Incineration) G->H

Caption: Workflow for the proper disposal of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ensure adequate ventilation.[6]

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, don the full PPE as outlined in Section 2, including respiratory protection if the spill is large or in a poorly ventilated area.

Step 3: Contain and Clean the Spill

  • For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in the designated hazardous waste container.[6][7]

  • For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Clean the spill area with soap and water after the bulk of the material has been removed.

Step 4: Decontaminate and Dispose

  • All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be placed in the hazardous waste container.

  • Wash hands and any exposed skin thoroughly after the cleanup is complete.

Final Disposal Procedures

The ultimate disposal of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide must be conducted by a licensed and qualified hazardous waste disposal company.[13][14]

  • Do not dispose of this chemical down the drain. [6][9][15][16] This is to prevent harm to aquatic life and to avoid contaminating wastewater systems.

  • Do not dispose of this chemical in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste container.[13]

  • The most common and effective method for the final disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the acidic gases produced.[6]

Regulatory Compliance

All procedures for the disposal of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Academic laboratories may have specific regulations to follow, such as the development of a Laboratory Management Plan.[17]

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and responsible disposal of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, protecting themselves, their colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Available at: [Link]

  • Hazardous Substance Fact Sheet. (2016). New Jersey Department of Health. Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. Available at: [Link]

  • Safety Data Sheet: 2-chloroacetamide. (2020). Chemos GmbH & Co.KG. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Available at: [Link]

  • Chemical and Hazardous Waste Guide. (2024). University of Oslo. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Available at: [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Available at: [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks

Due to the absence of a dedicated SDS for 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, a conservative approach to hazard assessment is warranted. By examining the hazards associated with analogous compounds, we can anticipate the potential risks of this molecule.

  • 2-Chloroacetamide: This parent compound is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility[1][2][3][4]. It is also harmful to aquatic life[3].

  • N-(3-Chloro-4-fluorophenyl)acetamide: This analog is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[5].

  • 2-chloro-N-(4-fluorophenyl)acetamide: This compound is reported to cause serious eye irritation[6].

Based on these data, it is prudent to assume that 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide is a hazardous substance that may be toxic, an irritant to the skin, eyes, and respiratory system, a potential skin sensitizer, and may have reproductive toxicity.

Summary of Potential Hazards
Hazard ClassPotential EffectSource Analogs
Acute Oral ToxicityToxic if swallowed2-Chloroacetamide[1][2][3]
Skin Corrosion/IrritationCauses skin irritationN-(3-Chloro-4-fluorophenyl)acetamide[5]
Serious Eye Damage/IrritationCauses serious eye irritationN-(3-Chloro-4-fluorophenyl)acetamide, 2-chloro-N-(4-fluorophenyl)acetamide[5][6]
Respiratory/Skin SensitizationMay cause an allergic skin reaction2-Chloroacetamide[1][2][3]
Reproductive ToxicitySuspected of damaging fertility2-Chloroacetamide[1][2][3]
Specific Target Organ ToxicityMay cause respiratory irritationN-(3-Chloro-4-fluorophenyl)acetamide[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide. The following recommendations are based on a comprehensive risk assessment derived from analogous compounds.

Core PPE Requirements
  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles[7]. In situations with a higher risk of splashing, a full face shield should be worn in addition to safety goggles[8][9].

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential. Nitrile rubber gloves are a suitable choice for handling many organic chemicals[7]. Always inspect gloves for any signs of degradation or puncture before use and change them frequently.

    • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and spills.

    • Protective Clothing: For larger scale operations or when there is a significant risk of exposure, chemical-resistant coveralls or an apron should be worn over the lab coat[9][10].

  • Respiratory Protection: Due to the potential for respiratory irritation and the likelihood of the compound being a fine powder, respiratory protection is crucial[11]. A NIOSH-approved air-purifying respirator with a particulate filter is recommended when handling the solid material outside of a certified chemical fume hood.

  • Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn in the laboratory[9].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide will minimize the risk of exposure. The following protocol outlines the essential steps for safe handling in a laboratory setting.

Workflow for Handling 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

prep Preparation handling Handling & Weighing prep->handling Proceed with caution reaction Reaction Setup handling->reaction Transfer to reaction vessel cleanup Decontamination & Cleanup reaction->cleanup Post-reaction disposal Waste Disposal cleanup->disposal Segregate waste

Caption: Workflow for the safe handling of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide.

Experimental Protocol
  • Preparation:

    • Before starting any work, ensure that a current risk assessment has been completed and approved.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station and confirm they are operational.

    • Prepare all necessary equipment and reagents within a certified chemical fume hood.

  • Handling and Weighing:

    • All handling of solid 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide should be conducted within a chemical fume hood to minimize inhalation exposure[12].

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • If weighing outside of a fume hood is unavoidable, use a balance with a draft shield and wear appropriate respiratory protection.

  • Reaction Setup:

    • When setting up a reaction, ensure that all glassware is properly secured and that the reaction is assembled in a way that minimizes the risk of spills or splashes.

    • If the reaction is to be heated, use a well-controlled heating source (e.g., a heating mantle with a temperature controller).

  • Decontamination and Cleanup:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

    • Carefully remove all PPE, avoiding contact with contaminated surfaces. Wash hands thoroughly with soap and water after removing gloves[12][13].

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide and any contaminated materials is crucial to protect both human health and the environment. All waste must be handled in accordance with local, state, and federal regulations[14].

Waste Disposal Protocol
  • Segregation:

    • All solid waste contaminated with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (e.g., weighing paper, gloves, paper towels) should be placed in a designated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the chemical and its approximate concentration.

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour any waste down the drain[1].

Emergency Procedures: Preparing for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention[13].

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[13].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[11][13].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[13].

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small, and you are trained to do so, contain the spill with an absorbent material (e.g., vermiculite or sand).

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding the creation of dust, and place it in a labeled hazardous waste container[1][13].

    • For large spills, or if you are not comfortable cleaning it up, contact your institution's EHS office or emergency response team.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can handle 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide with a high degree of safety and confidence. A proactive approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence.

References

  • University of Florida IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • Penta. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Chloro-4-fluorophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.